molecular formula C43H68N8O22 B10831322 Tris-NTA

Tris-NTA

Katalognummer: B10831322
Molekulargewicht: 1049.0 g/mol
InChI-Schlüssel: SRHQOOQNBLZULK-DTXPUJKBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tris-NTA is a useful research compound. Its molecular formula is C43H68N8O22 and its molecular weight is 1049.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C43H68N8O22

Molekulargewicht

1049.0 g/mol

IUPAC-Name

(2S)-5-[11-(6-aminohexanoyl)-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C43H68N8O22/c44-13-3-1-2-6-31(52)45-14-4-15-47(33(54)11-8-29(42(70)71)50(24-37(60)61)25-38(62)63)20-21-48(34(55)12-9-30(43(72)73)51(26-39(64)65)27-40(66)67)17-5-16-46(19-18-45)32(53)10-7-28(41(68)69)49(22-35(56)57)23-36(58)59/h28-30H,1-27,44H2,(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73)/t28-,29-,30-/m0/s1

InChI-Schlüssel

SRHQOOQNBLZULK-DTXPUJKBSA-N

Isomerische SMILES

C1CN(CCN(CCCN(CCN(C1)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN

Kanonische SMILES

C1CN(CCN(CCCN(CCN(C1)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN

Herkunft des Produkts

United States

Foundational & Exploratory

The Mechanism of Tris-NTA Binding to His-tags: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanism of Tris-Nitrilotriacetic Acid (Tris-NTA) binding to polyhistidine-tagged (His-tagged) proteins. This interaction is a cornerstone of modern biotechnology, pivotal for protein purification, immobilization, and interaction analysis. This document provides a comprehensive overview of the underlying chemical principles, quantitative binding kinetics, and detailed experimental protocols for characterizing this high-affinity interaction.

The Core Mechanism: Multivalency and Chelation

The high affinity and specificity of this compound for His-tags stem from the principles of multivalency and metal-ion chelation. Unlike its monomeric counterpart (mono-NTA), which exhibits a moderate affinity for His-tags (in the micromolar range), this compound leverages the simultaneous binding of three NTA moieties to achieve a significantly stronger interaction, with affinities reaching the sub-nanomolar range.[1][2] This dramatic increase in affinity is attributed to a cooperative binding effect and a much slower dissociation rate.[3]

The fundamental interaction involves the chelation of a transition metal ion, most commonly nickel (Ni²⁺), by the NTA group. Each NTA molecule is a tetradentate chelating agent, meaning it can form four coordination bonds with a metal ion.[4][5] In the case of Ni²⁺, which has a coordination number of six, two coordination sites remain available for interaction with other ligands.[6] These available sites are targeted by the imidazole (B134444) side chains of histidine residues within the His-tag.

A single His-tag, typically composed of six consecutive histidine residues (His₆-tag), can therefore be coordinately bound by up to three Ni²⁺-NTA complexes when presented in a this compound format. This trivalent interaction creates a highly stable complex. The chelation of the nickel ion by the three NTA groups in this compound provides a stable scaffold for the presentation of the metal ions to the His-tag.

Below is a diagram illustrating the chemical pathway from metal ion chelation to the binding of a His-tagged protein.

TrisNTA_Binding_Mechanism cluster_chelation Metal Ion Chelation cluster_binding His-tag Binding This compound This compound Activated_this compound Ni²⁺-Tris-NTA This compound->Activated_this compound + 3 Ni²⁺ Ni2+ Ni²⁺ Complex Stable Ternary Complex Activated_this compound->Complex His-tag_Protein His-tagged Protein His-tag_Protein->Complex Experimental_Workflow start Start prep Sensor/Biosensor Preparation & Hydration start->prep activation Surface Activation (Ni²⁺ Charging) prep->activation immobilization Ligand Immobilization (His-tagged Protein) activation->immobilization baseline Baseline Establishment immobilization->baseline association Analyte Association (Serial Dilutions) baseline->association dissociation Analyte Dissociation association->dissociation regeneration Surface Regeneration (EDTA/Low pH) dissociation->regeneration regeneration->activation Next Cycle analysis Data Analysis (kₐ, kₑ, Kₑ) regeneration->analysis end End analysis->end

References

Tris-NTA: A Comprehensive Technical Guide to Structure, Coordination Chemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, coordination chemistry, and diverse applications of Tris-nitrilotriacetic acid (Tris-NTA). This compound has emerged as a powerful tool for the high-affinity, non-covalent, and reversible capture of hexahistidine-tagged (His-tagged) proteins, finding widespread use in protein purification, immobilization, and cellular analysis.

Core Concepts: Structure and Coordination Chemistry

This compound is a multivalent chelating agent designed for the stable and specific binding of His-tagged biomolecules. Unlike its monomeric counterpart, mono-NTA, which exhibits a moderate affinity for His-tags (in the micromolar range), this compound leverages the principle of multivalency to achieve significantly enhanced binding affinities, often in the nanomolar to sub-nanomolar range.[1][2][3][4] This high affinity is crucial for applications requiring stable complex formation, particularly in dynamic biological environments.[1][2]

The structure of this compound is characterized by three NTA moieties linked to a central scaffold, often a lysine (B10760008) or a cyclam ring.[1][2] This arrangement allows for the simultaneous coordination of a divalent metal ion, most commonly Nickel (Ni²⁺), by each NTA group. Each Ni²⁺-NTA complex then provides two coordination sites for the imidazole (B134444) side chains of the histidine residues in a His-tag.[5] Consequently, a single this compound molecule, when charged with Ni²⁺, can engage with up to six histidine residues of a His₆-tag, resulting in a highly stable ternary complex.[6]

The coordination of the metal ion is central to the functionality of this compound. While Ni²⁺ is the most frequently used metal ion for His-tag binding, other divalent cations such as Cobalt (Co²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺) can also be employed, offering different binding specificities and strengths.[7][8] The choice of metal ion can be tailored to the specific application and the nature of the His-tagged protein. For instance, Co²⁺ has been shown to be effective in certain applications and may offer advantages in specific contexts.[7]

Quantitative Data: Binding Affinities and Stability

The enhanced binding affinity of this compound compared to mono-NTA is a key advantage. This section summarizes the quantitative data related to the binding kinetics and stability of this compound complexes.

LigandMetal IonAnalyte (His-tagged protein)Dissociation Constant (Kᴅ)Association Rate Constant (kₐ) (M⁻¹s⁻¹)Dissociation Rate Constant (kₔ) (s⁻¹)Reference
Mono-NTANi²⁺His₆-tagged protein~10 µMNot specifiedNot specified[1][2]
This compoundNi²⁺His₆-tagged protein~1 nM - 20 nMNot specifiedNot specified[1][2][3][4]
This compound (short spacer)Ni²⁺His₆-tagged peptide< 1 nMNot specifiedNot specified[1]
This compoundNi²⁺His₁₀-tagged protein~0.1 nMNot specifiedNot specified[9]
This compoundNi²⁺His₆-tagged ERK22.5 nM1.1 x 10⁵2.8 x 10⁻⁴[10]

Note: The binding affinity of this compound can be influenced by factors such as the length and flexibility of the spacer arm connecting the NTA moieties to the scaffold, with shorter spacers generally leading to higher affinity.[1] The accessibility of the His-tag on the protein can also affect the binding kinetics.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of a Biotinylated this compound Derivative

This protocol is based on a previously published method for the synthesis of a biotinylated this compound for immobilization on streptavidin-coated surfaces.[2]

Materials:

  • Benzyloxycarbonyl protected lysine NTA scaffold

  • NTA tert-butyl ester with a spacer

  • Biotin-NHS ester

  • Coupling reagents (e.g., HATU, DIPEA)

  • Deprotection reagents (e.g., TFA, H₂/Pd-C)

  • Solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica (B1680970) gel, HPLC)

Procedure:

  • Coupling of NTA to the Scaffold: Dissolve the benzyloxycarbonyl protected lysine NTA scaffold in a suitable solvent like DMF. Add the NTA tert-butyl ester with a spacer and coupling reagents. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Purification: Purify the resulting product by silica gel chromatography to remove excess reagents and byproducts.

  • Deprotection of the Amine Group: Remove the benzyloxycarbonyl protecting group from the lysine scaffold, typically by catalytic hydrogenation (H₂/Pd-C), to expose the primary amine.

  • Biotinylation: Dissolve the deprotected this compound intermediate in a suitable solvent and react it with a biotin-NHS ester in the presence of a base like DIPEA.

  • Final Deprotection: Remove the tert-butyl ester protecting groups from the NTA moieties using a strong acid like trifluoroacetic acid (TFA).

  • Final Purification: Purify the final biotinylated this compound product using reverse-phase HPLC.

Immobilization of His-tagged Proteins on a this compound Biosensor Chip for Surface Plasmon Resonance (SPR)

This protocol outlines the steps for immobilizing a His-tagged protein on a this compound functionalized sensor chip for SPR analysis.[2][6][10]

Materials:

  • This compound coated SPR sensor chip (e.g., ProteOn HTG chip)[6][10]

  • SPR instrument (e.g., Bio-Rad ProteOn XPR36)[10]

  • Running buffer (e.g., PBS with 0.005% Tween-20)

  • Activation solution: 10 mM NiCl₂ or NiSO₄[6]

  • His-tagged protein solution (in running buffer)

  • Regeneration solution: 350 mM EDTA, pH 8.5[6]

Procedure:

  • Chip Conditioning: Condition the sensor chip surface with injections of solutions like 0.5% SDS, 50 mM NaOH, and 100 mM HCl to ensure a clean and stable baseline.[6]

  • Surface Activation: Inject the Ni²⁺ solution (e.g., 10 mM NiCl₂) over the sensor surface to charge the this compound with nickel ions.[6]

  • Ligand Immobilization: Inject the His-tagged protein solution over the activated surface. The amount of immobilized protein can be controlled by adjusting the protein concentration and injection time.

  • Analyte Injection: Inject the analyte solution at various concentrations over the immobilized ligand to measure the binding kinetics.

  • Surface Regeneration: After each binding measurement, inject the regeneration solution (EDTA) to strip the Ni²⁺ ions and the bound His-tagged protein from the surface, preparing it for the next cycle.[6]

Purification of His-tagged Proteins using this compound Functionalized Resin

This protocol describes a general procedure for the affinity purification of a His-tagged protein from a cell lysate using a this compound functionalized resin.

Materials:

  • This compound functionalized chromatography resin

  • Chromatography column

  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-50 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)

  • Cell lysate containing the His-tagged protein

Procedure:

  • Resin Equilibration: Pack the this compound resin into a column and equilibrate it with 5-10 column volumes of lysis buffer.

  • Sample Loading: Load the clarified cell lysate onto the equilibrated column.

  • Washing: Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins. The imidazole concentration in the wash buffer can be optimized to minimize non-specific binding without eluting the His-tagged protein.

  • Elution: Elute the bound His-tagged protein from the column using the elution buffer containing a high concentration of imidazole, which competes with the His-tag for binding to the Ni²⁺-NTA sites.

  • Fraction Collection and Analysis: Collect the eluted fractions and analyze them by SDS-PAGE to confirm the purity of the protein.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships involving this compound.

Tris_NTA_Protein_Immobilization_Workflow start Start: this compound Functionalized Surface activation Surface Activation (e.g., NiCl₂) start->activation immobilization His-tagged Protein Immobilization activation->immobilization analysis Biomolecular Interaction Analysis (e.g., SPR) immobilization->analysis regeneration Surface Regeneration (EDTA) analysis->regeneration regeneration->activation Re-use end End regeneration->end

This compound Protein Immobilization and Analysis Workflow

His_Tag_Purification_Workflow start Start: Cell Lysate with His-tagged Protein equilibration Equilibrate this compound Resin (with Lysis Buffer) start->equilibration loading Load Lysate onto Resin equilibration->loading washing Wash Resin (with Wash Buffer) loading->washing elution Elute Protein (with Elution Buffer) washing->elution analysis Analyze Purity (e.g., SDS-PAGE) elution->analysis end End: Purified His-tagged Protein analysis->end

His-tagged Protein Purification Workflow using this compound

Tris_NTA_Binding_Hierarchy TrisNTA This compound Metal Divalent Metal Ion (e.g., Ni²⁺, Co²⁺) TrisNTA->Metal Coordinates HisTag Hexahistidine-tag (His₆) Metal->HisTag Binds to Protein Protein of Interest HisTag->Protein Fused to

Logical Relationship of this compound Binding Components

Applications in Research and Drug Development

The unique properties of this compound have led to its adoption in a wide array of applications within life sciences research and the development of therapeutics.

  • Protein Purification: this compound-based affinity chromatography is a robust and widely used method for the one-step purification of His-tagged proteins from complex biological mixtures, yielding high-purity samples.[5][12]

  • Protein Immobilization and Interaction Analysis: this compound functionalized surfaces, particularly in SPR biosensors, provide a stable and oriented platform for immobilizing His-tagged proteins to study their interactions with other molecules, including small molecules, peptides, and other proteins.[1][6][10] This is invaluable for drug discovery and basic research.

  • Cellular Imaging and Analysis: Fluorescently labeled this compound conjugates can be used for the specific labeling and tracking of His-tagged proteins on the surface of and inside living cells, enabling studies of protein localization, trafficking, and interactions in a cellular context.[9][13]

  • Drug Delivery and Targeting: this compound can be incorporated into drug delivery systems, such as liposomes, to facilitate the targeted delivery of therapeutic proteins or other cargo to cells expressing specific surface receptors that have been engineered with a His-tag.[14]

  • Bioconjugation and Labeling: The stable and specific nature of the this compound/His-tag interaction allows for the non-covalent, site-specific labeling of proteins with various probes, such as fluorophores, without the need for chemical modifications that could alter protein function.[15]

References

The Principle of Multivalent NTA Chelators for High-Affinity Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the interaction between multivalent nitrilotriacetic acid (NTA) chelators and proteins, primarily through the widely utilized polyhistidine (His)-tag system. This technology is a cornerstone for protein purification, immobilization, and analysis, offering high affinity and specificity. This document details the underlying mechanism of multivalency, presents quantitative binding data, outlines key experimental protocols, and provides visual representations of the fundamental concepts and workflows.

Core Principle: The Avidity Effect in Multivalent NTA-His-Tag Binding

The interaction between a His-tagged protein and a surface or molecule functionalized with NTA is mediated by a coordination bond between the imidazole (B134444) side chains of the histidine residues and a divalent metal ion, most commonly nickel (Ni²⁺), chelated by the NTA moiety.[1][2][3][4]

A single (monovalent) Ni-NTA to His-tag interaction is relatively weak, with dissociation constants (Kd) in the micromolar range, leading to complexes with short half-lives.[5] Multivalent NTA chelators overcome this limitation by presenting multiple NTA moieties in close proximity. This arrangement allows for the simultaneous binding of a single His-tag to several Ni-NTA complexes, a phenomenon known as the avidity effect .[6][7] This cooperative binding dramatically increases the overall binding strength, resulting in significantly lower dissociation constants (in the nanomolar to even picomolar range) and much more stable complexes compared to their monovalent counterparts.[5][8][9] The use of multivalent chelators can increase the affinity towards a His₆-tag by as much as 1000-fold relative to mono-NTA.[10]

This enhanced stability is crucial for applications requiring robust protein immobilization, such as in surface plasmon resonance (SPR) biosensors or for labeling proteins in living cells.[8][9] The most common configuration is the tris-NTA (three NTA groups), which is ideally suited to bind a hexahistidine (His₆)-tag, as each Ni-NTA moiety can coordinate with two histidine residues.[11]

Quantitative Data: Binding Affinities of Multivalent NTA Chelators

The binding affinity of multivalent NTA chelators to His-tagged proteins has been quantified using various biophysical techniques, most notably Surface Plasmon Resonance (SPR). The following tables summarize key quantitative data from the literature.

Chelator ValenceHis-Tag LengthProteinTechniqueDissociation Constant (Kd)Reference
Monovalent NTAHis₆--~1 x 10⁻⁵ M[5]
Divalent NTAHis₆--2.7 x 10⁻⁷ M[5]
Trivalent NTA (this compound)His₆His₆-tagged yeast cytosine deaminaseSPR~20 nM[12][13]
Trivalent NTA (this compound)His₆--2 x 10⁻⁷ M[5]
Trivalent NTA (this compound)His₁₀Protein of Interest-0.1 nM[9]
Tetravalent NTAHis₆--4 x 10⁻⁸ M[5]
Octavalent PEG-NTAMultiple surface histidinesGranulocyte colony stimulating factor (G-CSF)SPR4.7 nM[14]
PeptideTechniqueDissociation Constant (Kd)Reference
Hexahistidine (His₆)SPR14 ± 1 nM[15]

Note: Binding affinities can be influenced by the specific protein, the position of the His-tag, buffer conditions, and the architecture of the multivalent chelator.[16][17]

Experimental Protocols

Detailed methodologies are crucial for the successful application of multivalent NTA chelators. Below are representative protocols for key experiments.

Immobilization of His-Tagged Proteins on Ni-NTA Surfaces for Binding Analysis (e.g., SPR)

This protocol describes the general steps for capturing a His-tagged protein onto a sensor chip functionalized with NTA for subsequent interaction analysis.

Materials:

  • NTA-functionalized sensor chip

  • Running buffer (e.g., HBS-P+: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20)

  • Activation solution: 0.5 M NiCl₂ or NiSO₄

  • His-tagged protein of interest in running buffer

  • Regeneration solution: 350 mM EDTA or 50 mM NaOH

Procedure:

  • Surface Preparation: Equilibrate the NTA sensor surface with running buffer.

  • Nickel Charging: Inject the Ni²⁺ solution over the sensor surface to charge the NTA groups.

  • Ligand Immobilization: Inject the His-tagged protein solution over the Ni-NTA activated surface. The protein will be captured via its His-tag. The desired level of immobilization can be controlled by adjusting the protein concentration and injection time.

  • Stabilization: Wash the surface with running buffer to remove any non-specifically bound protein and to obtain a stable baseline.

  • Analyte Injection: Inject the analyte of interest over the surface to measure the binding kinetics (association and dissociation).

  • Surface Regeneration: After each binding cycle, inject the regeneration solution to strip the Ni²⁺ and the captured His-tagged protein from the NTA surface. The surface can then be recharged with Ni²⁺ for the next experiment.

Purification of His-Tagged Proteins using Multivalent NTA-Modified Magnetic Nanoparticles

This protocol outlines the purification of a His-tagged protein from a crude cell lysate using magnetic nanoparticles functionalized with bis-NTA.[18][19]

Materials:

  • Bis-NTA-immobilized superparamagnetic iron oxide nanoparticles

  • NiCl₂ solution (2 M)

  • Binding buffer: 50 mM phosphate (B84403) buffer, 300 mM NaCl, 10 mM imidazole, pH 8.0[18]

  • Wash buffer: Same as binding buffer

  • Elution buffer: 50 mM phosphate buffer, 300 mM NaCl, 250 mM imidazole, pH 8.0[18]

  • Crude cell lysate containing the His-tagged protein

Procedure:

  • Nanoparticle Charging: Incubate the bis-NTA magnetic nanoparticles in 2 M NiCl₂ solution to load them with Ni²⁺ ions.

  • Equilibration: Wash the Ni²⁺-loaded nanoparticles with distilled water and then with binding buffer to equilibrate them.[18]

  • Protein Binding: Incubate the washed nanoparticles with the crude cell lysate containing the His-tagged protein at 4°C for 15-60 minutes with gentle mixing.[18]

  • Washing: Use a magnet to separate the nanoparticles from the supernatant (flow-through). Wash the nanoparticles several times with the wash buffer to remove non-specifically bound proteins.[18]

  • Elution: Add the elution buffer to the nanoparticles and incubate for 10 minutes at 4°C with gentle mixing to displace the His-tagged protein.[18]

  • Collection: Separate the nanoparticles with a magnet and collect the supernatant containing the purified His-tagged protein.

Visualizations: Diagrams of Core Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the key principles and processes described in this guide.

G cluster_0 Monovalent Interaction (Weak Affinity) cluster_1 Multivalent Interaction (High Affinity - Avidity) His-Tag_m His-Tag NiNTA_m Ni-NTA His-Tag_m->NiNTA_m Single weak interaction (µM Kd) His-Tag_mv His-Tag NTA1 Ni-NTA His-Tag_mv->NTA1 Multiple simultaneous interactions (nM-pM Kd) NTA2 Ni-NTA His-Tag_mv->NTA2 NTA3 Ni-NTA His-Tag_mv->NTA3 trisNTA Scaffold trisNTA->NTA1 trisNTA->NTA2 trisNTA->NTA3

Figure 1. Comparison of monovalent and multivalent NTA-His-tag interactions, illustrating the principle of avidity.

G start Start: NTA- functionalized Surface charge Charge with Ni²⁺ ions start->charge Step 1 bind Inject His-tagged Protein (Ligand) charge->bind Step 2 wash1 Wash to remove unbound protein bind->wash1 Step 3 analyze Inject Analyte for Binding Analysis wash1->analyze Step 4 regenerate Regenerate surface (e.g., with EDTA) analyze->regenerate Step 5 regenerate->charge Step 6: Re-use end Surface ready for next cycle

Figure 2. Experimental workflow for protein immobilization and interaction analysis using a Ni-NTA functionalized surface.

G cluster_protein His-Tagged Protein cluster_chelator Multivalent NTA Chelator cluster_complex Metal Ion Chelation protein Protein of Interest His-Tag chelator_ni Scaffold Ni-NTA Ni-NTA Ni-NTA protein:tag->chelator_ni High-Avidity Binding chelator Scaffold NTA NTA NTA ni_ions Ni²⁺ Ions ni_ions->chelator_ni Chelation

Figure 3. Logical relationship illustrating the assembly of a stable protein-multivalent NTA complex.

References

High-Affinity His-tag Binding with Tris-NTA Chelators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of tris-nitrilotriacetic acid (Tris-NTA) chelators for high-affinity binding of histidine-tagged (His-tagged) proteins. We delve into the quantitative advantages of this technology over traditional mono-NTA systems, provide detailed experimental protocols for its implementation and characterization, and visualize the underlying biochemical processes. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this compound chemistry in their workflows, from protein purification to advanced analytical techniques.

Introduction: The Leap in Affinity with this compound

The polyhistidine tag (His-tag) is one of the most widely used affinity tags for recombinant protein purification and detection. Its utility stems from the ability of the imidazole (B134444) side chains of histidine residues to coordinate with transition metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺), immobilized on a solid support. Traditional immobilized metal affinity chromatography (IMAC) systems utilize chelators like nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA) to immobilize these metal ions.

While effective, mono-NTA chelators exhibit a moderate binding affinity for His-tags, typically in the micromolar range (around 10 µM).[1][2][3] This can lead to issues such as protein leaching from the affinity matrix, reduced yields, and challenges in applications requiring stable, long-term immobilization.

This compound chelators represent a significant advancement in His-tag binding technology. By presenting a multivalent binding interface with three NTA groups, this compound dramatically increases the avidity and, consequently, the overall binding affinity for His-tagged proteins.[1][2][4] This enhancement can be as much as four orders of magnitude, achieving dissociation constants (Kd) in the nanomolar to even sub-nanomolar range.[1][2][3] This high-affinity interaction enables more robust and sensitive applications, including stable protein immobilization for surface plasmon resonance (SPR) and single-molecule detection.[1][2][5]

Quantitative Comparison of Binding Affinities

The enhanced binding affinity of this compound chelators for His-tagged proteins has been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). The following table summarizes key quantitative data, comparing the performance of this compound with conventional mono-NTA systems.

ChelatorLigandAnalyteKd (Dissociation Constant)kon (Association Rate)koff (Dissociation Rate)TechniqueReference
This compound Ni²⁺-Tris-NTA6xHis-tagged protein~1 nMNot specifiedNot specifiedNot specified[1][3]
This compound Ni²⁺-Tris-NTAHis6-tagged molecules~10 nM (can be sub-nanomolar with optimized spacers)Not specifiedNot specifiedSPR[2]
mono-NTA Ni²⁺-NTA6xHis-tag~10 µMNot specifiedNot specifiedNot specified[1][2][3]
mono-NTA Ni²⁺-NTAHexahistidine peptide14 ± 1 nM (apparent KD)Not specifiedNot specifiedSPR[6]

Note: The apparent high affinity of mono-NTA in some SPR studies can be influenced by the surface density of the chelator, leading to avidity effects. This compound provides a localized high density of NTA groups, ensuring high-affinity binding even at low surface densities.[2]

Visualizing the Molecular Interactions and Workflows

To better understand the principles and applications of this compound, the following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows.

Chelation_and_Binding cluster_chelation Chelation cluster_binding His-tag Binding This compound This compound Scaffold Ni Ni²⁺ This compound->Ni Chelation Complex Ni²⁺-Tris-NTA Complex HisTag 6xHis-tagged Protein Complex->HisTag High-Affinity Binding

Fig 1. Chelation of Ni²⁺ by this compound and subsequent high-affinity binding to a 6xHis-tagged protein.

SPR_Workflow Start Start: SPR Experiment Immobilization Immobilize Ni²⁺-Tris-NTA on Sensor Chip Start->Immobilization Ligand_Injection Inject 6xHis-tagged Ligand (e.g., Protein A/G) Immobilization->Ligand_Injection Analyte_Injection Inject Analyte (e.g., Antibody) Ligand_Injection->Analyte_Injection Dissociation Monitor Dissociation Analyte_Injection->Dissociation Regeneration Regenerate Surface (e.g., with EDTA or Imidazole) Dissociation->Regeneration Data_Analysis Analyze Sensorgram to Determine kon, koff, and Kd Dissociation->Data_Analysis Regeneration->Immobilization For subsequent cycles End End Data_Analysis->End

Fig 2. Generalized workflow for a Surface Plasmon Resonance (SPR) experiment utilizing a this compound functionalized sensor chip.

IMAC_Protocol Start Start: Protein Purification Lysate Prepare Cell Lysate Containing 6xHis-tagged Protein Start->Lysate Bind Incubate Lysate with Resin (Batch or Column) Lysate->Bind Equilibrate Equilibrate Ni²⁺-Tris-NTA Resin with Binding Buffer Equilibrate->Bind Wash Wash Resin with Wash Buffer (containing low imidazole) Bind->Wash Elute Elute 6xHis-tagged Protein with Elution Buffer (containing high imidazole) Wash->Elute Analysis Analyze Eluted Fractions (e.g., SDS-PAGE, Western Blot) Elute->Analysis End Purified Protein Analysis->End

Fig 3. Standard workflow for Immobilized Metal Affinity Chromatography (IMAC) using a this compound resin.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound chelators.

Protein Expression and Purification using Ni-Tris-NTA Affinity Chromatography

This protocol outlines the steps for purifying a 6xHis-tagged protein from E. coli lysate under native conditions.

Buffers and Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF (add fresh).

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM imidazole.

  • Ni-Tris-NTA Agarose (B213101) Resin

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste). Sonicate the suspension on ice to lyse the cells.

  • Clarification: Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the clarified supernatant.

  • Resin Equilibration: Equilibrate the Ni-Tris-NTA agarose resin with 5-10 column volumes (CVs) of Lysis Buffer.

  • Binding: Load the clarified lysate onto the equilibrated column at a flow rate that allows for efficient binding. Alternatively, perform batch binding by incubating the lysate with the resin for 1-2 hours at 4°C with gentle agitation.

  • Washing: Wash the resin with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound 6xHis-tagged protein with 5-10 CVs of Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm or by SDS-PAGE.

  • Analysis: Analyze the collected fractions by SDS-PAGE to assess purity and identify fractions containing the target protein.

Kinetic Analysis using Surface Plasmon Resonance (SPR)

This protocol describes a general procedure for determining the binding kinetics of an interaction using a this compound functionalized sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • This compound sensor chip

  • Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • NiCl₂ solution (e.g., 10 mM) for charging the surface

  • His-tagged ligand and analyte of interest

  • Regeneration solution (e.g., 350 mM EDTA)

Procedure:

  • Surface Preparation: Prime the SPR instrument with Running Buffer.

  • Nickel Charging: Inject the NiCl₂ solution over the this compound sensor surface to immobilize the nickel ions.

  • Ligand Immobilization: Inject the His-tagged ligand at a low concentration over the Ni²⁺-charged surface. The high affinity of the this compound ensures stable immobilization. Aim for a low surface density to avoid mass transport limitations and avidity effects.[2]

  • Analyte Injection: Inject a series of concentrations of the analyte over the immobilized ligand surface. Monitor the association phase.

  • Dissociation: After the analyte injection, allow the buffer to flow over the surface to monitor the dissociation phase.

  • Regeneration: Inject the regeneration solution to strip the nickel and the bound ligand from the surface, preparing it for the next cycle.

  • Data Analysis: Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ or kₒₙ), dissociation rate (kₔ or kₒբբ), and the equilibrium dissociation constant (Kₔ).

Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

ITC can be used to determine the thermodynamic parameters of the His-tag:this compound interaction.

Materials:

  • Isothermal Titration Calorimeter

  • His-tagged protein and soluble Ni²⁺-Tris-NTA complex

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

  • Sample Preparation: Dialyze the His-tagged protein extensively against the chosen buffer. Dissolve the soluble Ni²⁺-Tris-NTA complex in the final dialysis buffer to ensure a perfect buffer match, which is critical to minimize heats of dilution.[7][8]

  • Concentration Determination: Accurately determine the concentrations of the protein and the this compound complex.

  • ITC Experiment Setup:

    • Load the His-tagged protein into the sample cell.

    • Load the soluble Ni²⁺-Tris-NTA complex into the injection syringe. The concentration of the titrant in the syringe should be 10-20 times that of the macromolecule in the cell.

  • Titration: Perform a series of injections of the this compound complex into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of this compound to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Applications in Research and Drug Development

The high affinity and stability of the His-tag:this compound interaction open up a wide range of applications beyond standard protein purification:

  • Stable Surface Immobilization: For techniques like SPR and biolayer interferometry (BLI), the slow dissociation rate of the this compound interaction provides a stable baseline, crucial for accurate kinetic analysis of protein-protein or protein-small molecule interactions.[2]

  • Protein Labeling and Detection: this compound can be conjugated to fluorophores, biotin, or other labels, allowing for specific and reversible labeling of His-tagged proteins with high efficiency.[1]

  • Single-Molecule Studies: The stability of the interaction permits the study of individual protein complexes and their dynamics.[1]

  • Cell and Liposome Coupling: His-tagged proteins can be used to functionalize the surfaces of cells or liposomes via this compound for various cell-based assays and drug delivery applications.[1]

Conclusion

This compound chelators offer a significant improvement over traditional mono-NTA systems for the affinity-based applications of His-tagged proteins. The dramatically increased binding affinity, moving from the micromolar to the nanomolar range, provides enhanced stability, sensitivity, and versatility. This technical guide has provided a comprehensive overview of the quantitative aspects, experimental protocols, and diverse applications of this compound technology. For researchers, scientists, and drug development professionals, mastering the use of this compound can lead to more robust and reliable results in protein purification, characterization, and a wide array of advanced biochemical and biophysical assays.

References

A Technical Deep Dive: Tris-NTA vs. mono-NTA for His-tagged Protein Capture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between tris-nitrilotriacetic acid (Tris-NTA) and mono-nitrilotriacetic acid (mono-NTA) in the capture of histidine-tagged (His-tagged) proteins. Understanding these differences is crucial for optimizing protein purification, immobilization, and interaction analysis.

Executive Summary

The use of polyhistidine tags (His-tags) for protein purification and detection is a cornerstone of modern molecular biology. The interaction relies on the chelation of a metal ion, typically nickel (Ni²⁺), by a chelator, which in turn binds to the imidazole (B134444) rings of the histidine residues in the His-tag. While mono-NTA has been the traditional chelator, the advent of multivalent chelators like this compound has revolutionized applications requiring high-affinity and stable interactions. This compound, with its three NTA moieties, offers a significantly stronger and more stable interaction with His-tagged proteins compared to the single NTA group of mono-NTA. This enhanced affinity translates to improved performance in various applications, from protein purification to sensitive surface-based assays.

The Fundamental Difference: Affinity and Stability

The primary distinction between this compound and mono-NTA lies in their binding affinity and the stability of the resulting complex with a His-tagged protein. This is a direct consequence of multivalency.

Mono-NTA , a tetradentate chelator, occupies four of the six coordination sites of a nickel ion, leaving two sites free to interact with the His-tag.[1] This monovalent interaction is relatively weak, with a dissociation constant (KD) typically in the micromolar (µM) range.[2][3][4] This moderate affinity can lead to issues such as protein dissociation from the matrix, resulting in an unstable baseline in sensitive applications like Surface Plasmon Resonance (SPR).[2][5]

This compound , on the other hand, comprises three NTA moieties linked to a central scaffold.[6] This trivalent structure allows for a cooperative, multivalent binding to the hexahistidine tag, resulting in a significantly higher affinity. The dissociation constant for this compound is in the nanomolar (nM) to even sub-nanomolar range, representing an affinity that is orders of magnitude higher than that of mono-NTA.[2][3][4][7] This high affinity leads to the formation of a much more stable complex.[8]

Quantitative Data Comparison

The following tables summarize the key quantitative differences between this compound and mono-NTA based on available literature.

ParameterMono-NTAThis compoundReference(s)
Binding Affinity (KD) ~10 µM~1-10 nM (can reach sub-nanomolar)[2][3][4]
Binding Stoichiometry Variable, dependent on surface densityWell-defined 1:1[3][6]
Complex Stability Moderate, prone to dissociationHigh, stable complexes[2][5][8]

Table 1: Comparison of Binding Parameters

ApplicationMono-NTAThis compound
Protein Purification Widely used, effective for high-expression proteinsSuperior for low-expression proteins and achieving higher purity
Surface Plasmon Resonance (SPR) Can lead to unstable baselines due to protein dissociationEnables stable immobilization for accurate kinetic analysis
Protein Immobilization Reversible but can be transientProvides stable, yet reversible, immobilization
Fluorescence Labeling Less stable labelingEnables specific and stable fluorescence labeling

Table 2: Application-Specific Performance

Experimental Protocols

General His-tagged Protein Purification (IMAC)

Immobilized Metal Affinity Chromatography (IMAC) is the standard method for purifying His-tagged proteins using either mono-NTA or, more recently, matrices functionalized with multivalent NTA.[9][10]

Materials:

  • Resin: Ni-NTA agarose (B213101) (mono-NTA) or a multivalent NTA-based resin.

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole. Protease inhibitors should be added.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-40 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM imidazole.

  • Cell Pellet containing the expressed His-tagged protein.

Protocol:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or other appropriate methods.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the clear supernatant.

  • Resin Equilibration: Wash the affinity resin with 3-5 column volumes (CVs) of Lysis Buffer.

  • Binding: Incubate the clarified lysate with the equilibrated resin. This can be done in a batch format or by loading the lysate onto a column packed with the resin.

  • Washing: Wash the resin with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins. The imidazole concentration in the wash buffer can be optimized to improve purity.

  • Elution: Elute the bound His-tagged protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

SPR is a powerful technique for studying molecular interactions in real-time. This compound functionalized sensor chips are particularly advantageous for immobilizing His-tagged proteins due to the stability they confer.[2]

Materials:

  • SPR instrument and sensor chips (e.g., SA sensor chip for biotinylated NTA).

  • Biotinylated this compound or mono-NTA.

  • His-tagged protein of interest.

  • Running buffer (e.g., HBS-P).

  • NiCl₂ solution (e.g., 5 mM).

  • Regeneration solution (e.g., 0.3 M EDTA).

Protocol:

  • Chip Preparation:

    • Pre-treat a streptavidin (SA) sensor chip.

    • Inject a solution of biotinylated this compound or mono-NTA over the sensor surface to achieve the desired immobilization level.

  • Nickel Activation: Inject the NiCl₂ solution to charge the NTA groups with nickel ions.

  • Ligand Immobilization: Inject the His-tagged protein solution over the activated surface to allow for capture. The stable baseline achieved with this compound is critical for accurate measurements.

  • Analyte Injection: Inject a series of concentrations of the analyte (the binding partner of the immobilized protein) and monitor the binding response.

  • Dissociation: Allow the running buffer to flow over the chip to monitor the dissociation of the analyte.

  • Regeneration: Inject the regeneration solution (e.g., EDTA) to strip the nickel and the captured His-tagged protein, preparing the surface for the next cycle.

Visualizing the Mechanisms and Workflows

Molecular Interaction Diagram

The following diagram illustrates the fundamental difference in the interaction of mono-NTA and this compound with a hexahistidine tag.

G cluster_mono mono-NTA Interaction cluster_tris This compound Interaction mono_nta mono-NTA ni_mono Ni²⁺ mono_nta->ni_mono Chelation his_tag_mono His-Tag ni_mono->his_tag_mono Weak Interaction (µM Affinity) tris_nta This compound ni_tris1 Ni²⁺ tris_nta->ni_tris1 Chelation ni_tris2 Ni²⁺ tris_nta->ni_tris2 ni_tris3 Ni²⁺ tris_nta->ni_tris3 his_tag_tris His-Tag ni_tris1->his_tag_tris Strong, Multivalent Interaction (nM Affinity) ni_tris2->his_tag_tris Strong, Multivalent Interaction (nM Affinity) ni_tris3->his_tag_tris Strong, Multivalent Interaction (nM Affinity)

Caption: Mono-NTA vs. This compound His-tag binding.

Experimental Workflow: Protein Purification

This diagram outlines the typical workflow for purifying a His-tagged protein using an NTA-based affinity resin.

G start Start: Cell Pellet lysis Cell Lysis & Clarification start->lysis binding Binding to Ni-NTA/Tris-NTA Resin lysis->binding washing Washing Step (Remove Impurities) binding->washing elution Elution with Imidazole washing->elution end End: Purified Protein elution->end

Caption: His-tagged protein purification workflow.

Experimental Workflow: Surface Plasmon Resonance (SPR)

The following workflow illustrates the key steps in an SPR experiment for analyzing protein interactions using an NTA-functionalized sensor chip.

G start Start: NTA Sensor Chip activation 1. Ni²⁺ Activation start->activation immobilization 2. His-tagged Protein Immobilization activation->immobilization interaction 3. Analyte Injection (Association/Dissociation) immobilization->interaction regeneration 4. Regeneration (EDTA) interaction->regeneration end End: Ready for Next Cycle regeneration->end

Caption: SPR experimental workflow for His-tagged proteins.

Conclusion

The choice between this compound and mono-NTA for His-tagged protein capture depends on the specific application. For routine protein purification where the target protein is expressed at high levels, traditional mono-NTA resins are often sufficient and cost-effective. However, for applications demanding high affinity, stability, and precise stoichiometric control, such as the immobilization of proteins for sensitive interaction analysis or the labeling of proteins for single-molecule studies, this compound offers a clear and significant advantage. The enhanced stability of the this compound:His-tag complex minimizes protein leaching, leading to more reliable and reproducible data. As research and drug development continue to push the boundaries of sensitivity and precision, the adoption of multivalent chelators like this compound is becoming increasingly critical for success.

References

The Power of Three: A Technical Guide to Tris-NTA in Molecular Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and proteomics, the precise and stable immobilization of proteins is paramount for a multitude of applications, from elucidating complex protein-protein interactions to high-throughput drug screening. The most widely used method for capturing recombinant proteins relies on the affinity of a polyhistidine-tag (His-tag) for a metal ion, typically Ni²⁺, chelated by nitrilotriacetic acid (NTA). However, the monovalent nature of this interaction (mono-NTA) often results in insufficient stability for demanding applications, leading to ligand leaching and compromised data quality.[1] This guide delves into the superior alternative, Tris-nitrilotriacetic acid (Tris-NTA), a trivalent chelator that offers a significant leap forward in the stable and oriented capture of His-tagged proteins.

The this compound Advantage: From Weak Bonds to Robust Anchoring

The fundamental limitation of mono-NTA lies in its relatively weak, reversible binding to the His-tag, with a dissociation constant (Kd) in the micromolar range (~10 µM).[2][3][4] This transient interaction leads to a noticeable dissociation of the captured protein over time, resulting in baseline drift in sensitive assays like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).[1]

This compound overcomes this limitation through a multivalent binding effect. By presenting three NTA moieties in close proximity, it can engage with multiple histidine residues within the His-tag simultaneously.[5] This cooperative binding dramatically increases the avidity of the interaction, resulting in a significantly lower dissociation constant, often in the nanomolar to even sub-nanomolar range.[2][3][4] This translates to a much more stable immobilization of the His-tagged protein, providing a robust foundation for a variety of downstream applications.

The enhanced stability afforded by this compound eliminates the need for covalent cross-linking of the captured protein, which can lead to denaturation and loss of function.[5] Furthermore, the interaction remains reversible, allowing for gentle elution of the protein and regeneration of the sensor surface using chelating agents like EDTA or competitive ligands like imidazole.[3][5]

Quantitative Comparison: this compound vs. Mono-NTA

The superior performance of this compound is evident in the quantitative data comparing its binding affinity and stability with that of mono-NTA.

ParameterMono-NTAThis compoundFold ImprovementReference(s)
Dissociation Constant (Kd) ~1 - 40 µM~0.1 - 10 nM100 - 40,000[2][3][4][6]
Binding Half-life SecondsMinutes to HoursSignificant[6][7]
Ligand Dissociation (SPR) High (Baseline Drift)Low (Stable Baseline)Substantial[1][5]
Protein Capture Stability (SPR) 45% remaining92% remaining~2x[8]

Applications and Experimental Protocols

The enhanced binding characteristics of this compound have made it the technology of choice for a range of applications requiring stable protein immobilization.

Protein Purification

While mono-NTA resins are widely used for routine protein purification, this compound-based matrices can offer advantages in capturing low-expression proteins or for applications where minimal protein leaching during washing steps is critical.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time analysis of biomolecular interactions. The stable baseline provided by this compound sensor chips is crucial for obtaining high-quality kinetic data.[5][9]

Experimental Workflow: His-Tagged Protein Capture and Interaction Analysis using SPR with a this compound Sensor Chip

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Buffer Prepare Running Buffer (e.g., HBS-EP+) Prime System Priming Buffer->Prime Ligand Prepare His-tagged Ligand Capture Ligand Capture (Inject His-tagged Protein) Ligand->Capture Analyte Prepare Analyte (Serial Dilutions) Associate Analyte Association (Inject Analyte) Analyte->Associate Activate Surface Activation (NiCl₂ Injection) Prime->Activate Activate->Capture Baseline Establish Stable Baseline Capture->Baseline Baseline->Associate Dissociate Analyte Dissociation (Flow Running Buffer) Associate->Dissociate Regenerate Surface Regeneration (EDTA Injection) Dissociate->Regenerate Fit Fit Sensorgrams (e.g., 1:1 Langmuir model) Dissociate->Fit Regenerate->Activate Next Cycle Kinetics Determine ka, kd, Kd Fit->Kinetics

Caption: SPR workflow using a this compound sensor chip.

Detailed Protocol: SPR Analysis on a this compound Chip

  • System Preparation:

    • Equilibrate the SPR instrument with a suitable running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Perform a system prime to ensure the microfluidics are free of air bubbles.

  • Sensor Chip Activation:

    • Inject a solution of NiCl₂ (e.g., 500 µM) over the this compound sensor surface to charge the NTA groups with nickel ions.

  • Ligand Immobilization:

    • Inject the purified His-tagged protein (ligand) at a suitable concentration (e.g., 10-50 µg/mL) in running buffer over the activated surface to achieve the desired immobilization level.

  • Baseline Stabilization:

    • Flow running buffer over the sensor surface until a stable baseline is achieved.

  • Analyte Interaction:

    • Inject a series of analyte concentrations over the ligand-immobilized surface to monitor association.

    • Follow with a dissociation phase by flowing running buffer over the surface.

  • Surface Regeneration:

    • Inject a regeneration solution, such as 350 mM EDTA, to strip the nickel ions and release the His-tagged ligand.[5]

    • Follow with a wash step using the running buffer. The surface is now ready for the next cycle.

  • Data Analysis:

    • Reference subtract the sensorgrams.

    • Fit the data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Biolayer Interferometry (BLI)

Similar to SPR, BLI measures biomolecular interactions in real-time. This compound biosensors for BLI offer the same advantages of stable ligand immobilization for accurate kinetic and affinity measurements.[10][11]

Experimental Workflow: Kinetic Analysis using BLI with this compound Biosensors

BLI_Workflow cluster_prep Preparation cluster_bli BLI Experiment Steps cluster_analysis Data Analysis Hydrate Hydrate this compound Biosensors Baseline1 Initial Baseline (Running Buffer) Hydrate->Baseline1 Plate Prepare 96-well Plate: Buffer, Ligand, Analyte Plate->Baseline1 Load Loading (His-tagged Ligand) Baseline1->Load Baseline2 Baseline (Running Buffer) Load->Baseline2 Associate Association (Analyte) Baseline2->Associate Dissociate Dissociation (Running Buffer) Associate->Dissociate Process Process Data (Reference Subtraction) Dissociate->Process Fit Global Fit to Binding Model Process->Fit Kinetics Determine ka, kd, Kd Fit->Kinetics

Caption: BLI workflow for kinetic analysis using this compound biosensors.

Detailed Protocol: BLI Analysis using this compound Biosensors

  • Preparation:

    • Hydrate the this compound biosensors in running buffer (e.g., 1x Kinetics Buffer: PBS with 0.01% BSA and 0.002% Tween 20) for at least 10 minutes.[10]

    • Prepare a 96-well black microplate with running buffer, His-tagged ligand, and a serial dilution of the analyte.

  • BLI Instrument Setup:

    • Define the experimental steps in the instrument software: Initial Baseline, Loading, Baseline, Association, and Dissociation. Set the duration for each step (e.g., 60s for baselines, 120-300s for loading, association, and dissociation).

  • Experiment Execution:

    • Initial Baseline: Dip the biosensors into wells containing running buffer.

    • Loading: Move the biosensors to wells containing the His-tagged ligand to allow for immobilization.

    • Baseline: Transfer the biosensors back to wells with running buffer to establish a stable baseline post-loading.

    • Association: Move the biosensors to wells containing the analyte at different concentrations.

    • Dissociation: Transfer the biosensors to wells with running buffer to monitor the dissociation of the analyte.

  • Data Analysis:

    • Process the raw data by subtracting the reference sensor data.

    • Perform a global fit of the association and dissociation curves to a suitable binding model to calculate ka, kd, and Kd.

Fluorescence Microscopy and Live-Cell Imaging

This compound conjugated to fluorophores or quantum dots enables the specific and stable labeling of His-tagged proteins on the surface of or within live cells.[6][12] This allows for single-molecule tracking and the study of protein dynamics in a cellular context.

Experimental Workflow: Live-Cell Imaging of His-Tagged Surface Proteins

LiveCell_Workflow Transfect Transfect Cells with Plasmid Encoding His-tagged Surface Protein Express Allow Protein Expression (24-48 hours) Transfect->Express Label Incubate Cells with This compound-Fluorophore Probe Express->Label PrepareProbe Prepare this compound-Fluorophore Conjugate (Ni²⁺ charged) PrepareProbe->Label Wash Wash to Remove Unbound Probe Label->Wash Image Image Cells using Fluorescence Microscopy Wash->Image Analyze Analyze Protein Localization and Dynamics Image->Analyze

References

Tris-NTA: A Technical Guide to Stable and Reversible Protein Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of Tris-Nitrilotriacetic Acid (Tris-NTA) chemistry for the stable and reversible immobilization of histidine-tagged (His-tagged) proteins. This technology offers significant advantages for a wide range of applications, including surface plasmon resonance (SPR), biolayer interferometry (BLI), and other analytical techniques requiring precise control over protein orientation and surface regeneration.

Core Principles of this compound Chemistry

This compound leverages the multivalent interaction between three NTA moieties and the polyhistidine tag (commonly a hexahistidine or His6-tag) of a recombinant protein. This trivalent binding dramatically increases the affinity and stability of the protein immobilization compared to traditional mono-NTA surfaces.

The fundamental mechanism involves the chelation of a metal ion, typically Nickel (Ni²⁺) or Cobalt (Co²⁺), by the NTA groups. Each Ni²⁺ ion, when chelated by an NTA molecule, has two remaining coordination sites available to bind to the imidazole (B134444) side chains of the histidine residues in the His-tag. The simultaneous interaction of the His-tag with the three Ni²⁺-NTA complexes on the this compound molecule results in a highly stable, yet reversible, immobilization.

The key advantage of this compound lies in its significantly lower dissociation rate compared to mono-NTA. This enhanced stability minimizes baseline drift in sensitive analytical techniques like SPR, enabling more accurate kinetic analysis of molecular interactions.[1][2][3] The affinity of this compound for a His6-tag is in the nanomolar to sub-nanomolar range, a stark contrast to the micromolar affinity of mono-NTA.[1][4]

Quantitative Data: Binding Kinetics and Affinity

The multivalent nature of this compound leads to a significant improvement in binding affinity and stability. The following tables summarize key quantitative data from studies utilizing this compound for the immobilization of His-tagged proteins.

LigandHis-tagged ProteinMetal IonAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD) (nM)Reference
This compoundHis6-mKateNi²⁺1.5 x 10⁵1.1 x 10⁻⁴0.73[1]
This compoundHis6-GFPNi²⁺2.1 x 10⁵1.5 x 10⁻⁴0.71[1]
This compoundHis6-PeptideNi²⁺1.1 x 10⁵1.6 x 10⁻³14.5[1]
This compound iBody 16xHis-SUMO1Co²⁺--1.2 ± 0.2[5]
This compound iBody 110xHis-SUMO1Co²⁺--2.0 ± 0.3[5]
This compound iBody 16xHis-SUMO1Ni²⁺--5.2 ± 0.9[5]
This compound iBody 110xHis-SUMO1Ni²⁺--13.5 ± 2.3[5]
This compound iBody 26xHis-SUMO1Co²⁺--1.7 ± 0.3[5]
This compound iBody 210xHis-SUMO1Co²⁺--2.8 ± 0.5[5]
This compound iBody 26xHis-SUMO1Ni²⁺--7.9 ± 1.4[5]
This compound iBody 210xHis-SUMO1Ni²⁺--18.1 ± 3.2[5]

Comparison with Mono-NTA:

LigandAffinity for His6-tag (KD)
This compound ~1 nM
Mono-NTA~10 µM

This approximately 10,000-fold increase in affinity highlights the superior stability of this compound for protein immobilization.[5]

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in using this compound for protein immobilization.

Surface Functionalization with this compound

This protocol describes the functionalization of a maleimide-activated surface with a disulfide-containing this compound, a common strategy for preparing surfaces for techniques like AFM.

Materials:

  • Maleimide-activated surface (e.g., AFM tip)

  • 1 mM Disulfide-Tris-NTA in water

  • 100 mM EDTA, pH 7.5

  • 1 M HEPES, pH 7.5

  • 100 mM TCEP hydrochloride

  • 1 M HEPES, pH 9.6

Procedure:

  • In a reaction vial, pipette 100 µL of 1 mM disulfide-Tris-NTA solution.

  • Add 2 µL of 100 mM EDTA (pH 7.5) and mix. The EDTA prevents re-oxidation of the thiol groups.

  • Add 5 µL of 1 M HEPES (pH 7.5) and mix to provide buffering capacity.

  • Add 2 µL of 100 mM TCEP hydrochloride and mix. This step cleaves the disulfide bond to generate reactive thiol groups.

  • Finally, add 2.5 µL of 1 M HEPES (pH 9.6) to raise the pH to approximately 7.6, optimal for the maleimide-thiol reaction.

  • Apply this solution to the maleimide-activated surface and incubate to allow for covalent coupling of the thiol-Tris-NTA to the surface.

His-tagged Protein Immobilization

This protocol details the steps for capturing a His-tagged protein onto a this compound functionalized surface, for example, an SPR sensor chip.

Materials:

  • This compound functionalized sensor chip

  • Running Buffer (e.g., PBS with 0.005% Tween 20, pH 7.4)

  • Activation Solution: 10 mM NiSO₄ or NiCl₂

  • His-tagged protein solution in running buffer

  • Washing Buffer: Running buffer with a low concentration of imidazole (e.g., 10-20 mM)

Procedure:

  • Surface Conditioning: Condition the this compound surface with injections of 0.5% SDS, 50 mM NaOH, 100 mM HCl, and 300 mM EDTA (pH 8.5) to ensure the surface is clean and free of metals.

  • Activation: Activate the surface by injecting the 10 mM Ni²⁺ solution for approximately 2 minutes. This charges the NTA groups with nickel ions.

  • Protein Injection: Inject the His-tagged protein solution over the activated surface. The protein will be captured by the Ni²⁺-Tris-NTA complexes.

  • Washing: Wash the surface with the washing buffer to remove any non-specifically bound proteins. The low concentration of imidazole competes with low-affinity interactions.

Surface Regeneration

A key advantage of the this compound system is the ability to regenerate the surface for subsequent experiments.

Materials:

  • Regeneration Solution 1: High concentration of Imidazole (e.g., 300 mM - 1 M) in a suitable buffer.

  • Regeneration Solution 2: 300-500 mM EDTA, pH 8.5.

  • Stripping Solution (optional): 50 mM NaOH.

Procedure:

  • Elution with Imidazole: Inject the high-concentration imidazole solution to competitively displace the His-tagged protein from the Ni²⁺-NTA complexes.

  • Stripping with EDTA: To completely remove the captured protein and the nickel ions, inject the EDTA solution. EDTA is a strong chelator that will strip the Ni²⁺ from the NTA groups, causing the release of any remaining protein.

  • Optional Caustic Wash: An injection of NaOH can be used for a more stringent cleaning of the surface.

  • The surface is now ready to be reactivated with a fresh solution of Ni²⁺ for the next experiment.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows associated with this compound technology.

TrisNTA_Mechanism cluster_surface Sensor Surface Surface Surface TrisNTA This compound Scaffold NTA NTA NTA Surface->TrisNTA Immobilized Ni1 Ni²⁺ TrisNTA:f0->Ni1 Chelation Ni2 Ni²⁺ TrisNTA:f1->Ni2 Chelation Ni3 Ni²⁺ TrisNTA:f2->Ni3 Chelation HisTag His-Tag His His His His His His Ni1->HisTag:h0 Ni1->HisTag:h1 Ni2->HisTag:h2 Ni2->HisTag:h3 Ni3->HisTag:h4 Ni3->HisTag:h5 Protein Protein HisTag->Protein Fused to

Caption: Mechanism of His-tagged protein immobilization on a this compound functionalized surface.

Experimental_Workflow cluster_prep Surface Preparation cluster_immob Protein Immobilization cluster_analysis Analysis cluster_regen Regeneration start Start with this compound Surface conditioning Conditioning (SDS, NaOH, HCl, EDTA) start->conditioning activation Activation (10 mM Ni²⁺) conditioning->activation protein_injection Inject His-tagged Protein activation->protein_injection wash Wash (Low Imidazole Buffer) protein_injection->wash interaction_analysis Perform Interaction Analysis (e.g., SPR, BLI) wash->interaction_analysis elution Elute Protein (High Imidazole) interaction_analysis->elution stripping Strip Ni²⁺ (EDTA) elution->stripping end Ready for Re-activation stripping->end

Caption: A typical experimental workflow for protein immobilization and analysis using this compound.

Conclusion

This compound chemistry provides a robust and versatile platform for the stable and reversible immobilization of His-tagged proteins. Its high affinity and slow dissociation kinetics make it particularly well-suited for demanding applications such as real-time kinetic analysis of biomolecular interactions. The ability to efficiently regenerate the surface further enhances its utility and cost-effectiveness in research and drug development settings. By understanding the core principles and following optimized protocols, researchers can leverage the power of this compound to achieve high-quality, reproducible data in their protein analysis workflows.

References

Unlocking High-Affinity Interactions: A Technical Guide to Tris-NTA Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable immobilization of proteins is paramount for accurate and reproducible experimental results. Tris-Nitrilotriacetic Acid (Tris-NTA) reagents have emerged as a powerful tool, offering significant advantages for the capture and analysis of histidine-tagged (His-tagged) proteins. This guide provides an in-depth exploration of the key features, benefits, and applications of this compound technology, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into your research.

Core Principles and Key Features of this compound

This compound technology leverages the principle of immobilized metal affinity chromatography (IMAC). The core of the reagent is a trivalent NTA moiety, which chelates a nickel (Ni²⁺) or other suitable metal ion. This complex then specifically and reversibly binds to the polyhistidine tag engineered onto a recombinant protein.

The defining feature of this compound is its multivalent binding . Unlike traditional mono-NTA reagents that have a single NTA group, this compound possesses three NTA groups. This trivalent structure leads to a significantly more stable and high-affinity interaction with the His-tag.

Key Advantages:
  • High Affinity and Stability: The multivalent interaction results in a much lower dissociation rate compared to mono-NTA, leading to more stable protein immobilization. This is crucial for long-term experiments and for applications requiring high sensitivity.[1][2][3] The binding affinity of this compound for a 6xHis-tag is in the nanomolar (nM) range, which is approximately four orders of magnitude higher than that of conventional mono-NTA chelators (micromolar, µM range).[4][5]

  • Stoichiometric and Reversible Binding: The interaction is highly specific and stoichiometric, allowing for precise control over the amount of immobilized protein.[4][5] The binding is also reversible, and the captured protein can be eluted using agents like imidazole (B134444) or EDTA, enabling the regeneration and reuse of the sensor surface.[4][5][6]

  • Uniform Protein Orientation: By binding to a specific tag, this compound promotes a more uniform orientation of the immobilized protein.[7][8][9] This is particularly advantageous in interaction studies where the accessibility of binding sites is critical.

  • Versatility in Applications: this compound reagents are compatible with a wide range of analytical platforms and applications, including Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), protein purification, and cell surface labeling.[4][5][7][10]

Quantitative Data: A Comparative Overview

The enhanced performance of this compound reagents is evident in the quantitative data reported across various studies. The following tables summarize key binding parameters, providing a clear comparison with traditional mono-NTA where applicable.

ParameterThis compoundMono-NTAReference
Binding Affinity (KD) for 6xHis-tag ~1 nM - 20 nM~10 µM[1][4][5][11]
Binding Stability High, stable complexLower, transient binding[2][3][6][12]
ApplicationKey Quantitative FindingReference
Surface Plasmon Resonance (SPR) Sub-nanomolar affinity achievable with optimized linkers.[1][1]
Biolayer Interferometry (BLI) Enables direct and rapid quantitation of His-tagged biomolecules.[10][13]
Protein Purification Can achieve >95% homogeneity in a single step.[14]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound reagents.

Protein Immobilization on a this compound Biosensor for SPR/BLI Analysis

This protocol outlines the general steps for capturing a His-tagged protein onto a this compound functionalized sensor surface for kinetic analysis.

Materials:

  • This compound functionalized sensor chip (e.g., for SPR or BLI instruments)

  • His-tagged protein of interest in a suitable buffer (e.g., HBS-P)

  • Activation solution: 5-10 mM NiCl₂ or NiSO₄

  • Regeneration solution: 0.3 - 0.5 M EDTA, pH 8.0-8.5

  • Running buffer (e.g., HBS-P: 10 mM HEPES, 150 mM NaCl, 0.005% P20, pH 7.4)

Procedure:

  • Chip Conditioning: Condition the new sensor chip with a series of injections of conditioning solutions as recommended by the instrument manufacturer (e.g., injections of 0.5% SDS, 50 mM NaOH, 100 mM HCl).[6]

  • Surface Activation: Flow the NiCl₂ or NiSO₄ solution over the sensor surface to charge the this compound groups with nickel ions.[1][6]

  • Baseline Stabilization: Equilibrate the surface by flowing the running buffer until a stable baseline is achieved.

  • Protein Capture: Inject the His-tagged protein solution at a desired concentration (e.g., 10-50 µg/mL) over the activated surface. The amount of captured protein can be controlled by adjusting the protein concentration and injection time.

  • Baseline Stabilization: Flow the running buffer again to remove any non-specifically bound protein and to obtain a stable baseline for the subsequent interaction analysis.

  • Analyte Injection: Inject the analyte of interest at various concentrations to measure the binding kinetics (association and dissociation).

  • Surface Regeneration: After each binding cycle, regenerate the sensor surface by injecting the EDTA solution to strip the nickel ions and the captured His-tagged protein.[1][6] This allows for multiple experiments on the same chip.

Labeling of His-tagged Proteins with Fluorescent this compound Dyes

This protocol describes the non-covalent labeling of a His-tagged protein for applications such as fluorescence microscopy or microscale thermophoresis (MST).

Materials:

  • His-tagged protein

  • Fluorescently labeled this compound (e.g., RED-Tris-NTA)

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the fluorescent this compound dye (e.g., 5 µM in PBS-T).[15]

  • Protein Dilution: Dilute the His-tagged protein to a suitable concentration in the assay buffer (e.g., 200 nM).[15]

  • Labeling Reaction: Mix the protein and the fluorescent this compound dye solution. A common starting point is a 2:1 molar ratio of protein to dye.

  • Incubation: Incubate the mixture for 30 minutes at room temperature to allow for complex formation.[15]

  • Removal of Unbound Dye (Optional): If necessary, remove unbound dye using a suitable method like size-exclusion chromatography.

  • Analysis: The labeled protein is now ready for use in downstream applications.

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to this compound reagents.

TrisNTA_vs_MonoNTA cluster_0 This compound (Trivalent) cluster_1 Mono-NTA (Monovalent) TrisNTA This compound Three NTA Groups HisTag_T His-Tag TrisNTA->HisTag_T High Affinity (nM) Stable Complex MonoNTA Mono-NTA Single NTA Group HisTag_M His-Tag MonoNTA->HisTag_M Low Affinity (µM) Transient Binding

Caption: Comparison of this compound and Mono-NTA binding to a His-tagged protein.

SPR_Workflow start Start conditioning Chip Conditioning start->conditioning activation Surface Activation (NiCl2) conditioning->activation capture His-tagged Protein Capture activation->capture baseline Baseline Stabilization capture->baseline analysis Analyte Injection & Kinetic Analysis baseline->analysis regeneration Surface Regeneration (EDTA) analysis->regeneration regeneration->activation Next Cycle end End regeneration->end

Caption: Experimental workflow for SPR analysis using a this compound sensor chip.

TrisNTA_Applications TrisNTA This compound Reagents SPR Surface Plasmon Resonance (SPR) TrisNTA->SPR BLI Biolayer Interferometry (BLI) TrisNTA->BLI Purification Protein Purification TrisNTA->Purification Labeling Fluorescent Labeling TrisNTA->Labeling CellSurface Cell Surface Immobilization TrisNTA->CellSurface

Caption: Key applications of this compound reagents in research and development.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Labeling of His-Tagged Proteins with Fluorescent Tris-NTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polyhistidine-tag (His-tag) is a widely utilized tool for the purification and detection of recombinant proteins. The specific and reversible interaction between the His-tag and immobilized metal ions, typically Ni²⁺, forms the basis of immobilized metal affinity chromatography (IMAC). Leveraging this interaction, fluorescently labeled Tris-Nitrilotriacetic acid (Tris-NTA) probes have emerged as a powerful tool for the site-specific, non-covalent labeling of His-tagged proteins.

Unlike conventional labeling methods that target reactive amino acid side chains and can lead to heterogeneous labeling and potential loss of protein function, this compound offers a highly selective approach. The multivalent nature of this compound, which presents three NTA moieties, results in a significantly higher affinity for His-tags (typically in the low nanomolar range) compared to traditional mono-NTA (micromolar range).[1][2][3] This high-affinity interaction allows for stable and stoichiometric labeling of proteins with a 1:1 ratio of dye to protein, often without the need for a purification step to remove excess dye.[4][5] This makes it an ideal technique for various applications, including fluorescence microscopy, single-molecule tracking, and biophysical assays such as MicroScale Thermophoresis (MST).[6][7]

These application notes provide a detailed protocol for the fluorescent labeling of His-tagged proteins using this compound conjugates, along with quantitative data on binding affinities and a visual representation of the experimental workflow.

Principle of Labeling

The labeling strategy is based on the chelation of Ni²⁺ ions by the three NTA groups of the this compound molecule. Each Ni²⁺-NTA complex can then coordinate with two histidine residues of the His-tag. The multivalent binding of the three Ni²⁺-NTA moieties to a hexa-histidine (6xHis) tag results in a stable and high-affinity interaction.

Caption: Diagram illustrating the multivalent interaction between a Ni²⁺-loaded fluorescent this compound probe and a 6xHis-tagged protein.

Quantitative Data Summary

The affinity of fluorescent this compound conjugates for His-tagged proteins is a critical parameter for successful labeling. The dissociation constant (Kd) is typically in the low nanomolar range, indicating a very strong interaction.

Fluorescent this compound ConjugateHis-tag LengthTarget Protein/PeptideAffinity (Kd)Measurement TechniqueReference
RED-tris-NTA 2nd Generation6xHisGenericSingle-digit nMNot Specified[4]
DYE-tris-NTA (RED, GREEN, BLUE)6xHisHis₆-peptide3.8 ± 0.5 nM (RED), 4.4 ± 3.7 nM (GREEN), 6.7 ± 4.1 nM (BLUE)MicroScale Thermophoresis (MST)[6]
This compound6xHisGeneric~1 nMNot Specified[2][3]
RED-tris-NTA6xHisBbHtrA S/A52.00 nMMicroScale Thermophoresis (MST)[8]
ATTO-647-NTA6xHisBbHtrA S/A66.52 nMMicroScale Thermophoresis (MST)[8]

Experimental Protocol

This protocol provides a general guideline for the fluorescent labeling of a His-tagged protein using a commercially available fluorescent this compound conjugate (e.g., RED-tris-NTA).

Materials
  • His-tagged protein of interest in a suitable buffer (e.g., PBS, HEPES). Note: Avoid buffers containing primary amines (e.g., Tris) or high concentrations of imidazole (B134444).

  • Fluorescent this compound conjugate (pre-loaded with Ni²⁺).

  • Labeling buffer (e.g., PBS, pH 7.4).

  • (Optional) EDTA or imidazole for dissociation studies.

  • Microcentrifuge tubes or plates.

Experimental Workflow

G Figure 2: Experimental Workflow for His-tag Protein Labeling A 1. Prepare Protein Solution Dilute His-tagged protein to the desired concentration in labeling buffer. B 2. Add Fluorescent this compound Add the fluorescent this compound conjugate to the protein solution. A->B C 3. Incubate Incubate the mixture at room temperature for 30 minutes. B->C D 4. (Optional) Remove Excess Dye Generally not required due to high affinity and 1:1 stoichiometry. C->D E 5. Labeled Protein Ready for Downstream Applications e.g., MST, Fluorescence Microscopy D->E

Caption: A step-by-step workflow for the fluorescent labeling of His-tagged proteins using this compound.

Step-by-Step Procedure
  • Protein Preparation:

    • Dilute the purified His-tagged protein to a final concentration of 100-200 nM in the labeling buffer.[5] The optimal protein concentration may need to be determined empirically, but a 2:1 excess of protein to dye is often recommended to ensure a 1:1 labeling stoichiometry.[9]

  • Labeling Reaction:

    • Add the fluorescent this compound conjugate to the diluted protein solution. A final dye concentration of 50-100 nM is a good starting point. For example, for MicroScale Thermophoresis (MST) applications, a final concentration of 50 nM RED-tris-NTA is often used.

    • Gently mix the solution by pipetting.

  • Incubation:

    • Incubate the reaction mixture for 30 minutes at room temperature, protected from light.[4][8][10]

  • Confirmation of Labeling (Optional):

    • The success of the labeling can be confirmed by various methods, including size-exclusion chromatography (SEC) or by measuring the fluorescence signal in a fluorometer.[7][11]

  • Downstream Applications:

    • The labeled protein solution is now ready for use in downstream applications. Due to the high affinity of the this compound for the His-tag, removal of the unbound dye is typically not necessary.[4][10]

Considerations for Labeling in Complex Media

A significant advantage of the this compound labeling method is its high selectivity, which allows for the labeling of His-tagged proteins directly in complex biological matrices such as cell lysates.[5][6][11] When working with lysates, it is recommended to prepare a dilution series of the lysate to determine the optimal concentration for labeling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incompatible buffer components (e.g., Tris, imidazole, EDTA).Exchange the protein into a compatible buffer like PBS or HEPES.
His-tag is inaccessible.Ensure the His-tag is not buried within the protein structure. Consider moving the tag to the other terminus.
Non-specific Binding Hydrophobic interactions between the dye and other proteins.Include a non-ionic detergent like Tween-20 (0.005-0.05%) in the labeling buffer.[12]
Signal Quenching (with 10xHis-tags) A single dye molecule may bind to the first six histidines, and a second can interact with the remaining four, causing quenching at intermediate protein concentrations.[9][13]This is typically not an issue at standard assay conditions where the protein is in excess.[9]

Conclusion

The use of fluorescent this compound conjugates provides a robust, efficient, and site-specific method for labeling His-tagged proteins. The high affinity and selectivity of this interaction enable a simple and rapid protocol that often eliminates the need for purification steps. This methodology is well-suited for a wide range of applications in academic research and drug development, facilitating the study of protein interactions, localization, and dynamics.

References

Application Notes and Protocols for Protein Purification Using Tris-NTA Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tris-NTA Affinity Chromatography

Tris-nitrilotriacetic acid (this compound) affinity chromatography is a powerful enhancement of the widely used immobilized metal affinity chromatography (IMAC) technique for the purification of proteins carrying a polyhistidine tag (His-tag).[1] This advanced method leverages a multivalent chelating agent, this compound, which features three NTA moieties. This trivalent structure allows for a much stronger and more stable interaction with the His-tag compared to traditional monovalent NTA resins.[1][2]

The underlying principle involves the coordination of nickel ions (Ni²⁺) by the NTA groups, which in turn specifically bind to the imidazole (B134444) rings of the histidine residues in the His-tag.[3] The multivalent nature of this compound creates a significantly higher affinity interaction, with dissociation constants (Kd) in the nanomolar range, which is several orders of magnitude lower than that of mono-NTA (micromolar range).[1][2] This enhanced binding avidity leads to superior purity and yield of the target protein, as more stringent washing conditions can be applied to remove non-specific contaminants without causing the target protein to elute.[4]

The applications of this compound purified proteins are extensive, particularly in drug development and research. High-purity proteins are essential for structural biology studies (e.g., X-ray crystallography and cryo-EM), biochemical and enzymatic assays, vaccine development, and the production of therapeutic proteins. Furthermore, the high stability of the this compound-His-tag interaction is beneficial for surface immobilization applications, such as in biosensors for studying molecular interactions.[5]

Data Presentation: Comparative Performance of Affinity Tags

The choice of affinity tag and corresponding purification resin is a critical consideration in any protein purification strategy. The following table provides a summary of quantitative and qualitative data comparing this compound with other commonly used affinity tags.

Affinity TagResinTypical YieldTypical PurityBinding CapacityKey AdvantagesKey Disadvantages
This compound (His-tag) Ni²⁺-Tris-NTAHigh>95%[6]HighVery high affinity, high purity, stable binding, versatile under native and denaturing conditions.[1][6]Potential for non-specific binding of host proteins with histidine-rich regions (can be minimized with optimized washing).[4]
Mono-NTA (His-tag) Ni²⁺-NTAGood80-95%[7]HighCost-effective, high capacity, works under native and denaturing conditions.[7]Lower affinity than this compound, may require more optimization to achieve high purity.[1][2]
GST-tag Glutathione AgaroseVariableHighModerateCan enhance solubility of the target protein.[8]Large tag size (26 kDa) may interfere with protein function and needs to be cleaved.[8]
Strep-tag® II Strep-Tactin®High>95%[9]ModerateHigh specificity, mild elution conditions.[9]Higher cost of resin compared to NTA-based resins.[10]
FLAG®-tag Anti-FLAG® M2 AgaroseLow to ModerateVery High (>98%)LowVery high specificity, elution under mild conditions.Low binding capacity, high cost of antibody-based resin.[11]

Experimental Protocols

Protocol 1: Preparation of Buffers

Proper buffer preparation is crucial for successful protein purification. The following are standard recipes that may require optimization depending on the specific protein.

1. Lysis Buffer (Native Conditions)

  • 50 mM Tris-HCl, pH 8.0

  • 300 mM NaCl

  • 10 mM Imidazole

  • 1 mM PMSF (add fresh)

  • Optional: 1 mg/mL Lysozyme, 10 µg/mL DNase I

2. Wash Buffer (Native Conditions)

  • 50 mM Tris-HCl, pH 8.0

  • 300 mM NaCl

  • 20 mM Imidazole

3. Elution Buffer (Native Conditions)

  • 50 mM Tris-HCl, pH 8.0

  • 150 mM NaCl

  • 250-500 mM Imidazole

4. Lysis Buffer (Denaturing Conditions)

  • 100 mM NaH₂PO₄, 10 mM Tris-HCl, pH 8.0

  • 8 M Urea or 6 M Guanidine Hydrochloride

  • 10 mM Imidazole

5. Wash Buffer (Denaturing Conditions)

  • 100 mM NaH₂PO₄, 10 mM Tris-HCl, pH 5.9

  • 8 M Urea or 6 M Guanidine Hydrochloride

  • 20 mM Imidazole

6. Elution Buffer (Denaturing Conditions)

  • 100 mM NaH₂PO₄, 10 mM Tris-HCl, pH 4.5

  • 8 M Urea or 6 M Guanidine Hydrochloride

  • 250-500 mM Imidazole

Protocol 2: Protein Purification using this compound Resin

This protocol outlines the steps for purifying a His-tagged protein from a bacterial cell lysate under native conditions using a gravity-flow column.

  • Resin Equilibration:

    • Add the desired amount of this compound resin slurry to a chromatography column.

    • Allow the storage buffer to drain by gravity.

    • Equilibrate the resin by washing with 5-10 column volumes (CV) of Lysis Buffer.

  • Sample Preparation and Loading:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells using sonication or a French press on ice.

    • Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.

    • Carefully collect the supernatant and load it onto the equilibrated column.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

    • Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution:

    • Elute the His-tagged protein with 5-10 CV of Elution Buffer.

    • Collect fractions of 0.5-1 CV.

    • Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

  • Post-Elution Processing:

    • Pool the fractions containing the pure protein.

    • If necessary, remove the imidazole by dialysis or buffer exchange chromatography.

Protocol 3: Regeneration of this compound Resin

This compound resin can be regenerated for multiple uses, which is a cost-effective practice.

  • Washing:

    • Wash the column with 5 CV of water.

    • Wash with 5 CV of 0.5 M NaOH.

    • Wash again with 5 CV of water until the pH of the flow-through is neutral.

  • Stripping:

    • Strip the nickel ions from the resin by washing with 5-10 CV of 100 mM EDTA, pH 8.0. The resin will turn white.

    • Wash with 10 CV of water to remove all traces of EDTA.

  • Recharging:

    • Recharge the resin by incubating with 2-5 CV of 100 mM NiSO₄ for 10-15 minutes. The resin will turn blue again.

    • Wash with 5-10 CV of water to remove excess nickel ions.

  • Storage:

    • Equilibrate the regenerated resin with 5 CV of a storage buffer (e.g., 20% ethanol).

    • Store the resin at 4°C.

Visualizations

Mechanism of His-tagged Protein Binding to this compound

Tris_NTA_Binding cluster_Resin This compound Resin cluster_Chelator This compound Chelator cluster_Ion Metal Ion cluster_Protein His-tagged Protein Resin {Agarose Bead} TrisNTA This compound Resin->TrisNTA Linker Arm Nickel Ni²⁺ TrisNTA->Nickel Chelation (x3) Protein Target Protein His-tag (6x His) Nickel->Protein:f1 Coordinate Bond

Caption: Mechanism of trivalent binding of a His-tagged protein to a Ni²⁺-charged this compound resin.

Experimental Workflow for Protein Purification

Purification_Workflow start Start: Cell Lysate equilibration 1. Equilibrate this compound Column start->equilibration loading 2. Load Clarified Lysate equilibration->loading washing 3. Wash with Wash Buffer loading->washing elution 4. Elute with Elution Buffer washing->elution analysis 5. Analyze Fractions (SDS-PAGE) elution->analysis end End: Purified Protein analysis->end

Caption: A streamlined workflow for His-tagged protein purification using this compound affinity chromatography.

Troubleshooting Guide

Troubleshooting_Guide problem1 Problem: Protein in Flow-through Cause: His-tag inaccessible Buffer pH too low Chelating agents present Solution: Use denaturing conditions Increase buffer pH Remove EDTA/DTT problem2 Problem: Non-specific Bands in Elution Cause: Insufficient washing Imidazole concentration too low in wash Solution: Increase wash buffer volume Increase imidazole in wash buffer (20-40 mM) problem3 Problem: Protein Does Not Elute Cause: Elution buffer imidazole too low Protein precipitated on column Solution: Increase imidazole concentration in elution buffer Add non-ionic detergents or glycerol start Common Issues start->problem1 start->problem2 start->problem3

Caption: A troubleshooting guide for common issues encountered during this compound protein purification.

References

Application Notes and Protocols for Tris-NTA Functionalization of Surfaces for SPR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of sensor surfaces with Tris-nitrilotriacetic acid (Tris-NTA) for Surface Plasmon Resonance (SPR) analysis. This method is particularly advantageous for the stable and oriented immobilization of histidine-tagged (His-tagged) proteins, leading to high-quality kinetic and affinity data.

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[1][2] A critical step in an SPR experiment is the immobilization of a ligand to the sensor surface.[1][3] this compound functionalized surfaces offer a significant improvement over traditional mono-NTA surfaces for capturing His-tagged proteins. The trivalent structure of this compound provides a more stable and higher affinity interaction with the polyhistidine tag, resulting in minimal ligand dissociation and a stable baseline, which is crucial for accurate kinetic analysis.[4][5][6] This enhanced stability also allows for multiple regeneration cycles, making the sensor chip reusable.[6][7][8] Furthermore, the oriented capture of His-tagged proteins via their N- or C-terminal tags ensures uniform presentation of the ligand's binding sites to the analyte, leading to more reliable and reproducible kinetic data.[4][5]

Advantages of this compound Surfaces:

  • High Stability: Significantly stronger retention of His-tagged proteins compared to mono-NTA surfaces, resulting in less baseline drift.[4][5][6]

  • Oriented Immobilization: Uniform orientation of captured proteins, leading to more consistent and reliable kinetic data.[4][5]

  • Regenerability: The surface can be easily regenerated using chelating agents like EDTA, allowing for multiple uses of the same sensor chip.[6][7][8]

  • Versatility: Suitable for a wide range of applications, including protein-protein interaction analysis, antibody-antigen studies, and small molecule screening.

Principle of this compound Functionalization and His-tagged Protein Capture

The process begins with a sensor surface functionalized with this compound. This surface is then activated with nickel(II) ions (Ni²⁺), which form a stable chelate with the NTA groups. The Ni²⁺-activated this compound surface can then specifically capture His-tagged proteins through the co-ordination of the nickel ions by the imidazole (B134444) side chains of the histidine residues in the His-tag. This interaction is reversible, and the surface can be regenerated by stripping the Ni²⁺ ions with a strong chelating agent like EDTA, which in turn releases the His-tagged protein.

Tris_NTA_Functionalization cluster_surface Sensor Surface Tris_NTA This compound Ni_Tris_NTA Ni²⁺-Activated this compound Tris_NTA->Ni_Tris_NTA Activation His_Protein_Complex His-tagged Protein - Ni²⁺ - this compound Complex Ni_Tris_NTA->His_Protein_Complex Immobilization His_Protein_Complex->Tris_NTA Regeneration Bound_Complex Analyte Bound Complex His_Protein_Complex->Bound_Complex Association Ni_ion Ni²⁺ His_Protein His-tagged Protein EDTA EDTA Analyte Analyte Bound_Complex->His_Protein_Complex Dissociation

Caption: Principle of this compound surface chemistry for SPR.

Experimental Workflow for SPR Analysis using this compound Surfaces

A typical SPR experiment using a this compound functionalized sensor chip involves several key steps: surface preparation and activation, ligand immobilization, analyte injection for interaction analysis, and surface regeneration. Each step needs to be carefully optimized to ensure high-quality data.

SPR_Workflow start Start prep 1. Surface Preparation - Buffer Exchange - Normalization start->prep activation 2. Surface Activation - Inject Ni²⁺ solution prep->activation immobilization 3. Ligand Immobilization - Inject His-tagged protein activation->immobilization stabilization 4. Surface Stabilization - Wash with running buffer immobilization->stabilization binding_analysis 5. Analyte Binding Analysis - Inject analyte at various concentrations stabilization->binding_analysis dissociation 6. Dissociation - Flow running buffer binding_analysis->dissociation regeneration 7. Surface Regeneration - Inject EDTA solution dissociation->regeneration regeneration->activation Next Cycle end End regeneration->end

Caption: General experimental workflow for an SPR analysis.

Detailed Experimental Protocols

Materials and Buffers
  • This compound Sensor Chip

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Note: For the activation and immobilization steps, use an EDTA-free version of the running buffer (e.g., HBS-P+).

  • Activation Solution: 500 µM NiCl₂ or NiSO₄ in running buffer without EDTA.[9]

  • Ligand Solution: Purified His-tagged protein diluted in running buffer without EDTA to the desired concentration (typically 5-20 µg/mL).[10]

  • Analyte Solutions: A series of analyte concentrations prepared in running buffer. The concentration range should ideally span from 0.1x to 10x the expected dissociation constant (Kd).

  • Regeneration Solution: 350 mM EDTA in 10 mM HEPES, 150 mM NaCl, 0.005% Surfactant P20, pH 8.3.[9] Alternatively, a 10 mM Glycine-HCl solution at pH 1.5-2.5 can be tested.[11]

Protocol for Surface Preparation and Activation
  • System Priming: Prime the SPR instrument with the running buffer (without EDTA for this stage) to ensure a stable baseline.

  • Surface Activation: Inject the activation solution (500 µM NiCl₂) over the this compound sensor surface. A contact time of 1-2 minutes at a flow rate of 10-30 µL/min is typically sufficient.[9][12] This step charges the NTA groups with nickel ions.

Protocol for Ligand Immobilization
  • Ligand Preparation: Dilute the purified His-tagged protein in running buffer without EDTA. The optimal concentration will depend on the protein and the desired immobilization level. A starting concentration of 10-50 nM is recommended.

  • Immobilization: Inject the ligand solution over the Ni²⁺-activated surface at a low flow rate (e.g., 5-10 µL/min) to allow for efficient capture.[10] Monitor the SPR signal (measured in Resonance Units, RU) to achieve the desired immobilization level. For kinetic analysis, a low ligand density is often preferred to avoid mass transport limitations.

  • Washing: After immobilization, wash the surface with running buffer (now containing EDTA, e.g., HBS-EP+) to remove any non-specifically bound protein and to stabilize the baseline.

Protocol for Analyte Interaction Analysis
  • Analyte Injection: Inject the prepared analyte solutions over the immobilized ligand surface at a typical flow rate of 30 µL/min.[1] Start with the lowest concentration and proceed to the highest. Include a buffer blank (zero analyte concentration) injection for double referencing.

  • Association Phase: Monitor the binding of the analyte to the ligand in real-time. The duration of the injection (association phase) should be sufficient to observe the binding curve approaching equilibrium.

  • Dissociation Phase: After the analyte injection, switch back to flowing only the running buffer over the surface to monitor the dissociation of the analyte from the ligand. The dissociation time should be long enough to observe a significant portion of the dissociation curve.

Protocol for Surface Regeneration
  • Regeneration: Inject the regeneration solution (e.g., 350 mM EDTA, pH 8.3) over the sensor surface to strip the Ni²⁺ ions and release the His-tagged ligand.[9] A short contact time (e.g., 30-60 seconds) is usually sufficient.

  • Washing and Re-equilibration: Wash the surface thoroughly with running buffer to remove any residual regeneration solution and to re-establish a stable baseline before starting the next cycle with a fresh activation and immobilization. The reproducibility of the sensor chips can remain high even after numerous regeneration cycles.[8]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from SPR analyses using this compound functionalized surfaces.

Table 1: Comparison of Ligand Stability on Mono-NTA vs. This compound Surfaces

His-tagged ProteinSurface Type% Remaining Bound Protein after 5 minReference
Protein AMono-NTA~75%[6]
This compound ~98% [6]
Protein A/GMono-NTA~80%[6]
This compound ~99% [6]
UbiquitinMono-NTA~60%[6]
This compound ~95% [6]

Table 2: Typical Kinetic and Affinity Constants Determined by SPR

Interacting Pair (Ligand - Analyte)ka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)Reference
His-tagged Protein G - IgGNot specifiedNot specifiedNot specified[4][5]
His-tagged SARS-CoV-2 S1 - anti-SARS-CoV-2 AbNot specifiedNot specifiedNot specified[5]
His-tagged Streptavidin - Biotinylated LigandNot specifiedNot specifiedNot specified[7]

Note: Specific kinetic constants are highly dependent on the interacting molecules and experimental conditions. The references indicate successful kinetic analysis using the this compound platform.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Immobilization Level - Inefficient surface activation- Low ligand concentration- Inactive His-tag- Ensure fresh Ni²⁺ solution is used- Increase ligand concentration or injection time- Verify the integrity and accessibility of the His-tag
High Baseline Drift - Ligand dissociation (more common with mono-NTA)- Incomplete removal of non-specifically bound protein- Use this compound chips for higher stability- Optimize washing steps after immobilization
Non-specific Binding of Analyte - Electrostatic interactions with the surface- Hydrophobic interactions- Increase salt concentration in the running buffer- Add a small amount of a non-ionic detergent (e.g., Tween 20)
Incomplete Regeneration - Regeneration solution is too harsh or too mild- Screen different regeneration solutions (e.g., varying pH or EDTA concentration)- Optimize contact time of the regeneration solution

Conclusion

The use of this compound functionalized surfaces for SPR analysis provides a robust and reliable method for studying the interactions of His-tagged proteins. The enhanced stability, oriented capture, and regenerability of these surfaces contribute to the acquisition of high-quality, reproducible kinetic and affinity data. The protocols and guidelines presented in this document offer a comprehensive resource for researchers to successfully implement this powerful technique in their drug discovery and life science research.

References

Application Notes and Protocols for Immobilizing Proteins with Tris-NTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the immobilization of histidine-tagged (His-tagged) proteins using Tris-Nitrilotriacetic Acid (Tris-NTA). This technology offers a significant advantage over traditional mono-NTA methods by providing a higher affinity and more stable, oriented immobilization of proteins, which is crucial for a variety of applications including surface plasmon resonance (SPR), protein microarrays, and cell signaling studies.

Introduction to this compound Chemistry

This compound is a multivalent chelator that features three NTA moieties complexed together. This structure allows for a cooperative and high-affinity binding to polyhistidine tags (e.g., 6xHis-tag) on recombinant proteins.[1][2] Unlike conventional mono-NTA, which has a micromolar affinity for His-tags, this compound can achieve nanomolar to sub-nanomolar binding affinities.[3][4] This enhanced stability results in a more robust and reliable immobilization, minimizing protein leaching from the surface and providing a stable baseline in sensitive analytical techniques like SPR.[5] The binding is reversible and can be disrupted by chelating agents like EDTA or high concentrations of imidazole, allowing for the regeneration of the surface.[2][4]

Key Advantages of this compound over Mono-NTA

FeatureThis compoundMono-NTA
Binding Affinity (Kd) ~1 nM~10 µM
Binding Stoichiometry 1:1 (this compound:His-tag)Variable
Stability High, minimal dissociationLower, prone to ligand decay
Orientation Uniform, oriented immobilizationLess controlled orientation
Reversibility Yes, with EDTA or imidazoleYes, with EDTA or imidazole

Applications

The robust and oriented immobilization of proteins using this compound is beneficial for a wide range of applications:

  • Surface Plasmon Resonance (SPR): Provides stable baselines for accurate kinetic analysis of protein-protein and protein-small molecule interactions.[5]

  • Protein Microarrays: Enables the creation of high-density arrays with functionally active proteins.

  • Cell Signaling Studies: Allows for the immobilization of signaling proteins to study their interactions with other cellular components.

  • Enzyme Assays: Facilitates the development of reusable enzymatic surfaces.

  • Drug Discovery: Useful for screening small molecule libraries against immobilized protein targets.[5]

Experimental Protocols

This section provides detailed step-by-step protocols for immobilizing His-tagged proteins on a surface using this compound with a free amine group. The process involves the covalent attachment of this compound to a carboxylated or NHS-activated surface, followed by chelation of a metal ion and subsequent capture of the His-tagged protein.

Protocol 1: Covalent Coupling of this compound-Amine to an NHS-Activated Surface

This protocol describes the immobilization of this compound with a primary amine group onto a surface pre-activated with N-Hydroxysuccinimide (NHS) esters.

Materials:

  • NHS-activated surface (e.g., glass slide, beads, sensor chip)

  • This compound-Amine solution (e.g., 1 mg/mL in PBS)

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0

  • Wash Buffer 1: 0.1 M acetate (B1210297) buffer, 1 M NaCl, pH 4.0

  • Wash Buffer 2: 0.1 M Tris-HCl, 1 M NaCl, pH 8.0

  • Ultrapure water

  • Cold 1 mM HCl

Procedure:

  • Surface Preparation: If using a commercially available NHS-activated surface, proceed to step 2. If preparing your own, activate a carboxylated surface with a fresh solution of EDC and NHS.[1]

  • Wash the NHS-activated surface: Quickly wash the surface with 10-15 volumes of cold 1 mM HCl.[6] Use the surface immediately for coupling.

  • Prepare this compound-Amine Solution: Dilute the this compound-Amine stock solution in the Coupling Buffer to the desired final concentration (typically in the µM to mM range, optimization may be required).

  • Coupling Reaction: Immerse the washed NHS-activated surface in the this compound-Amine solution. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[6]

  • Wash: Wash the surface with at least 5 volumes of the Coupling Buffer to remove unbound this compound-Amine.[6]

  • Blocking: Immerse the surface in Blocking Buffer for 2-3 hours at room temperature to deactivate any remaining NHS-ester groups.[6]

  • Final Washes: Perform alternating washes with Wash Buffer 1 and Wash Buffer 2. Repeat this cycle 3-4 times.

  • Storage: Store the this compound functionalized surface in an appropriate buffer at 4°C.

Protocol 2: Metal Ion Chelation and His-Tagged Protein Immobilization

This protocol details the steps for charging the this compound surface with a metal ion (typically Ni²⁺) and the subsequent capture of a His-tagged protein.

Materials:

  • This compound functionalized surface (from Protocol 1)

  • Metal Solution: 10-40 mM NiCl₂ or NiSO₄ in ultrapure water

  • Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10-20 mM imidazole, pH 7.5-8.0

  • His-tagged protein solution in Binding/Wash Buffer

  • Elution Buffer: Binding/Wash Buffer with 250-500 mM imidazole

  • Regeneration Buffer: 100 mM EDTA, pH 8.0

Procedure:

  • Metal Ion Charging: Incubate the this compound functionalized surface with the Metal Solution for 15-30 minutes at room temperature.

  • Wash: Wash the surface thoroughly with ultrapure water and then with Binding/Wash Buffer to remove excess metal ions.

  • Protein Immobilization: Incubate the metal-charged surface with the His-tagged protein solution for 1-2 hours at room temperature with gentle agitation. The optimal protein concentration will depend on the desired surface density and should be determined empirically.

  • Wash: Wash the surface with Binding/Wash Buffer to remove unbound protein.

  • Analysis: The surface with the immobilized protein is now ready for your downstream application (e.g., interaction analysis).

  • (Optional) Elution: To elute the bound protein, incubate the surface with Elution Buffer.

  • (Optional) Regeneration: To strip the metal ions and any remaining protein for surface reuse, incubate with Regeneration Buffer for 10-15 minutes.[5] After regeneration, the surface can be recharged with metal ions (starting from step 1 of this protocol).

Quantitative Data Summary

The trivalent nature of this compound leads to a significantly higher binding affinity for His-tagged proteins compared to mono-NTA.

ParameterValueReference
Dissociation Constant (Kd) of this compound for 6xHis-tag ~1 nM[4]
Dissociation Constant (Kd) of mono-NTA for 6xHis-tag ~10 µM[4]
Binding Stability on SPR Chip (vs. mono-NTA) Significantly higher, enabling stable baseline[5]

Note: Binding capacity (e.g., in ng/mm²) is highly dependent on the specific protein, surface chemistry, and immobilization conditions.

Visualizations

Chemical Principle of this compound Chelation

Tris_NTA_Chelation cluster_surface Surface cluster_protein His-tagged Protein Surface Immobilization Surface TrisNTA This compound Surface->TrisNTA Covalent Bond HisTag 6xHis-Tag Protein Protein of Interest HisTag->Protein Ni_ion Ni²⁺ TrisNTA->Ni_ion Chelation Ni_ion->HisTag Coordinate Bond

Caption: Covalent attachment of this compound to a surface and subsequent chelation of Ni²⁺ for His-tag binding.

Experimental Workflow for Protein Immobilization

Experimental_Workflow A 1. Start with an NHS-activated surface B 2. Couple this compound-Amine to the surface A->B C 3. Block unreacted sites with Ethanolamine/Tris B->C D 4. Charge the surface with Ni²⁺ ions C->D E 5. Wash excess Ni²⁺ ions D->E F 6. Incubate with His-tagged protein solution E->F G 7. Wash unbound protein F->G H 8. Surface with immobilized protein is ready for use G->H I 9. (Optional) Regenerate surface with EDTA H->I I->D Re-charge MAPK_Inhibitor_Screening cluster_workflow Inhibitor Screening Workflow cluster_pathway Simplified MAPK/ERK Pathway ERK2 His-tagged ERK2 Immobilization Immobilize on This compound-Ni²⁺ Surface ERK2->Immobilization Binding_Assay Binding Assay (e.g., SPR) Immobilization->Binding_Assay Inhibitor Small Molecule Inhibitor Library Inhibitor->Binding_Assay ERK ERK (Target for Immobilization) Inhibitor->ERK Inhibition Data_Analysis Data Analysis: Identify Binders Binding_Assay->Data_Analysis Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

References

Application Notes and Protocols for Tris-NTA Amine Coupling to Primary Amines on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Tris-NTA (Tris-Nitrilotriacetic Acid) amine for the functionalization of surfaces with primary amines. This method enables the stable and oriented immobilization of polyhistidine-tagged (His-tagged) proteins, a critical step in various research, diagnostic, and drug development applications.

Introduction

The immobilization of proteins onto solid supports is a fundamental technique in modern life sciences. This compound, with its three NTA moieties, offers a significant advantage over traditional mono-NTA systems by providing a higher affinity and more stable interaction with His-tagged proteins.[1][2] The primary amine group on the this compound molecule allows for its covalent attachment to surfaces functionalized with primary amines, typically through N-hydroxysuccinimide (NHS) ester chemistry. This results in a robust and regenerable platform for a multitude of applications, including protein-protein interaction studies, immunoassays, and high-throughput drug screening.[3][4]

Core Principles

The overall process involves a two-step approach:

  • Surface Functionalization: The substrate is first modified to present primary amine groups on its surface.

  • This compound Amine Coupling: The primary amine on the this compound molecule is covalently linked to the amine-reactive groups on the surface, most commonly through the formation of a stable amide bond via NHS-ester chemistry.[5]

  • Metal Ion Chelation: The NTA groups are then charged with a divalent metal ion, typically Nickel (Ni²⁺) or Cobalt (Co²⁺), which is essential for the subsequent capture of His-tagged proteins.[1]

  • His-Tagged Protein Immobilization: The His-tagged protein of interest is introduced and specifically binds to the metal-charged this compound surface. This interaction is reversible, allowing for the regeneration of the surface.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing the coupling of this compound amine and the subsequent protein immobilization.

Table 1: NHS Ester-Amine Coupling Reaction Parameters [5][6]

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester stability.
Temperature Room Temperature (20-25°C) or 4°CLower temperatures can minimize hydrolysis of the NHS ester.
Reaction Time 30 minutes - 2 hoursOptimization may be required based on the specific surface and reagents.
Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines (e.g., Tris) will compete with the surface for reaction.
NHS Ester Concentration 5-20 mMHigher concentrations can increase coupling efficiency but also the risk of non-specific binding.
This compound Amine Concentration 1-10 mg/mLDependent on the desired surface density.

Table 2: this compound and His-Tagged Protein Interaction Parameters [1][7][8]

ParameterValueNotes
Binding Affinity (KD) of this compound to 6xHis-tag ~1 nMSignificantly higher than mono-NTA (~10 µM), leading to more stable immobilization.[1]
Metal Ion for Chelation Ni²⁺ or Co²⁺Ni²⁺ is most common; Co²⁺ can sometimes offer higher specificity.
Metal Ion Solution 5-10 mM NiCl₂ or NiSO₄For charging the this compound surface.
Protein Immobilization pH 7.4 - 8.0Ensures the histidine residues are in the proper protonation state for binding.
Elution/Regeneration Agents Imidazole (250-500 mM) or EDTA (100-350 mM)Imidazole competitively elutes the His-tagged protein, while EDTA strips the metal ion.[1][2]

Experimental Protocols

Protocol 1: Surface Preparation - Amine Functionalization of a Glass Surface

This protocol describes the silanization of a glass surface to introduce primary amine groups.

Materials:

  • Glass slides or coverslips

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Deionized water

  • Ethanol

  • Nitrogen gas stream

Procedure:

  • Cleaning: Immerse the glass slides in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

  • Rinsing: Thoroughly rinse the slides with deionized water and then with ethanol.

  • Drying: Dry the slides under a stream of nitrogen gas.

  • Silanization: Immerse the cleaned and dried slides in a 2% (v/v) solution of APTES in anhydrous toluene for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the slides with toluene, followed by ethanol, and finally deionized water to remove excess silane (B1218182).

  • Curing: Cure the slides in an oven at 110°C for 30-60 minutes to promote the formation of a stable silane layer.

  • Storage: Store the amine-functionalized slides in a desiccator until use.

Protocol 2: Coupling of this compound Amine to Amine-Functionalized Surface via NHS Ester

This protocol details the covalent attachment of this compound amine to the prepared amine surface.

Materials:

  • Amine-functionalized surface (from Protocol 1)

  • This compound amine

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Blocking Buffer: 1 M Ethanolamine, pH 8.5

  • Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Activation of this compound Amine (if starting from a carboxyl-containing linker):

    • This step is for creating an NHS-ester activated this compound. If you are using a pre-activated NHS-ester of this compound, proceed to step 2.

    • Dissolve this compound amine (with a carboxyl-containing linker) in Activation Buffer.

    • Add a 5-fold molar excess of NHS and EDC.

    • Incubate for 15-30 minutes at room temperature.

  • Coupling Reaction:

    • Immediately apply the activated this compound solution (or a solution of pre-activated this compound NHS ester) in Coupling Buffer to the amine-functionalized surface.

    • Incubate for 1-2 hours at room temperature in a humid chamber to prevent drying.

  • Washing: Wash the surface thoroughly with Coupling Buffer and then with PBS to remove unreacted this compound.

  • Blocking: Immerse the surface in Blocking Buffer for 30 minutes at room temperature to quench any unreacted NHS ester groups.

  • Final Wash: Wash the surface extensively with PBS. The surface is now functionalized with this compound and ready for metal ion charging.

Protocol 3: Metal Ion Charging and His-Tagged Protein Immobilization

This protocol describes the final steps of preparing the surface for protein interaction studies.

Materials:

  • This compound functionalized surface (from Protocol 2)

  • Metal Ion Charging Buffer: 10 mM NiCl₂ or NiSO₄ in PBS, pH 7.4

  • His-tagged protein of interest in PBS, pH 7.4

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Elution Buffer: 250 mM Imidazole in PBS, pH 7.4

Procedure:

  • Metal Ion Charging:

    • Incubate the this compound functionalized surface with the Metal Ion Charging Buffer for 10-15 minutes at room temperature.

    • Wash the surface thoroughly with PBS to remove excess metal ions.

  • Protein Immobilization:

    • Apply a solution of the His-tagged protein (typically 10-100 µg/mL) to the charged surface.

    • Incubate for 30-60 minutes at room temperature. The optimal time and concentration should be determined empirically.

  • Washing: Wash the surface with PBST to remove non-specifically bound protein.

  • Analysis: The surface with the immobilized protein is now ready for downstream applications such as Surface Plasmon Resonance (SPR) or other interaction assays.

  • (Optional) Regeneration: To remove the bound protein, incubate the surface with Elution Buffer for 5-10 minutes. The surface can then be washed with PBS and re-charged with metal ions for subsequent experiments.

Visualizations

Experimental Workflow for this compound Amine Coupling and Protein Immobilization

G A Clean and Hydroxylate Surface (e.g., Glass) B Silanization with APTES A->B Piranha Etch C Curing B->C Introduce -NH2 groups D Activate this compound with EDC/NHS E Couple to Amine Surface D->E Form NHS-ester F Block Unreacted Sites E->F Form Amide Bond G Charge with Ni2+ or Co2+ H Incubate with His-tagged Protein G->H Activate NTA I Wash and Analyze H->I Specific Binding

Caption: Workflow for surface functionalization and protein immobilization.

Signaling Pathway Study Using Immobilized Ligand

G cluster_0 Surface Preparation cluster_1 Cellular Interaction cluster_2 Downstream Signaling A This compound Functionalized Surface B Immobilized His-tagged Ligand (e.g., Growth Factor) A->B Ni2+ Charging D Ligand-Receptor Binding B->D Initiates Signaling C Introduce Cells with Surface Receptors C->D E Receptor Dimerization & Autophosphorylation D->E F Recruitment of Signaling Proteins E->F G Signal Cascade Activation (e.g., MAPK Pathway) F->G H Cellular Response (e.g., Proliferation, Differentiation) G->H

Caption: Studying cell signaling using an immobilized ligand.

High-Throughput Drug Screening Workflow

G cluster_0 Assay Preparation cluster_1 Screening cluster_2 Detection & Analysis A Prepare Microplate with This compound Surface B Immobilize His-tagged Target Protein A->B C Add Compound Library (One compound per well) B->C D Incubate C->D E Add Labeled Binding Partner D->E F Wash to Remove Unbound Partner E->F G Measure Signal (e.g., Fluorescence, Luminescence) F->G H Identify 'Hits' (Compounds that inhibit binding) G->H

Caption: Workflow for high-throughput screening of protein inhibitors.

References

Application Notes and Protocols for Cell Surface Protein Labeling Using Tris-NTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tris-nitrilotriacetic acid (Tris-NTA) for the specific and high-affinity labeling of His-tagged proteins on the surface of living cells. This technology offers a powerful tool for a variety of applications, including fluorescence imaging, single-molecule tracking, and protein interaction studies.

Introduction to this compound Chemistry

This compound is a multivalent chelator that, when charged with a metal ion such as Nickel (Ni²⁺) or Cobalt (Co²⁺), exhibits a remarkably high affinity and specificity for polyhistidine-tagged (His-tagged) proteins.[1][2] Unlike traditional monovalent NTA which binds to His-tags with a dissociation constant (Kd) in the micromolar range (~10 µM), this compound, with its three NTA moieties, binds to a 6xHis-tag with a Kd in the nanomolar to sub-nanomolar range (~1 nM).[1][2][3] This represents an affinity that is approximately four orders of magnitude higher, leading to highly stable and stoichiometric 1:1 binding.[1][2][4][5]

The interaction is reversible and can be disrupted by the addition of chelating agents like EDTA or by competition with high concentrations of imidazole.[1][2] This reversibility allows for controlled labeling and potential elution of the labeled protein. This compound can be conjugated to a variety of molecules, including fluorophores, biotin, or other probes, making it a versatile tool for biological research.[1][4][6]

Key Applications

  • Fluorescence Imaging: Conjugating fluorophores to this compound enables the visualization of His-tagged proteins on the cell surface using techniques like confocal microscopy and super-resolution microscopy.[1]

  • Single-Molecule Tracking: The high-affinity and stable binding of this compound allows for the tracking of individual protein dynamics on the plasma membrane.[7]

  • Protein Interaction Studies: By labeling a His-tagged protein with a fluorescently-labeled this compound, researchers can study its interaction with other proteins or ligands using techniques like Förster Resonance Energy Transfer (FRET) or MicroScale Thermophoresis (MST).[5][8]

  • Cellular Assays: Labeled cells can be used in a variety of downstream applications, including flow cytometry and cell sorting.

Quantitative Data Summary

The following table summarizes the binding affinities of various this compound conjugates to His-tagged proteins as reported in the literature.

This compound ConjugateHis-Tag TargetDissociation Constant (Kd)Reference(s)
This compound (unconjugated)6xHis-tag~1 nM[1][2]
Biotinylated this compound6xHis-tag~5-20 nM[3]
RED-tris-NTA (NT647)6xHis-peptide3.8 ± 0.5 nM[5]
GREEN-tris-NTA (NT547)6xHis-peptide4.4 ± 3.7 nM[5]
BLUE-tris-NTA (Oregon Green® 488)6xHis-peptide6.7 ± 4.1 nM[5]
RED-tris-NTAHis₆-p38α2.1 ± 0.8 nM[5]
GREEN-tris-NTAHis₆-p38α6.3 ± 1.7 nM[5]
BLUE-tris-NTAHis₆-p38α2.7 ± 1.7 nM[5]
RED-tris-NTAHis₆-MBP-binding protein7 ± 1 nM[5]
ATTO-647-NTAHis-tagged BbHtrA66.52 nM[9]

Experimental Protocols

Protocol 1: Preparation of Ni²⁺-Charged this compound Conjugate

This protocol describes the charging of a fluorophore-conjugated this compound with Ni²⁺ ions, a necessary step for its binding to His-tagged proteins.

Materials:

  • Fluorophore-conjugated this compound

  • NiCl₂ (Nickel Chloride) solution (10 mM)

  • Labeling Buffer (e.g., PBS with 1% BSA, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Dilute the fluorophore-conjugated this compound to the desired working concentration in Labeling Buffer.

  • Add NiCl₂ solution to the diluted this compound conjugate to a final concentration that is in molar excess of the this compound (e.g., a 5-10 fold molar excess).

  • Incubate the mixture for 10-15 minutes at room temperature to allow for the formation of the Ni²⁺-Tris-NTA complex.

  • The Ni²⁺-charged this compound conjugate is now ready for use in cell labeling experiments.

Protocol 2: Cell Surface Protein Labeling

This protocol provides a step-by-step guide for labeling His-tagged proteins on the surface of live cells.

Materials:

  • Cells expressing a His-tagged surface protein

  • Complete cell culture medium

  • Labeling Buffer (e.g., PBS with 1% BSA, pH 7.4)

  • Washing Buffer (e.g., PBS)

  • Ni²⁺-charged fluorophore-Tris-NTA (from Protocol 1)

  • Fc Receptor Blocking Solution (optional, recommended for immune cells)

  • Microcentrifuge tubes or cell culture plates

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with ice-cold Labeling Buffer.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and carefully remove the supernatant.

    • Resuspend the cell pellet in ice-cold Labeling Buffer to a concentration of 1-5 x 10⁶ cells/mL.

  • Fc Receptor Blocking (Optional):

    • If using immune cells, add an Fc receptor blocking solution according to the manufacturer's instructions to prevent non-specific binding.

    • Incubate for 10 minutes on ice.

  • Labeling:

    • Add the prepared Ni²⁺-charged fluorophore-Tris-NTA to the cell suspension at a final concentration typically in the range of 10-100 nM. The optimal concentration should be determined empirically for each cell type and protein expression level.

    • Incubate for 30-60 minutes on ice or at 4°C, protected from light.

  • Washing:

    • Add 10 volumes of ice-cold Washing Buffer to the cell suspension.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

    • Repeat the washing step two more times to remove unbound this compound conjugate.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in an appropriate buffer for your downstream application (e.g., imaging buffer for microscopy, or FACS buffer for flow cytometry).

    • The cells are now labeled and ready for analysis.

Visualizations

Caption: Principle of this compound - His-Tag Interaction.

Cell_Surface_Labeling_Workflow Experimental Workflow for Cell Surface Labeling start Start: Cells expressing His-tagged surface protein prep 1. Cell Preparation: Harvest and wash cells start->prep block 2. Fc Receptor Blocking (Optional) prep->block labeling 3. Labeling: Incubate cells with charged this compound block->labeling charge Prepare Ni²⁺-charged Fluorophore-Tris-NTA charge->labeling Add to cells wash 4. Washing: Remove unbound conjugate labeling->wash analysis 5. Downstream Analysis: Microscopy, Flow Cytometry, etc. wash->analysis

Caption: Experimental Workflow for Cell Surface Labeling.

References

Application Note: A Comparative Guide to Nickel and Cobalt Charged Tris-NTA for His-tagged Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Immobilized Metal Affinity Chromatography (IMAC) is a cornerstone technique for the purification of recombinant proteins engineered to have a polyhistidine tag (His-tag). The principle relies on the interaction between the imidazole (B134444) rings of the histidine residues and a transition metal ion, which is immobilized on a chromatography matrix via a chelating agent. Nitrilotriacetic acid (NTA) is a widely used tetradentate chelating agent that securely binds metal ions like Nickel (Ni²⁺) or Cobalt (Co²⁺) while leaving two coordination sites available to bind the His-tag.[1][2] This document provides a detailed comparison of Nickel-charged NTA (Ni-NTA) and Cobalt-charged NTA (Co-NTA) resins for the purification of His-tagged proteins, with a special focus on Tris-NTA, a high-affinity variant.

The choice between Nickel and Cobalt is a critical decision that balances the trade-off between protein yield and purity.[3] Ni-NTA is known for its high binding capacity and affinity, making it a robust choice for routine applications.[4] However, this strong binding can sometimes lead to co-purification of contaminating host proteins that have histidine-rich regions.[4] In contrast, Cobalt-based resins exhibit higher specificity for the His-tag due to a slightly weaker binding affinity.[3][4] This results in lower non-specific binding and, consequently, a higher purity of the eluted target protein, albeit sometimes at the cost of a lower overall yield.[3][4]

Advanced chelators, such as this compound, have been developed to enhance binding affinity significantly compared to conventional mono-NTA. This compound complexes feature three NTA groups, which can bind a 6xHis-tag with nanomolar affinity, a substantial improvement over the micromolar affinity of traditional chelators.[5] These advanced resins can also be charged with either Nickel or Cobalt, allowing researchers to tailor their purification strategy based on the specific requirements of their downstream applications.

This guide provides quantitative comparisons, detailed protocols, and visual workflows to aid researchers in selecting and optimizing their His-tagged protein purification strategy using Ni-NTA and Co-NTA resins.

Data Presentation: Quantitative Comparison of Ni-NTA and Co-NTA Resins

The selection between Nickel and Cobalt resins depends on the experimental goals. For applications where the highest possible yield is the priority, Ni-NTA is often the preferred choice.[4] For applications demanding high purity, such as structural biology or functional assays, the higher selectivity of Co-NTA is advantageous.[4][6]

ParameterNi-NTA ResinCo-NTA ResinKey Considerations & References
Binding Affinity HigherLowerNickel forms a more stable complex with histidine, leading to stronger binding.[4][7]
Binding Specificity LowerHigherCobalt has a more stringent requirement for adjacent histidine residues, reducing non-specific binding.[3][6]
Typical Protein Yield HighModerate to LowThe stronger affinity of Nickel generally results in higher recovery of the target protein.[3][4]
Typical Protein Purity Moderate to HighHigh to Very HighThe higher specificity of Cobalt leads to fewer contaminating proteins in the final eluate.[3][4]
Binding Capacity Up to 50 mg/mL (protein dependent)≥ 10 mg/mLNi-NTA generally has a higher capacity. A study on rhEPO showed Ni-NTA bound 183.5 µg/mL vs 38.7 µg/mL for Co-TALON (a cobalt-based resin).[7][8][9][10]
Wash Imidazole Conc. 20-40 mM (typical starting)0-10 mM (typical starting)Higher imidazole concentrations are needed to wash non-specifically bound proteins from Ni-NTA resin.[10][11][12]
Elution Imidazole Conc. 250-500 mM150-250 mMDue to weaker binding, proteins can be eluted from Cobalt resins with lower concentrations of imidazole.[10][13]
Metal Ion Leaching HigherLowerThe NTA ligand holds the Co²⁺ ion less tightly than Ni²⁺, but some specialized cobalt resins have very low leaching.[14]
Ideal Application Routine purification, high yield needed, initial screening.High-purity applications (crystallography, functional assays), purification from complex lysates.[3]

Experimental Protocols

This section provides a generalized protocol for the purification of His-tagged proteins in a batch/spin-column format. The protocol can be adapted for both Ni-NTA and Co-NTA resins by adjusting the imidazole concentrations as noted.

Reagent Preparation

Note: The optimal pH for binding is typically between 7.4 and 8.0 to ensure the histidine side chains are deprotonated.[12]

  • Lysis Buffer:

    • 50 mM Sodium Phosphate

    • 300 mM NaCl

    • For Ni-NTA: 10-20 mM Imidazole

    • For Co-NTA: 0-10 mM Imidazole

    • pH 7.4 - 8.0

    • Optional: 1 mg/mL Lysozyme, Protease Inhibitor Cocktail, DNase I.

  • Wash Buffer:

    • 50 mM Sodium Phosphate

    • 300 mM NaCl

    • For Ni-NTA: 20-40 mM Imidazole

    • For Co-NTA: 10-20 mM Imidazole

    • pH 7.4 - 8.0

  • Elution Buffer:

    • 50 mM Sodium Phosphate

    • 300 mM NaCl

    • For Ni-NTA: 250-500 mM Imidazole

    • For Co-NTA: 150-250 mM Imidazole

    • pH 7.4 - 8.0

Protocol: Batch Purification of His-Tagged Protein

This protocol is designed for a 1 mL resin bed volume. Adjust volumes accordingly.

  • Resin Equilibration: a. Add 2 mL of a 50% resin slurry (Ni-NTA or Co-NTA) to a spin column. b. Centrifuge for 2 minutes at 700 x g to pellet the resin. Discard the supernatant.[15] c. Add 2 resin-bed volumes of Lysis Buffer to the column. Resuspend the resin gently. d. Centrifuge for 2 minutes at 700 x g and discard the buffer. Repeat this equilibration step once more.[15]

  • Protein Binding: a. Add the clarified cell lysate to the equilibrated resin in the column. b. Incubate on an end-over-end rotator for 30-60 minutes at 4°C to allow the His-tagged protein to bind to the resin.[8][15]

  • Washing: a. Centrifuge the column for 2 minutes at 700 x g. Collect the flow-through. This fraction contains unbound proteins. b. Add 2 resin-bed volumes of Wash Buffer. Resuspend the resin. c. Centrifuge for 2 minutes at 700 x g and collect the wash fraction. d. Repeat the wash step (3b-3c) at least two more times to ensure removal of non-specifically bound proteins.[15]

  • Elution: a. Place the spin column into a clean collection tube. b. Add 1 resin-bed volume of Elution Buffer to the resin. c. Incubate for 2-5 minutes at room temperature. d. Centrifuge for 2 minutes at 700 x g to collect the eluted protein. e. Repeat the elution step (4b-4d) two to three more times, collecting each fraction in a separate tube. Analyze fractions by SDS-PAGE to determine which contains the highest concentration of pure protein.

Visualizations

His-Tag Binding Mechanism

The diagram below illustrates the coordination chemistry between a His-tag and a metal-charged NTA group immobilized on an agarose (B213101) bead. The NTA chelator occupies four of the metal ion's six coordination sites, leaving two sites free to bind with the nitrogen atoms in the imidazole rings of the protein's His-tag.[16]

G cluster_0 IMAC Resin cluster_1 Target Protein Resin Agarose Bead NTA NTA Chelator Resin->NTA Covalent Linker Metal Metal Ion (Ni²+ or Co²+) NTA->Metal Chelation (4 coordination sites) HisTag His-Tag (6x Histidine) Metal->HisTag Coordination Bonds (2 sites) Protein Protein Protein->HisTag

Caption: Mechanism of His-tagged protein binding to a Metal-NTA resin.

IMAC Workflow

This flowchart outlines the key steps in a typical Immobilized Metal Affinity Chromatography (IMAC) procedure, from sample preparation to the final purified protein.

G start Start: Cell Lysate clarify Clarification (Centrifugation/ Filtration) start->clarify bind Binding (Incubate Lysate with Resin) clarify->bind equilibrate Resin Equilibration (with Lysis/Binding Buffer) equilibrate->bind wash Wash Steps (Remove Non-specific Proteins) bind->wash elute Elution (with High Imidazole Buffer) wash->elute end Purified Protein elute->end

Caption: Standard workflow for His-tagged protein purification using IMAC.

Decision Tree: Selecting Ni-NTA vs. Co-NTA

This diagram provides a logical decision-making process for choosing between Nickel and Cobalt-based resins based on experimental priorities.

G cluster_yield cluster_purity q1 What is the primary goal? yield Highest Possible Yield q1->yield  Yield purity Highest Possible Purity q1->purity Purity   ni_nta Choose Ni-NTA Resin yield->ni_nta ni_note Higher binding capacity, may require wash optimization. ni_nta->ni_note co_nta Choose Co-NTA Resin purity->co_nta co_note Higher specificity, ideal for sensitive applications. co_nta->co_note

Caption: Decision guide for selecting between Ni-NTA and Co-NTA resins.

References

Application Notes: High-Affinity Pull-Down Assays of His-tagged Proteins Using Tris-NTA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris-nitrilotriacetic acid (Tris-NTA) is a high-affinity chelator for the purification and analysis of histidine-tagged (His-tagged) proteins.[1][2] This technology leverages a multivalent binding effect, where three NTA groups complex with a 6xHis-tag, resulting in a significantly stronger and more stable interaction compared to traditional mono-NTA resins.[1][2][3] This enhanced affinity, reportedly four orders of magnitude higher (1 nM for this compound vs. 10 µM for mono-NTA), makes this compound an ideal tool for pull-down assays, enabling the stringent and specific isolation of protein complexes.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in pull-down assays to study protein-protein interactions.

Principle of this compound in His-tagged Protein Pull-Down Assays

Pull-down assays are a versatile in vitro technique used to detect and validate protein-protein interactions.[4] The core principle involves using a "bait" protein to capture its interacting partners, or "prey," from a cell lysate or protein mixture.[4][5] In this context, a His-tagged protein serves as the bait and is immobilized on a solid support functionalized with this compound. The high affinity of the this compound for the His-tag ensures stable and efficient capture of the bait protein.[2][3] Subsequently, when the immobilized bait is incubated with a sample containing potential prey proteins, interacting partners will bind to the bait, forming a complex that can be isolated and analyzed.

Advantages of this compound for Pull-Down Assays

  • High Affinity and Stability: The multivalent nature of this compound provides a significantly more stable complex with His-tagged proteins compared to mono-NTA, reducing the dissociation of the bait protein during washing steps and leading to more reliable results.[1][2][3]

  • Increased Specificity: The stronger binding allows for more stringent wash conditions, which helps to minimize non-specific binding of contaminating proteins and increases the purity of the isolated complexes.[6]

  • Reversibility: Despite the high affinity, the binding is reversible, allowing for the elution of the captured protein complexes using common reagents like imidazole (B134444) or EDTA.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with NTA-based affinity chromatography for His-tagged proteins.

ParameterChelator TypeValueNotes
Binding Affinity (KD) Mono-NTA~10 µMConventional chelator with moderate affinity.[1][2]
This compound~1 nM - 10 nMSignificantly higher affinity due to multivalency.[1][2]
Binding Capacity Ni-NTA Agarose5-10 mg/mLCan vary based on protein size, expression levels, and resin manufacturer.[7]
Imidazole in Wash Buffer Ni-NTA10-20 mMHelps to reduce non-specific binding of endogenous proteins with histidine clusters.[8][9]
Imidazole in Elution Buffer Ni-NTA≥200-300 mMHigh concentration of imidazole is required to competitively elute the His-tagged protein.[8][10][11]

Experimental Protocols

This section provides a detailed protocol for a pull-down assay using this compound magnetic beads to investigate the interaction between a His-tagged "bait" protein and a "prey" protein from a cell lysate.

Materials
  • This compound magnetic beads

  • His-tagged "bait" protein (purified or in lysate)

  • Cell lysate containing "prey" protein(s)

  • Binding/Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0[8]

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250-300 mM Imidazole, pH 8.0[8]

  • Protease inhibitor cocktail

  • Microcentrifuge tubes

  • Magnetic stand

  • Rotator or shaker

Protocol
  • Preparation of this compound Beads:

    • Resuspend the this compound magnetic beads thoroughly by vortexing.

    • Transfer the desired amount of bead slurry to a clean microcentrifuge tube.

    • Place the tube on a magnetic stand to separate the beads from the storage buffer. Remove and discard the supernatant.

    • Wash the beads three times with 1 mL of Binding/Wash Buffer. After each wash, separate the beads using the magnetic stand and discard the supernatant.

    • After the final wash, resuspend the beads in Binding/Wash Buffer to the original slurry concentration.

  • Immobilization of His-tagged Bait Protein:

    • Add the prepared this compound bead slurry to the purified His-tagged bait protein or the lysate containing the overexpressed His-tagged bait.

    • Incubate the mixture at 4°C for 1-2 hours on a rotator to allow for efficient binding of the bait protein to the beads.

  • Washing:

    • Place the tube on the magnetic stand to capture the beads with the immobilized bait protein. Discard the supernatant.

    • Wash the beads three to five times with 1 mL of Binding/Wash Buffer. This step is crucial to remove non-specifically bound proteins.

  • Incubation with Prey Protein Lysate:

    • After the final wash, resuspend the beads with the immobilized bait protein in the cell lysate containing the prey protein(s). Ensure the lysate is supplemented with a protease inhibitor cocktail.

    • Incubate the mixture at 4°C for 2-4 hours (or overnight for weak interactions) on a rotator to allow for the formation of the bait-prey protein complex.

  • Final Washing:

    • Capture the beads on the magnetic stand and discard the supernatant (lysate).

    • Wash the beads three to five times with 1 mL of Binding/Wash Buffer to remove unbound prey proteins.

  • Elution:

    • After the final wash, add an appropriate volume of Elution Buffer to the beads.

    • Incubate at room temperature for 10-15 minutes with gentle mixing to release the bait-prey complex from the beads.

    • Place the tube on the magnetic stand and carefully collect the supernatant containing the eluted proteins into a clean tube.

    • Repeat the elution step one or two more times and pool the eluates to maximize recovery.

  • Analysis:

    • Analyze the eluted protein complexes by SDS-PAGE followed by Coomassie staining or Western blotting using antibodies specific to the bait and potential prey proteins.

Visualizations

Tris_NTA_Pull_Down_Workflow start Start prep_beads Prepare this compound Beads (Wash & Equilibrate) start->prep_beads bind_bait Immobilize His-tagged 'Bait' Protein prep_beads->bind_bait wash1 Wash to Remove Unbound Bait bind_bait->wash1 incubate_prey Incubate with 'Prey' Lysate wash1->incubate_prey wash2 Wash to Remove Unbound Prey incubate_prey->wash2 elute Elute Bait-Prey Complex wash2->elute analysis Analyze Eluate (SDS-PAGE, Western Blot) elute->analysis end End analysis->end

Caption: Workflow of a this compound pull-down assay.

NTA_Binding_Comparison cluster_mono Mono-NTA Interaction cluster_tris This compound Interaction mono_nta Ni-NTA his_tag1 6xHis mono_nta->his_tag1 Weak (µM Affinity) tris_nta This compound (3x Ni-NTA) his_tag2 6xHis tris_nta->his_tag2 Strong & Stable (nM Affinity)

Caption: Comparison of Mono-NTA and this compound binding.

References

Covalent Attachment of Tris-NTA Modified Molecules for Stable Ligand Immobilization on Sensor Chips

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable immobilization of ligands onto sensor chip surfaces is a critical prerequisite for high-quality biomolecular interaction analysis using techniques such as Surface Plasmon Resonance (SPR). While the affinity capture of histidine-tagged (His-tagged) proteins onto Nickel-Nitrilotriacetic Acid (Ni-NTA) surfaces is a widely used method for oriented immobilization, it can be limited by ligand dissociation over time, which introduces baseline drift and complicates kinetic analysis.[1][2][3][4] The advent of Tris-Nitrilotriacetic Acid (Tris-NTA) surfaces has significantly improved the stability of His-tag capture due to the multivalent interaction, offering higher affinity and slower dissociation rates compared to traditional mono-NTA surfaces.[1][4][5][6]

To achieve the highest level of stability for demanding applications such as long-duration kinetic studies or high-throughput screening, a covalent attachment of the captured ligand is desirable. This document provides a detailed protocol for the covalent immobilization of molecules containing a this compound moiety to amine-functionalized sensor chips. This method leverages the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form stable amide bonds.

Furthermore, an advanced "capture-coupling" protocol is described for His-tagged proteins. This two-step method combines the orienting advantage of this compound affinity capture with the stability of covalent linkage, ensuring a uniform and robust ligand presentation on the sensor surface.[3][7]

Principle of Covalent Attachment via EDC/NHS Chemistry

The covalent attachment of a this compound functionalized molecule to a sensor surface with carboxyl groups (e.g., a CM5 chip) typically involves activating the carboxyl groups on the sensor surface using EDC and NHS. These activated groups then react with a primary amine on the this compound molecule to form a stable amide bond. Buffers containing primary amines, such as Tris, should be avoided during the coupling step as they will compete with the intended reaction.[8][9][10]

Alternatively, for sensor surfaces functionalized with amine groups, the carboxyl groups on a this compound linker molecule can be activated to react with the surface amines.[9] The most robust method, "capture coupling," first captures a His-tagged protein on a this compound sensor chip and then uses EDC/NHS to covalently link the captured protein to the surface via its available amine residues.[3][7][11]

Data Presentation

Table 1: Comparison of Mono-NTA and this compound Surfaces for His-Tagged Protein Capture
FeatureMono-NTA SurfaceThis compound SurfaceReference(s)
Binding Stability Prone to ligand decay and baseline driftHigh binding stability, minimal baseline drift[1][2][5]
Affinity (KD) Micromolar range (~10⁻⁶ M)Sub-nanomolar to nanomolar range[4][12]
Binding Stoichiometry 1 Ni-NTA to 2 Histidines3 Ni-NTA to 6 Histidines (ideal)[1]
Regeneration Possible with EDTA or imidazoleEfficiently regenerable with EDTA[1][6]
Suitability for Kinetics Often requires covalent stabilizationWell-suited for kinetic analysis[1][5]
Table 2: Representative Quantitative Data for Ligand Immobilization and Interaction Analysis
LigandImmobilization MethodSensor ChipImmobilization Level (RU)AnalyteAffinity (KD)Reference(s)
His-tagged Protein AThis compound CaptureProteOn HTG58Human IgGSub-nanomolar[1]
Gαi1–His6Capture CouplingNTA Sensor Chip~1500GβγNot specified[7]
His6-tagged SUMO1This compound Polymer ConjugateNot specifiedNot applicableAnti-polyHis iBody~1.5 - 4.5 nM[13]
His-tagged Protein GThis compound CaptureThis compound ChipHigh DensityIgGNot specified[5]

Experimental Protocols

Protocol 1: Covalent Attachment of an Amine-Containing this compound Molecule to a Carboxylated Sensor Surface

This protocol outlines the steps for covalently attaching a molecule functionalized with both a this compound group and a primary amine to a standard carboxylated sensor surface (e.g., CM-dextran chips).

Materials:

  • Carboxylated sensor chip (e.g., CM5)

  • Amine-containing this compound molecule

  • Amine Coupling Kit containing:

    • 0.4 M EDC in water

    • 0.1 M NHS in water

    • 1 M Ethanolamine-HCl, pH 8.5

  • Activation Buffer: e.g., 10 mM MES, pH 6.0[14]

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • This compound solution: Prepare a solution of the amine-containing this compound molecule in the running buffer at a suitable concentration (e.g., 0.1-1 mg/mL).

Procedure:

  • Surface Preparation: Equilibrate the sensor surface by flowing running buffer over it until a stable baseline is achieved.

  • Surface Activation:

    • Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the EDC/NHS mixture over the desired flow cell for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.[8]

  • This compound Immobilization:

    • Immediately inject the solution of the amine-containing this compound molecule over the activated surface. The required contact time will depend on the desired immobilization level and the concentration of the this compound solution.

  • Deactivation:

    • Inject 1 M Ethanolamine-HCl, pH 8.5, for 7 minutes at 10 µL/min to deactivate any remaining active NHS-esters.

  • Stabilization: Wash the surface with running buffer until the baseline is stable. The surface is now ready for nickel charging and subsequent capture of His-tagged proteins.

Protocol 2: "Capture Coupling" - Covalent Immobilization of a His-Tagged Protein on a this compound Sensor Chip

This advanced protocol first captures a His-tagged protein on a this compound surface and then covalently cross-links it to the underlying matrix.

Materials:

  • This compound functionalized sensor chip (e.g., ProteOn HTG)

  • His-tagged protein ligand

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

  • Nickel Solution: 10 mM NiSO₄ or NiCl₂[1][11]

  • Regeneration Solution: 350 mM EDTA, pH 8.5[11]

  • Running Buffer: e.g., HBS-EP+

Procedure:

  • Chip Conditioning and Activation:

    • Perform conditioning injections as recommended by the manufacturer, typically including pulses of SDS, NaOH, HCl, and EDTA to ensure the surface is clean and free of metals.[1]

    • Inject the Nickel Solution (e.g., 10 mM NiSO₄) for 2 minutes at 30 µL/min to charge the this compound groups with Ni²⁺ ions.[1]

  • His-Tagged Ligand Capture:

    • Inject the His-tagged protein, diluted in running buffer (e.g., 0.5-25 µg/mL), over the Ni²⁺-activated surface. Use a slow flow rate (e.g., 30 µL/min) to achieve the desired capture level.[15]

  • Covalent Coupling:

    • Prepare a fresh 1:1 mixture of 0.2 M EDC and 0.05 M NHS.[7]

    • Inject the EDC/NHS mixture to activate carboxyl groups on the sensor surface matrix, cross-linking them to available primary amines on the captured protein.

  • Deactivation:

    • Inject 1 M Ethanolamine-HCl, pH 8.5, to block any remaining activated surface groups.[3]

  • Surface Stabilization and Nickel Removal:

    • Inject the Regeneration Solution (350 mM EDTA) to strip the Ni²⁺ ions. This step removes any non-covalently bound protein and ensures that subsequent binding is solely due to the covalently attached ligand.

    • Wash extensively with running buffer until a stable baseline is achieved.

Visualizations

G cluster_activation Step 1: Surface Activation cluster_immobilization Step 2: this compound Coupling cluster_deactivation Step 3: Deactivation CarboxylSurface Carboxylated Sensor Surface ActivatedSurface NHS-Ester Activated Surface CarboxylSurface->ActivatedSurface Inject EDC/NHS ImmobilizedSurface This compound Immobilized Surface ActivatedSurface->ImmobilizedSurface AmineTrisNTA Amine-Tris-NTA Molecule BlockedSurface Blocked & Stable Surface ImmobilizedSurface->BlockedSurface Inject Ethanolamine G cluster_capture Step 1: Affinity Capture cluster_coupling Step 2: Covalent Coupling cluster_stabilization Step 3: Stripping & Stabilization NTA_Surface This compound Surface Ni_Surface Ni2+-Charged Surface NTA_Surface->Ni_Surface Inject NiSO4 Captured_Protein His-tag Protein Captured Surface Ni_Surface->Captured_Protein Inject His-tag Protein Covalent_Surface Covalently Linked Protein Surface Captured_Protein->Covalent_Surface Inject EDC/NHS & Ethanolamine Final_Surface Stable Covalent Surface (No Ni2+) Covalent_Surface->Final_Surface Inject EDTA

References

Application Notes and Protocols for Tris-NTA in Fragment-Based Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tris-NTA in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low molecular weight fragments (typically <300 Da) to identify those that bind to a biological target.[1][2] These initial "hits," although often exhibiting weak binding affinity, can be optimized into potent and selective drug candidates.[3] A key requirement for successful FBDD is the use of sensitive biophysical techniques capable of detecting these weak interactions, such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).[1][2]

The immobilization or labeling of the target protein is a critical step in many of these assays. Tris-nitrilotriacetic acid (this compound) has gained prominence as a superior chelator for capturing histidine-tagged (His-tagged) proteins. Its multivalent nature provides a significantly higher binding affinity and slower dissociation rate compared to traditional mono-NTA, ensuring a stable presentation of the target protein for screening.[4][5] This stability is particularly advantageous in FBDD, where the detection of weak fragment binding requires a robust and reliable assay setup.

Advantages of Using this compound in FBDD Screening

The use of this compound offers several benefits for FBDD campaigns:

  • High-Affinity Protein Immobilization: this compound provides a near-covalent stability for His-tagged proteins, which is crucial for the prolonged screening campaigns typical in FBDD.[4] This strong interaction minimizes baseline drift in sensitive biophysical assays like SPR.[6]

  • Oriented Protein Presentation: By binding to the His-tag, this compound facilitates a uniform orientation of the target protein, which can enhance the accessibility of binding sites to the fragments being screened.[5]

  • Regenerable Surfaces: In techniques like SPR, surfaces functionalized with this compound can be regenerated by stripping the nickel ions, allowing for the removal of the protein and subsequent reuse of the sensor chip.[7]

  • Versatility Across Platforms: this compound chemistry is adaptable to various biophysical screening platforms, including SPR biosensors and MST, providing flexibility in assay design.[6][8]

Quantitative Data in FBDD Screening

The success of an FBDD campaign is often measured by metrics such as hit rate, binding affinity (K D ), and ligand efficiency (LE). The following tables provide representative quantitative data from fragment screening campaigns. While not all studies explicitly detail the use of this compound, they offer a valuable benchmark for what can be expected in FBDD.

Screening Method Target Protein Fragment Library Size Hit Rate (%) Affinity Range of Hits (K D ) Reference
NMR SpectroscopyTankyrase 2 ARC4Not Specified0.161050 µM[9]
MST3,100 fragmentsNot Specified2.110 - 500 µM[10]
Crystallography500-1000 fragmentsNot Specified3-5Not Specified[11]

Table 1: Representative Hit Rates and Affinities in FBDD Screening.

Ligand efficiency (LE) is a key metric in FBDD for prioritizing fragments for further development. It relates the binding affinity of a fragment to its size (number of heavy atoms).

Fragment Target K D (µM) Molecular Weight (Da) Ligand Efficiency (LE) Reference
Fragment 9TNKS2 ARC41200Not SpecifiedNot Specified[9]
Various FragmentsMultiple TargetsHigh µM to low mM< 300> 0.3 (generally desired)[12]

Table 2: Examples of Fragment Affinities and the Importance of Ligand Efficiency.

Experimental Protocols

Surface Plasmon Resonance (SPR)-Based Fragment Screening with a this compound Sensor Chip

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, making it well-suited for FBDD.[13] The use of a this compound sensor chip allows for the stable capture of His-tagged target proteins.

Materials:

  • SPR instrument (e.g., Biacore)

  • This compound sensor chip

  • His-tagged target protein

  • Fragment library dissolved in an appropriate solvent (e.g., DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Nickel solution (e.g., 0.5 mM NiCl 2 )

  • Regeneration solution (e.g., 350 mM EDTA)

Protocol:

  • Chip Preparation and Activation:

    • Condition the this compound sensor chip with a series of injections of regeneration solution and running buffer as per the manufacturer's instructions.

    • Activate the surface by injecting the nickel solution to chelate Ni 2+ ions to the NTA groups.

  • Protein Immobilization:

    • Inject the His-tagged target protein over the activated sensor surface to achieve the desired immobilization level. The high affinity of this compound will ensure stable capture.

    • A reference surface should be prepared in parallel, either by leaving it blank or by immobilizing an irrelevant His-tagged protein.

  • Fragment Screening:

    • Prepare fragment solutions in the running buffer, ensuring the final DMSO concentration is consistent across all samples and matched in the running buffer if necessary.

    • Inject the fragments over the target and reference surfaces. Due to the low affinity of fragments, high concentrations (typically in the µM to mM range) are often required.

    • Monitor the binding response in real-time. A binding event is indicated by an increase in the response units (RU).

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes and non-specific binding.

    • Identify initial hits based on the magnitude of the binding response.

  • Hit Validation and Affinity Determination:

    • Confirm the binding of initial hits by re-testing.

    • Perform dose-response experiments by injecting a concentration series of the validated hits to determine the equilibrium dissociation constant (K D ).

  • Surface Regeneration:

    • After a screening run, regenerate the sensor surface by injecting the regeneration solution to strip the nickel and the bound protein, preparing the chip for a new cycle of immobilization and screening.

SPR_Workflow cluster_prep Surface Preparation cluster_screening Screening Cycle cluster_regen Regeneration start Start condition Condition Chip start->condition activate Activate with Ni2+ condition->activate immobilize Immobilize His-Protein activate->immobilize screen Inject Fragment Library immobilize->screen analyze Analyze Data & Identify Hits screen->analyze validate Validate & Determine KD analyze->validate regenerate Regenerate Surface validate->regenerate regenerate->activate New Cycle end_cycle End regenerate->end_cycle

Caption: SPR-based FBDD workflow using a this compound sensor chip.

Microscale Thermophoresis (MST)-Based Fragment Screening

MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon ligand binding.[14] This technique is highly sensitive, requires low sample consumption, and can be performed in solution. The use of RED-Tris-NTA dye allows for the specific labeling of His-tagged proteins.

Materials:

  • MST instrument (e.g., Monolith)

  • His-tagged target protein

  • RED-Tris-NTA 2nd Generation dye

  • Fragment library

  • Assay buffer (e.g., PBS-T)

  • MST capillaries

Protocol:

  • Protein Labeling:

    • Prepare a solution of the His-tagged target protein at a concentration twice the final desired concentration.

    • Prepare a solution of the RED-Tris-NTA dye at a concentration twice the final desired concentration.

    • Mix equal volumes of the protein and dye solutions.

    • Incubate at room temperature for 30 minutes to allow for stable complex formation.

    • Centrifuge the labeling reaction to remove any aggregates.[8]

  • Fragment Titration:

    • Prepare a serial dilution of the fragment stock solution in the assay buffer.

    • Mix each fragment dilution with an equal volume of the labeled protein solution. This results in a constant concentration of the labeled protein and varying concentrations of the fragment.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries into the MST instrument.

    • Initiate the MST measurement. The instrument will apply an infrared laser to create a temperature gradient and monitor the fluorescence changes.

  • Data Analysis:

    • The change in the normalized fluorescence as a function of the fragment concentration is plotted.

    • Fit the resulting binding curve to an appropriate model (e.g., a 1:1 binding model) to determine the K D.

MST_Workflow cluster_labeling Protein Labeling cluster_assay Assay Preparation cluster_measurement Measurement & Analysis start Start mix Mix His-Protein & RED-Tris-NTA start->mix incubate Incubate mix->incubate centrifuge Centrifuge incubate->centrifuge combine Combine with Labeled Protein centrifuge->combine titrate Prepare Fragment Titration titrate->combine load Load Capillaries combine->load measure Run MST load->measure analyze Analyze & Determine KD measure->analyze end_run End analyze->end_run

Caption: MST-based FBDD workflow using RED-Tris-NTA labeling.

NMR Spectroscopy in FBDD with His-Tagged Proteins

NMR spectroscopy is a powerful tool in FBDD as it can provide information on binding, affinity, and the binding site on the protein.[15] While direct immobilization on a solid support is not used, the purification of the His-tagged protein via Ni-NTA chromatography is a standard prerequisite.[15]

Protocol (Protein-Observed 2D 1 H- 15 N HSQC):

  • Protein Preparation:

    • Express and purify 15 N-labeled His-tagged target protein, for example, using Ni-NTA affinity chromatography.[15]

    • Prepare a concentrated stock of the protein in a suitable NMR buffer.

  • NMR Sample Preparation:

    • Acquire a reference 2D 1 H- 15 N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

    • Prepare a series of NMR samples containing a constant concentration of the 15 N-labeled protein and varying concentrations of the fragment or a mixture of fragments.

  • NMR Data Acquisition:

    • Acquire a 2D 1 H- 15 N HSQC spectrum for each sample.

  • Data Analysis:

    • Overlay the spectra from the fragment-containing samples with the reference spectrum.

    • Binding of a fragment to the protein will cause chemical shift perturbations (CSPs) for the peaks corresponding to the amino acid residues at or near the binding site.

    • The magnitude of the CSPs can be used to map the binding site and to estimate the K D by titrating the fragment and fitting the chemical shift changes to a binding isotherm.

Isothermal Titration Calorimetry (ITC) for Hit Validation

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including K D , stoichiometry (n), and enthalpy (ΔH).[16] It is often used as a secondary assay to validate hits from primary screens.[17]

Protocol:

  • Sample Preparation:

    • Purify the His-tagged target protein, for example, using Ni-NTA affinity chromatography.

    • Dialyze both the protein and the fragment into the same buffer to minimize buffer mismatch effects.

    • Degas the solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the fragment solution into the injection syringe.

  • Titration:

    • Perform a series of small injections of the fragment solution into the protein solution.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of fragment to protein.

    • Fit this binding isotherm to a suitable binding model to determine the K D , n, and ΔH.

General FBDD Workflow

The overall process of FBDD, from initial screening to lead optimization, follows a logical progression. The high-affinity and stable binding provided by this compound is particularly valuable in the initial hit identification and validation stages.

FBDD_Workflow cluster_discovery Hit Discovery & Validation cluster_optimization Lead Optimization primary_screen Primary Fragment Screen (e.g., SPR, MST, NMR) hit_id Hit Identification primary_screen->hit_id orthogonal_screen Orthogonal Validation (e.g., ITC, NMR) hit_id->orthogonal_screen structural_bio Structural Biology (X-ray, NMR) orthogonal_screen->structural_bio sbd Structure-Based Design structural_bio->sbd med_chem Medicinal Chemistry (Fragment Growing/Linking) sbd->med_chem lead_opt Lead Optimization med_chem->lead_opt lead_opt->sbd Iterative Cycles

Caption: A general workflow for a fragment-based drug discovery campaign.

References

Application Notes and Protocols for Flow Cytometry Analysis with Tris-NTA Labeled Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flow cytometry is a cornerstone technique for single-cell analysis, enabling the high-throughput interrogation of heterogeneous cell populations. A significant advancement in this field is the use of Tris-nitrilotriacetic acid (Tris-NTA) conjugates for the specific and high-affinity labeling of cell surface proteins bearing a polyhistidine tag (His-tag). This technology offers a versatile and powerful tool for researchers in basic science and drug development, allowing for the precise detection, quantification, and characterization of engineered cell surface proteins.

The this compound moiety, complexed with a divalent cation such as Nickel (Ni²⁺), binds to the His-tag with significantly higher avidity compared to traditional mono-NTA probes. This multivalent interaction provides enhanced stability, making it ideal for the rigorous washing steps involved in flow cytometry protocols. When conjugated to a fluorophore, this compound enables the direct and sensitive detection of His-tagged proteins on the cell surface, facilitating a wide range of applications from basic protein expression analysis to complex studies of cellular interactions and signaling.

These application notes provide detailed protocols for the labeling of cells with fluorescently-conjugated this compound for flow cytometry analysis. We will cover key applications, including the quantification of cell surface protein expression and the analysis of Chimeric Antigen Receptor (CAR) T-cell engagement with target cells.

Principle of this compound Labeling

The interaction between the this compound probe and a His-tagged protein is based on the principle of immobilized metal affinity chromatography (IMAC). The three NTA groups on the this compound molecule chelate a Ni²⁺ ion, leaving coordination sites available to bind to the imidazole (B134444) side chains of the histidine residues in the His-tag. This trivalent binding results in a highly stable and specific interaction.

G cluster_0 This compound-Fluorophore Conjugate cluster_1 Cell Surface This compound This compound Fluorophore Fluorophore This compound->Fluorophore Linker Ni Ni²⁺ This compound->Ni Chelation CellMembrane Cell Membrane HisTagProtein His-tagged Surface Protein Ni->HisTagProtein High-Affinity Binding

Figure 1: Principle of this compound Labeling.

Applications

Quantification of His-Tagged Cell Surface Protein Expression

A primary application of this compound in flow cytometry is the quantification of the expression levels of His-tagged proteins on the cell surface. This is particularly valuable in drug development for validating the expression of recombinant receptors, channels, or antigens in engineered cell lines. The Mean Fluorescence Intensity (MFI) of the stained cells is directly proportional to the number of accessible His-tags, allowing for a semi-quantitative comparison of expression levels between different cell populations or under different experimental conditions.

Analysis of CAR T-Cell and Target Cell Interactions

Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary approach in immuno-oncology. CAR constructs are often engineered with a His-tag for purification and detection. Fluorescently labeled this compound can be used to specifically stain and identify CAR T-cells. Furthermore, it can be employed to study the formation of the immunological synapse between a CAR T-cell and its target cell, providing insights into the initial stages of target recognition and T-cell activation.

Data Presentation

The following tables summarize hypothetical quantitative data that can be obtained from flow cytometry analysis using this compound labeled cells.

Table 1: Quantification of His-Tagged Receptor Expression

Cell LineTransfection ConditionMean Fluorescence Intensity (MFI) ± SDPercent Positive Cells (%)
HEK293TMock50 ± 15< 1
HEK293THis-Tagged Receptor Plasmid8500 ± 45085
CHOMock45 ± 10< 1
CHOHis-Tagged Receptor Plasmid6200 ± 38078

Table 2: Analysis of CAR T-Cell Activation Markers

ConditionT-Cell PopulationMarkerMean Fluorescence Intensity (MFI) ± SD
UnstimulatedCAR-T (His-tag+)CD69250 ± 50
UnstimulatedCAR-T (His-tag+)CD25180 ± 40
Stimulated (with Target Cells)CAR-T (His-tag+)CD693500 ± 300
Stimulated (with Target Cells)CAR-T (His-tag+)CD252800 ± 250
Stimulated (with Target Cells)Control T-Cells (His-tag-)CD69300 ± 60
Stimulated (with Target Cells)Control T-Cells (His-tag-)CD25200 ± 45

Experimental Protocols

Protocol 1: General Staining of His-Tagged Proteins on Cell Surface

This protocol provides a general procedure for staining cells expressing a His-tagged surface protein with a fluorescently-conjugated this compound probe for flow cytometry analysis.

Materials:

  • Cells expressing His-tagged surface protein

  • Control cells (not expressing the His-tagged protein)

  • Fluorescently-conjugated this compound (e.g., RED-Tris-NTA)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • 1.5 mL microcentrifuge tubes or 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with 1-2 mL of cold Flow Cytometry Staining Buffer.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer.

    • Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into each tube or well.

    • Add the fluorescently-conjugated this compound to the cell suspension at the manufacturer's recommended concentration (typically in the nanomolar range).

    • Incubate for 30-60 minutes at 4°C, protected from light.

  • Washing:

    • Add 1 mL of cold Flow Cytometry Staining Buffer to each tube (or 200 µL to each well).

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully discard the supernatant.

    • Repeat the wash step two more times.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer, ensuring to acquire a sufficient number of events for statistical analysis.

    • Include unstained cells and control cells as negative controls to set the gates for analysis.

G Start Start Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend & Count Cells Harvest->Resuspend Aliquot Aliquot Cells Resuspend->Aliquot Add_TrisNTA Add Fluorescent This compound Aliquot->Add_TrisNTA Incubate Incubate at 4°C Add_TrisNTA->Incubate Wash1 Wash Cells (3x) Incubate->Wash1 Resuspend_Final Resuspend for Analysis Wash1->Resuspend_Final Analyze Acquire Data on Flow Cytometer Resuspend_Final->Analyze End End Analyze->End

Figure 2: General this compound Staining Workflow.
Protocol 2: Analysis of CAR T-Cell and Target Cell Conjugate Formation

This protocol describes a method to analyze the interaction between His-tagged CAR T-cells and target cells using two-color flow cytometry.

Materials:

  • His-tagged CAR T-cells

  • Target cells expressing the antigen recognized by the CAR

  • Fluorescently-conjugated this compound (e.g., RED-Tris-NTA)

  • A fluorescent cell dye for labeling target cells (e.g., CFSE or a similar green fluorescent dye)

  • Cell culture medium

  • Flow Cytometry Staining Buffer

  • Flow cytometer with at least two fluorescence channels

Procedure:

  • Target Cell Labeling:

    • Label the target cells with the green fluorescent cell dye according to the manufacturer's protocol.

    • Wash the labeled target cells to remove excess dye.

    • Resuspend the labeled target cells in cell culture medium.

  • Co-incubation:

    • Mix the His-tagged CAR T-cells and the labeled target cells at a desired effector-to-target (E:T) ratio (e.g., 1:1).

    • Incubate the cell mixture for a defined period (e.g., 1-2 hours) at 37°C to allow for conjugate formation.

  • This compound Staining:

    • Gently resuspend the cell mixture and transfer to a tube for staining.

    • Add the fluorescently-conjugated this compound at the optimized concentration.

    • Incubate for 30 minutes at 4°C, protected from light.

  • Washing and Data Acquisition:

    • Wash the cells twice with cold Flow Cytometry Staining Buffer as described in Protocol 1.

    • Resuspend the final cell pellet in Flow Cytometry Staining Buffer.

    • Acquire data on a two-color flow cytometer.

  • Data Analysis:

    • Identify single cell populations (CAR T-cells only and target cells only) and the double-positive population representing CAR T-cell/target cell conjugates.

G cluster_0 CAR T-Cell Arm cluster_1 Target Cell Arm CAR_T His-tagged CAR T-Cells Co_Incubate Co-incubate CAR T-Cells & Labeled Target Cells CAR_T->Co_Incubate Target_Cell Target Cells Label_Target Label Target Cells (e.g., CFSE) Target_Cell->Label_Target Label_Target->Co_Incubate Stain_TrisNTA Stain with Fluorescent This compound Co_Incubate->Stain_TrisNTA Wash Wash Cells Stain_TrisNTA->Wash Analyze Two-Color Flow Cytometry Analysis Wash->Analyze Quantify Quantify Conjugate Formation Analyze->Quantify

Figure 3: CAR T-Cell Conjugate Formation Assay.

Signaling Pathway Visualization

The formation of an immunological synapse between a CAR T-cell and a target cell initiates a signaling cascade that leads to T-cell activation and tumor cell lysis. The initial binding event, mediated by the CAR, can be visualized using this compound if the CAR is His-tagged.

G cluster_0 CAR T-Cell cluster_1 Target Cell CAR His-tagged CAR CD3zeta CD3ζ CAR->CD3zeta Costim Co-stimulatory Domain CAR->Costim Antigen Target Antigen CAR->Antigen Binding Lck Lck CD3zeta->Lck Phosphorylation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg PLCγ LAT->PLCg Activation Activation T-Cell Activation (Cytokine Release, Proliferation) PLCg->Activation TrisNTA Fluorescent This compound TrisNTA->CAR Detection

Troubleshooting & Optimization

How to reduce non-specific binding in Tris-NTA experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Tris-NTA experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard NTA?

This compound (tris-nitrilotriacetic acid) is a multivalent chelator used for the high-affinity binding of hexahistidine (His6)-tagged proteins. Unlike conventional mono-NTA, which has a moderate affinity for His6-tags (around 10 µM), this compound complexes three NTA groups.[1][2] This trivalent structure results in a significantly stronger and more stable interaction with the His-tag, with an affinity that can be four orders of magnitude higher (approximately 1 nM).[2] This increased affinity allows for more stringent washing conditions, which can help to reduce non-specific binding.

Q2: What are the primary causes of non-specific binding in this compound experiments?

Non-specific binding in this compound experiments can arise from several factors:

  • Ionic Interactions: Unwanted proteins can bind to the this compound matrix through electrostatic interactions.

  • Hydrophobic Interactions: Proteins with exposed hydrophobic regions may interact non-specifically with the matrix.

  • Interactions with Contaminating Proteins: Some contaminating proteins may bind to your protein of interest rather than directly to the this compound matrix.[3]

  • Inappropriate Buffer Composition: The pH and composition of your buffers can significantly influence non-specific binding.[4]

Q3: How can I optimize my buffers to reduce non-specific binding?

Buffer optimization is a critical step in minimizing non-specific binding. Key components to consider are imidazole (B134444) and salt concentration.

  • Imidazole: Including a low concentration of imidazole in your lysis and wash buffers can help to prevent proteins with low affinity for the matrix from binding.[5][6] The optimal concentration needs to be determined empirically but typically ranges from 10-40 mM.[6][7][8]

  • Salt (NaCl): Increasing the salt concentration (up to 1-2 M NaCl) can disrupt non-specific ionic interactions between proteins and the matrix.[5][6][9]

Q4: What additives can I use to further minimize non-specific binding?

Several additives can be incorporated into your buffers to reduce non-specific interactions:

  • Detergents: Non-ionic detergents like Tween-20 or Triton X-100 (typically at 0.05-0.1%) can be effective in reducing hydrophobic interactions.[9][10]

  • Glycerol (B35011): Adding glycerol (up to 50%) can also help to decrease non-specific hydrophobic binding.[6]

  • Reducing Agents: To prevent co-purification of proteins that may have formed disulfide bonds with your target protein, a reducing agent like β-mercaptoethanol (up to 20 mM) can be added to the lysis buffer.[5][6]

Q5: How can I optimize my washing protocol?

A stringent washing protocol is essential for removing non-specifically bound proteins.

  • Increase Wash Steps: Performing additional wash steps (up to 5 washes) can improve the purity of your target protein.[9][10]

  • Increase Imidazole Concentration in Wash Buffer: Gradually increasing the imidazole concentration during the wash steps can help to remove weakly bound contaminants.[5][10] It is important to determine the maximal imidazole concentration that does not elute your protein of interest.[11]

  • Gradient Washing: Using a gradient of increasing imidazole concentration for washing can be more effective than a single-step wash.[5]

Data Summary Tables

Table 1: Recommended Buffer Component Concentrations for Reducing Non-Specific Binding

ComponentFunctionRecommended Concentration Range
ImidazoleCompetes with His-tagged proteins for binding to the matrix, reducing low-affinity non-specific binding.[5][6]10-40 mM in lysis and wash buffers.[6][7][8]
NaClReduces non-specific ionic interactions.[5][6]300 mM - 2 M.[5][6]
Non-ionic Detergents (e.g., Tween-20, Triton X-100)Disrupts non-specific hydrophobic interactions.[9][10]0.05% - 2%.[6][9][10]
GlycerolReduces non-specific hydrophobic interactions.[6]Up to 50%.[6]
β-mercaptoethanolPrevents co-purification of proteins linked by disulfide bonds.[5][6]Up to 20 mM in lysis buffer.[6]

Experimental Protocols

Protocol 1: Buffer Optimization for Reduced Non-Specific Binding

  • Prepare a series of lysis and wash buffers with varying concentrations of imidazole (e.g., 10 mM, 20 mM, 30 mM, 40 mM) and NaCl (e.g., 300 mM, 500 mM, 1 M).

  • Lyse cells expressing your His-tagged protein in each of the prepared lysis buffers.

  • Incubate the cleared lysate with the this compound resin.

  • Wash the resin with the corresponding wash buffer.

  • Elute the bound proteins using a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the eluted fractions by SDS-PAGE to determine the buffer composition that yields the highest purity of your target protein with minimal non-specific binding.

Protocol 2: Gradient Washing Protocol

  • Equilibrate the this compound column with a binding buffer containing a low concentration of imidazole (e.g., 10 mM).

  • Load the cleared cell lysate onto the column.

  • Wash the column with a stepwise gradient of increasing imidazole concentration. For example:

    • Wash with 10 column volumes (CV) of wash buffer containing 20 mM imidazole.[5]

    • Wash with 10 CV of wash buffer containing 40 mM imidazole.

    • Wash with 5-10 CV of wash buffer containing 60 mM imidazole.

  • Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Collect and analyze fractions from each wash and the elution step by SDS-PAGE to assess purity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_binding Binding cluster_wash Washing cluster_elution Elution CellLysis Cell Lysis in Optimized Buffer Clarification Clarification (Centrifugation/Filtration) CellLysis->Clarification LoadSample Load Cleared Lysate onto this compound Matrix Clarification->LoadSample Wash1 Wash with Buffer + Low Imidazole LoadSample->Wash1 Wash2 Wash with Buffer + Increased Imidazole/Salt Wash1->Wash2 Elution Elute with High Imidazole Buffer Wash2->Elution Analysis Analyze Purity (SDS-PAGE) Elution->Analysis

Caption: Experimental workflow for minimizing non-specific binding in this compound experiments.

Troubleshooting_Logic Start High Non-Specific Binding Observed CheckBuffer Is Buffer Optimized? Start->CheckBuffer OptimizeBuffer Adjust Imidazole (10-40mM) & NaCl (0.3-2M) CheckBuffer->OptimizeBuffer No CheckWashing Is Washing Sufficient? CheckBuffer->CheckWashing Yes OptimizeBuffer->CheckBuffer OptimizeWash Increase Wash Steps &/or Use Gradient CheckWashing->OptimizeWash No ConsiderAdditives Are Hydrophobic Interactions Suspected? CheckWashing->ConsiderAdditives Yes OptimizeWash->CheckWashing AddDetergent Add Detergent (e.g., 0.1% Tween-20) or Glycerol (up to 50%) ConsiderAdditives->AddDetergent Yes FinalProtein Pure Protein ConsiderAdditives->FinalProtein No AddDetergent->FinalProtein

Caption: Troubleshooting logic for addressing non-specific binding in this compound experiments.

References

Technical Support Center: Optimizing Tris-NTA His-tag Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing buffer conditions for Tris-NTA His-tag protein purification. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for His-tag protein binding to a this compound resin?

A1: His-tagged proteins typically bind best to Ni-NTA resin in buffers with a pH between 7.5 and 8.0.[1][2] At lower pH values, the histidine side chains can become protonated, which impairs their ability to coordinate with the nickel ions on the resin.[1][3][4] It is crucial to verify the pH of your buffers after adding all components, as additives like imidazole (B134444) can lower the pH.[3][4][5]

Q2: What is the recommended concentration of imidazole in the binding and wash buffers?

A2: Low concentrations of imidazole are often included in the binding and wash buffers to minimize the binding of non-specific host cell proteins that have surface-exposed histidine residues.[6][7] A good starting point for many proteins is 20 to 40 mM imidazole.[6] However, the optimal concentration is protein-dependent and may require empirical determination.[6][8] For initial experiments, an imidazole concentration of 15-25 mM in the binding buffer is a common recommendation.[3]

Q3: Can I use Tris buffer for His-tag purification? What are the alternatives?

A3: Yes, Tris buffer is commonly used for His-tag purification, typically at a concentration of 50 mM and a pH around 8.0.[5][9] However, some proteins may require different buffering systems like HEPES or phosphate (B84403) buffers.[10][11] The choice of buffer can depend on the specific requirements of your protein and downstream applications.[10][11] Tris, being a weak base, is effective in the "neutral" pH range of 7.5-8.5 for Tris-HCl buffers.[12]

Q4: My His-tagged protein is not binding to the this compound resin. What are the possible causes?

A4: Several factors can lead to poor binding of your His-tagged protein. One common reason is that the His-tag is inaccessible, buried within the three-dimensional structure of the folded protein.[3][4] Another possibility is the presence of interfering substances in your lysis buffer, such as chelating agents (EDTA, EGTA) or reducing agents (DTT, β-mercaptoethanol), which can strip the nickel ions from the NTA resin.[3][13] Additionally, a non-optimal buffer pH or incorrect imidazole concentration can also prevent binding.[3][4]

Q5: How can I improve the purity of my His-tagged protein?

A5: To enhance purity, you can optimize the imidazole concentration in your wash buffer by gradually increasing it in increments of 10 mM.[8] This can help remove weakly bound contaminants. Increasing the salt concentration (e.g., up to 1M NaCl) in the wash buffer can also reduce non-specific ionic interactions.[8] Performing additional wash steps can further improve purity.[8] For some proteins, a longer His-tag (e.g., 7-8 histidines) may allow for more stringent washing conditions with higher imidazole concentrations (up to 50 mM).[8] If significant contaminants persist, a secondary purification step like size-exclusion or ion-exchange chromatography may be necessary.[14]

Troubleshooting Guides

Problem 1: Low or No Yield of His-tagged Protein

This guide will help you troubleshoot scenarios where you observe a significantly lower than expected yield or a complete absence of your target protein in the elution fractions.

Low_Yield_Troubleshooting start Low/No Protein Yield check_expression Verify Protein Expression (e.g., Western Blot of lysate) start->check_expression tag_accessible Is the His-tag accessible? check_expression->tag_accessible Expression confirmed denaturing_purification Perform purification under denaturing conditions (Urea/Gua-HCl) tag_accessible->denaturing_purification No buffer_composition Check Buffer Composition tag_accessible->buffer_composition Yes optimize_linker Optimize tag location or add a flexible linker denaturing_purification->optimize_linker remove_interfering Remove chelators (EDTA) and strong reducing agents (DTT) buffer_composition->remove_interfering Interfering agents present optimize_imidazole Optimize imidazole concentration in binding/wash buffers buffer_composition->optimize_imidazole No interfering agents remove_interfering->optimize_imidazole check_ph Verify buffer pH is optimal (typically 7.5-8.0) optimize_imidazole->check_ph elution_conditions Are elution conditions too mild? check_ph->elution_conditions increase_imidazole_elution Increase imidazole concentration in elution buffer or decrease pH elution_conditions->increase_imidazole_elution Yes success Successful Purification elution_conditions->success No increase_imidazole_elution->success

A troubleshooting workflow for low or no protein yield.

Problem 2: Protein is Present but Purity is Low

Use this guide if your eluted fractions contain the target protein but also a significant amount of contaminants.

Low_Purity_Troubleshooting start Low Protein Purity optimize_imidazole Optimize Imidazole in Wash start->optimize_imidazole increase_imidazole_wash Increase imidazole concentration in wash buffer incrementally optimize_imidazole->increase_imidazole_wash Yes optimize_salt Optimize Salt Concentration optimize_imidazole->optimize_salt No increase_imidazole_wash->optimize_salt increase_nacl Increase NaCl concentration (up to 1M) in wash buffer optimize_salt->increase_nacl Yes additives Consider Buffer Additives optimize_salt->additives No increase_nacl->additives add_detergent Add non-ionic detergents (e.g., 0.05-0.1% Triton X-100) additives->add_detergent Yes additional_steps Consider Additional Steps additives->additional_steps No add_detergent->additional_steps secondary_purification Perform secondary purification (e.g., SEC, IEX) additional_steps->secondary_purification Yes success High Purity Protein additional_steps->success No secondary_purification->success

A troubleshooting workflow for low protein purity.

Buffer Component Optimization

The composition of your lysis, binding, wash, and elution buffers is critical for successful His-tag protein purification. The following tables summarize key components and their recommended concentration ranges.

Table 1: Common Buffer Components and Their Functions

ComponentRecommended ConcentrationPurposeNotes
Buffering Agent
Tris-HCl50 mMMaintains a stable pH.Effective pH range is typically 7.5-8.5.[12]
HEPES20-50 mMAlternative buffering agent.Can be beneficial for certain proteins.[10][11]
Sodium Phosphate50 mMCommon buffering agent.Can be used for a wide pH range.[12][15]
Salt
NaCl100-500 mM (up to 1M)Reduces non-specific ionic interactions.Higher concentrations can improve purity.[5][8]
Competitive Eluent
ImidazoleBinding/Wash: 10-40 mMElution: 200-500 mMPrevents non-specific binding and elutes the target protein.Optimal concentration is protein-dependent.[6][7]
Additives
Glycerol10-20%Stabilizes proteins and prevents aggregation.Can be added to lysis and storage buffers.[5][16]
Non-ionic Detergents (e.g., Triton X-100, Tween 20)0.05-0.1%Reduce non-specific binding and aid in solubilizing membrane proteins.Can be included in lysis, wash, and elution buffers.[5][8]

Table 2: Compatibility of Common Additives with this compound Resins

AdditiveCompatibilityNotes
Reducing Agents
β-mercaptoethanolUp to 20 mMCan reduce nickel ions at higher concentrations.[16]
DTT/DTEGenerally not recommendedStrong reducing agents that can strip nickel ions from the resin.[3]
Chelating Agents
EDTA/EGTANot recommendedStrip nickel ions from the resin, preventing protein binding.[3][13]
Denaturants
UreaUp to 8 MUsed for purifying proteins from inclusion bodies under denaturing conditions.[7][15][16]
Guanidine-HClUp to 6 MUsed for purifying proteins from inclusion bodies under denaturing conditions.[15][16]

Key Experimental Protocols

Protocol 1: General His-tag Protein Purification under Native Conditions

This protocol provides a general workflow for purifying a His-tagged protein from E. coli lysate using a this compound resin.

  • Buffer Preparation:

    • Lysis/Binding Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10-20 mM Imidazole.

    • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-40 mM Imidazole.

    • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM Imidazole.

    • Optional: Add protease inhibitors to the lysis buffer. For proteins prone to aggregation, include 10% glycerol.[5]

  • Cell Lysis:

    • Resuspend the E. coli cell pellet in ice-cold Lysis/Binding Buffer.

    • Lyse the cells using sonication or a French press on ice.

    • Clarify the lysate by centrifugation at >10,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Column Equilibration:

    • Equilibrate the this compound resin with 5-10 column volumes of Lysis/Binding Buffer.

  • Protein Binding:

    • Load the clarified lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding.

  • Washing:

    • Wash the column with 10-20 column volumes of Wash Buffer to remove unbound and non-specifically bound proteins.

  • Elution:

    • Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze them by SDS-PAGE.

Native_Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis buffer_prep Buffer Preparation cell_lysis Cell Lysis & Clarification buffer_prep->cell_lysis equilibration Column Equilibration cell_lysis->equilibration binding Protein Binding equilibration->binding washing Washing binding->washing elution Elution washing->elution sds_page SDS-PAGE Analysis elution->sds_page

Workflow for native His-tag protein purification.

Protocol 2: Purification under Denaturing Conditions

This protocol is for purifying His-tagged proteins that are insoluble (present in inclusion bodies) or have an inaccessible His-tag.

  • Buffer Preparation (with Denaturant):

    • Binding Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 8 M Urea.

    • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM Imidazole, 8 M Urea.

    • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM Imidazole, 8 M Urea.

  • Inclusion Body Solubilization:

    • After initial cell lysis and centrifugation, resuspend the pellet containing inclusion bodies in Binding Buffer.

    • Stir for 1-2 hours at room temperature to solubilize the protein.

    • Centrifuge at high speed to remove any remaining insoluble material.

  • Purification:

    • Follow steps 3-6 from the native purification protocol, using the denaturing buffers for equilibration, binding, washing, and elution.

  • Protein Refolding (if necessary):

    • The eluted protein will be in a denatured state. Refolding can be attempted by methods such as dialysis against a series of buffers with decreasing concentrations of the denaturant.

References

Technical Support Center: Troubleshooting Low Yield in Tris-NTA Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yield issues during Tris-NTA protein purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low protein yield in this compound purification?

Low protein yield in this compound purification can stem from a variety of factors, beginning with protein expression and continuing through to the final elution step. The primary causes can be categorized as follows:

  • Poor Protein Expression or Solubility: The target protein may not be expressed at high levels, or it may form insoluble aggregates known as inclusion bodies.[1] Factors influencing this include codon bias, the strength of the expression promoter, and the molecular weight of the protein.[2]

  • Inefficient Cell Lysis and Protein Extraction: If cells are not lysed effectively, the target protein will not be released, leading to its loss in the cell debris pellet.[1]

  • Issues with Binding to the this compound Resin: The His-tag on the protein may be inaccessible, or the binding conditions may be suboptimal.[3] The presence of interfering substances in the lysis buffer can also prevent binding.

  • Loss of Protein During Wash Steps: Wash conditions that are too stringent can strip the bound protein from the resin along with contaminants.[3]

  • Inefficient Elution: The elution conditions may be too mild to displace the protein from the resin, or the protein may precipitate on the column upon elution.[3]

  • Protein Degradation: Proteases released during cell lysis can degrade the target protein, reducing the yield of full-length, active protein.[1][4]

  • Problems with the this compound Resin: The resin may have lost its nickel ions, be clogged, or have a reduced binding capacity due to improper storage or regeneration.[5][6]

Q2: How can I improve the expression and solubility of my His-tagged protein?

Optimizing expression conditions is a critical first step to improving final yield. Here are several strategies:

  • Optimize Expression Host and Codon Usage: If the gene for your target protein contains codons that are rare in E. coli, this can hinder translation.[2][7] Consider using a codon-optimized synthetic gene or an expression strain that supplies rare tRNAs.[2]

  • Adjust Expression Temperature and Induction Conditions: Lowering the expression temperature (e.g., to 15-25°C) can slow down protein synthesis, which often promotes proper folding and improves solubility.[2] Similarly, reducing the concentration of the inducer (e.g., IPTG) can have a similar beneficial effect.[2]

  • Choose an Appropriate Expression Vector and Promoter: A very strong promoter can sometimes lead to high levels of protein aggregation.[7] Selecting a vector with a weaker or more tightly regulated promoter may improve the yield of soluble protein.[2]

  • Utilize Solubility-Enhancing Fusion Tags: In addition to the His-tag, adding a highly soluble fusion partner, such as Maltose Binding Protein (MBP), can improve the solubility of the target protein.[8]

  • Co-expression with Chaperones: Chaperones are proteins that assist in the proper folding of other proteins. Co-expressing your target protein with chaperones can prevent aggregation.[2]

Q3: My protein is in the cell lysate, but it's not binding to the this compound column. What should I do?

Several factors can prevent your His-tagged protein from binding to the this compound resin. Here’s a troubleshooting guide:

  • Verify the His-tag: Ensure the His-tag is present and in the correct reading frame by sequencing your construct.[3] You can also confirm its presence in the lysate via Western blot using an anti-His antibody.[3]

  • Check Buffer Composition: The binding buffer should be free of components that interfere with the His-tag's interaction with the nickel ions. Common culprits include:

    • Chelating Agents: EDTA and EGTA will strip the Ni2+ ions from the NTA resin.[6][9] If a protease inhibitor cocktail containing EDTA is used during lysis, the EDTA must be removed before loading the sample onto the column.

    • Reducing Agents: High concentrations of DTT can also reduce and strip the nickel ions.[9][10] If a reducing agent is necessary, use up to 20 mM β-mercaptoethanol.[6][9]

    • Amine-containing Buffers: Buffers like Tris can have a mild chelating effect at high concentrations.[9][11] While up to 100 mM Tris has been used successfully, phosphate-based buffers are often recommended.[9][11]

  • Optimize Binding Buffer pH and Ionic Strength: The optimal pH for binding is typically between 7.0 and 8.0.[11] A salt concentration of 300-500 mM NaCl is often included to minimize non-specific ionic interactions.[2]

  • Address His-tag Accessibility: The His-tag may be buried within the folded structure of the protein.[3] To test for this, you can perform a small-scale binding test under denaturing conditions (e.g., in the presence of 6 M guanidinium (B1211019) hydrochloride or 8 M urea). If the protein binds under these conditions, you may need to purify it in a denatured state and then refold it, or re-engineer your construct to add a flexible linker between the protein and the His-tag.

  • Increase Incubation Time or Decrease Flow Rate: If using a column, reducing the flow rate during sample application can allow more time for the protein to bind to the resin. For batch binding, increasing the incubation time may improve binding efficiency.

Q4: I'm losing my protein during the wash steps. How can I prevent this?

Losing your target protein during the wash steps indicates that the washing conditions are too harsh. Here's how to optimize the wash process:

  • Reduce Imidazole (B134444) Concentration in Wash Buffer: Imidazole is used in the wash buffer to remove weakly and non-specifically bound contaminant proteins. However, if the concentration is too high, it can also elute your target protein. Try reducing the imidazole concentration in the wash buffer.

  • Adjust Buffer pH and Salt Concentration: Ensure the pH of the wash buffer is optimal for binding (typically 7.0-8.0). You can also try adjusting the salt concentration to see if it improves retention of your protein.

  • Consider the Strength of the His-tag Interaction: If your protein has a weak affinity for the resin, even low concentrations of imidazole may be enough to elute it. In such cases, you might need to use a wash buffer with no imidazole.

Q5: My protein is bound to the column, but I'm getting a low yield after elution. What could be the problem?

If your protein binds well but the final eluted yield is low, the issue likely lies with the elution process.

  • Optimize Elution Conditions:

    • Increase Imidazole Concentration: The standard elution buffer contains 250-500 mM imidazole. If your protein is not eluting, you may need to increase this concentration. A stepwise or linear gradient of increasing imidazole concentration can help determine the optimal concentration for eluting your protein while leaving strongly bound contaminants behind.

    • Decrease Elution Buffer pH: Lowering the pH of the elution buffer will also cause the protein to detach from the resin. However, be mindful that some proteins may be unstable at low pH.

  • Address Protein Precipitation: The high concentration of protein in the elution fractions can sometimes lead to precipitation. Try eluting with a larger volume of buffer to reduce the protein concentration. You can also screen for additives to the elution buffer that may improve solubility, such as non-ionic detergents (e.g., Tween-20), glycerol, or arginine.[12]

  • Check for Incomplete Elution: It's possible that not all of the protein is being eluted from the column. After the initial elution, try stripping the column with a high concentration of imidazole or a low pH buffer and check for your protein in this fraction.

Q6: How can I minimize protein degradation during purification?

Proteolysis is a common problem that can significantly reduce the yield of full-length protein.

  • Work at Low Temperatures: Perform all purification steps at 4°C to reduce the activity of proteases.[7][13]

  • Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer.[1][7] Since EDTA, a common component of these cocktails, interferes with this compound, use an EDTA-free formulation.[8]

  • Work Quickly: Minimize the time between cell lysis and the completion of the purification process.[14]

  • Optimize Buffer Composition: Maintaining an optimal pH and ionic strength can help maintain the stability of your protein and make it less susceptible to proteolysis.

Troubleshooting Guides

Guide 1: Low or No Protein in the Eluate

This guide provides a systematic approach to troubleshooting when you observe little to no target protein in your final elution fractions.

Troubleshooting Workflow for No Protein in Eluate

G Troubleshooting Low/No Protein Yield A Start: Low/No Protein in Eluate B Check Protein Expression: Run lysate on SDS-PAGE/Western Blot A->B C Protein Expressed? B->C D Optimize Expression: - Codon usage - Temperature - Induction C->D No E Check Flow-through and Wash Fractions C->E Yes M Problem Solved D->M F Protein in Flow-through/Wash? E->F G Troubleshoot Binding: - Check His-tag accessibility - Optimize buffer (no EDTA/DTT) - Check resin integrity F->G In Flow-through H Troubleshoot Washing: - Reduce imidazole concentration - Adjust pH/salt F->H In Wash I Check for Protein on Resin: Boil beads in SDS-PAGE buffer F->I No G->M H->M J Protein on Resin? I->J K Troubleshoot Elution: - Increase imidazole - Decrease pH - Check for precipitation J->K Yes L Consider Protein Degradation: - Add protease inhibitors - Work at 4°C J->L No K->M L->M

Caption: A decision tree for troubleshooting low or no protein yield.

Quantitative Data Summary

Table 1: Recommended Buffer Components for this compound Purification

Buffer ComponentRecommended ConcentrationPurposePotential Issues
Buffering Agent 20-100 mM Tris or 50 mM Sodium PhosphateMaintain stable pHHigh concentrations of Tris can have a weak chelating effect.[9][11]
pH 7.0 - 8.0Optimal for His-tag bindingDeviations can lead to poor binding or protein instability.[11]
NaCl 300 - 500 mMReduce non-specific ionic interactionsVery high concentrations may disrupt protein structure.[15]
Imidazole (Binding/Wash) 10 - 40 mMRemove non-specifically bound proteinsToo high a concentration can elute the target protein.
Imidazole (Elution) 250 - 500 mMElute the His-tagged proteinMay need to be increased for tightly bound proteins.
Glycerol 10 - 20% (v/v)Stabilize protein and prevent aggregationCan increase viscosity.
Non-ionic Detergents 0.1 - 1% (e.g., Tween-20)Improve solubility of membrane proteinsCan interfere with some downstream applications.
Reducing Agents up to 20 mM β-mercaptoethanolPrevent oxidation of cysteine residuesDTT should be avoided as it reduces Ni2+ ions.[6][9]
Protease Inhibitors Manufacturer's recommendationPrevent protein degradationUse EDTA-free formulations.[8]

Experimental Protocols

Protocol 1: Small-Scale Test for His-Tag Accessibility

This protocol helps determine if the His-tag of your protein is accessible for binding under native conditions.

Materials:

  • Clarified cell lysate containing your His-tagged protein

  • This compound resin (50% slurry)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Denaturing Binding Buffer (Binding Buffer with 8 M urea (B33335) or 6 M guanidinium hydrochloride)

  • Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Microcentrifuge tubes

  • SDS-PAGE loading buffer

Procedure:

  • Prepare Resin: In two separate microcentrifuge tubes, add 50 µL of the 50% this compound resin slurry.

  • Equilibrate Resin: Centrifuge the tubes at 500 x g for 1 minute, discard the supernatant, and resuspend the resin in 500 µL of Binding Buffer. Repeat this wash step twice.

  • Prepare Lysate Samples:

    • Native Sample: In a new tube, mix 500 µL of your clarified lysate with 500 µL of Binding Buffer.

    • Denatured Sample: In another tube, mix 500 µL of your clarified lysate with 500 µL of Denaturing Binding Buffer.

  • Batch Binding:

    • Add the native lysate mixture to one tube of equilibrated resin.

    • Add the denatured lysate mixture to the other tube of equilibrated resin.

  • Incubate: Rotate the tubes end-over-end for 1 hour at 4°C.

  • Collect Flow-through: Centrifuge the tubes at 500 x g for 1 minute and collect the supernatant (this is the flow-through).

  • Wash: Resuspend the resin in 1 mL of Wash Buffer. Rotate for 5 minutes at 4°C. Centrifuge and collect the supernatant (wash fraction).

  • Elute: Resuspend the resin in 100 µL of Elution Buffer. Incubate for 10 minutes at room temperature with occasional mixing. Centrifuge and collect the supernatant (elution fraction).

  • Analyze: Analyze samples of the initial lysate, flow-through, wash, and elution fractions from both the native and denaturing conditions by SDS-PAGE and Coomassie staining or Western blot.

Interpretation:

  • If your protein is present in the elution fraction under both native and denaturing conditions, your His-tag is accessible.

  • If your protein is only in the elution fraction under denaturing conditions, your His-tag is likely buried within the protein's native structure.

Protocol 2: Resin Regeneration

This protocol describes how to strip, clean, and recharge your this compound resin to restore its binding capacity.

Materials:

  • Used this compound resin

  • Stripping Buffer (e.g., 100 mM EDTA, pH 8.0)

  • Wash Buffer (e.g., 0.5 M NaOH)

  • Deionized water

  • Charging Buffer (e.g., 100 mM NiSO4)

  • Storage Solution (e.g., 20% ethanol)

Procedure:

  • Wash with Water: Wash the resin with 5-10 column volumes (CV) of deionized water.

  • Strip Nickel Ions: Wash the resin with 5 CV of Stripping Buffer. The resin will turn white as the nickel is stripped.[6]

  • Wash with Water: Wash with 10 CV of deionized water to remove all traces of EDTA.

  • Clean the Resin (Optional, for fouled resin): Wash with 5 CV of 0.5 M NaOH and incubate for 1-2 hours.[5]

  • Wash with Water: Wash with 10 CV of deionized water until the pH of the flow-through is neutral.

  • Recharge with Nickel: Slowly pass 5 CV of Charging Buffer over the resin. The resin should turn blue again.[6]

  • Wash with Water: Wash with 5-10 CV of deionized water to remove excess nickel ions.

  • Equilibrate for Storage: Wash with 5 CV of Storage Solution and store at 4°C.

Protein Purification Workflow

G General this compound Purification Workflow A Cell Culture and Protein Expression B Cell Lysis and Clarification A->B D Sample Loading B->D C Column Equilibration C->D E Wash with Low Imidazole Buffer D->E F Elution with High Imidazole Buffer E->F G Analysis of Fractions (SDS-PAGE) F->G

Caption: A simplified workflow for this compound protein purification.

References

Technical Support Center: Preventing Protein Aggregation on Tris-NTA Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of proteins immobilized on Tris-NTA surfaces.

Troubleshooting Guide: Diagnosing and Resolving Protein Aggregation

Use this guide to systematically troubleshoot and resolve issues with protein aggregation during and after immobilization on this compound surfaces.

Problem: I am observing aggregation of my His-tagged protein after immobilization on a this compound surface. What should I do?

First, it is important to determine the nature and timing of the aggregation. Aggregation can be detected visually as cloudiness or particulate matter, or through analytical techniques like dynamic light scattering (DLS) or size exclusion chromatography (SEC).[1] Once confirmed, follow this troubleshooting workflow:

TroubleshootingWorkflow start Protein Aggregation Observed check_buffer Step 1: Evaluate Buffer Conditions (pH, Ionic Strength, Buffer Species) start->check_buffer check_additives Step 2: Introduce Stabilizing Additives (Glycerol, Sugars, Amino Acids, etc.) check_buffer->check_additives If aggregation persists check_ni Step 3: Investigate Nickel Leaching (Add EDTA to elution/wash buffers) check_additives->check_ni If aggregation persists check_redox Step 4: Assess Redox Environment (Add Reducing Agents) check_ni->check_redox If aggregation persists check_concentration Step 5: Optimize Protein Concentration (Lower loading concentration) check_redox->check_concentration If aggregation persists resolved Aggregation Resolved check_concentration->resolved If aggregation is reduced NTA_Comparison cluster_mono mono-NTA cluster_tris This compound m_surface Surface m_nta NTA m_surface->m_nta m_ni Ni2+ m_nta->m_ni m_his His-Tag m_ni->m_his Weak, single-point interaction m_protein Protein m_his->m_protein t_surface Surface t_nta1 NTA t_surface->t_nta1 t_nta2 NTA t_surface->t_nta2 t_nta3 NTA t_surface->t_nta3 t_ni1 Ni2+ t_nta1->t_ni1 t_ni2 Ni2+ t_nta2->t_ni2 t_ni3 Ni2+ t_nta3->t_ni3 t_his His-Tag t_ni1->t_his Strong, multi-point interaction t_ni2->t_his Strong, multi-point interaction t_ni3->t_his Strong, multi-point interaction t_protein Protein t_his->t_protein

References

Effect of imidazole concentration on Tris-NTA binding and elution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of imidazole (B134444) concentration on Tris-NTA binding and elution for the purification of His-tagged proteins.

Frequently Asked Questions (FAQs)

Q1: What is the role of imidazole in this compound chromatography?

Imidazole is a structural analog of the histidine side chain. In this compound (Tris-nitrilotriacetic acid) chromatography, which is a form of Immobilized Metal Affinity Chromatography (IMAC), imidazole is used as a competitive agent. The resin is charged with a metal ion, typically Nickel (Ni²⁺) or Cobalt (Co²⁺), which chelates the nitrilotriacetic acid. The polyhistidine tag (His-tag) on the recombinant protein binds to these immobilized metal ions. Imidazole competes with the His-tag for binding to the metal ions.

  • During binding and washing: Low concentrations of imidazole are often included in the binding and wash buffers to prevent the binding of host cell proteins with low affinity for the resin, thereby increasing the purity of the target protein.[1][2]

  • During elution: A high concentration of imidazole is used to outcompete the His-tag for binding to the resin, thus eluting the target protein.[3]

Q2: What are the recommended starting concentrations for imidazole in the binding, wash, and elution buffers?

The optimal imidazole concentration is protein-dependent and may require empirical optimization.[1] However, the following concentrations can be used as a starting point for most proteins:

Buffer TypeImidazole Concentration RangePurpose
Binding Buffer 10-40 mMTo minimize non-specific binding of contaminant proteins.[4]
Wash Buffer 20-50 mMTo remove weakly bound, non-specific proteins.[5][6]
Elution Buffer 250-500 mMTo competitively elute the His-tagged target protein.[3][7] In some cases, up to 1 M imidazole may be used for tightly bound proteins.[3]

Q3: Can the pH of the buffer affect binding and elution?

Yes, the pH of the buffers is critical. The binding of histidine to the metal resin is pH-dependent. At a lower pH, the histidine residues become protonated, which interferes with their ability to coordinate with the metal ion.[1]

  • Binding: Buffers should typically be in the pH range of 7.5 to 8.0 to ensure the histidine side chains are deprotonated and available for binding.[4]

  • Elution: Lowering the pH can be used as an alternative to imidazole for elution, although high concentrations of imidazole are more common.[1] It is important to note that imidazole itself can affect the pH of the buffer, so the pH should be adjusted after adding imidazole.[1]

Troubleshooting Guide

Problem 1: Low yield of the target protein in the elution fractions.

Possible CauseTroubleshooting Steps
Imidazole concentration in binding/wash buffer is too high. Decrease the imidazole concentration in the binding and wash buffers. For some resins, imidazole may not be necessary during binding at all.[8]
His-tag is not accessible. The His-tag may be buried within the folded protein.[1] Perform the purification under denaturing conditions using urea (B33335) or guanidinium (B1211019) chloride to expose the tag.[1] Consider re-cloning with the tag at the other terminus or adding a longer, flexible linker between the protein and the tag.
Elution conditions are too mild. Increase the imidazole concentration in the elution buffer (e.g., up to 1 M).[3][8] Alternatively, elute with a decreasing pH gradient.[8][9]
Protein has precipitated on the column. Decrease the amount of sample loaded.[9] Elute with a linear imidazole gradient instead of a step elution.[8] Add solubilizing agents like non-ionic detergents or glycerol (B35011) to the buffers.[8]
Buffer pH is not optimal. Ensure the pH of all buffers is correctly adjusted, especially after the addition of imidazole. A pH of 7.5-8.0 is generally recommended for binding.[4]

Problem 2: Low purity of the eluted target protein.

Possible CauseTroubleshooting Steps
Non-specific binding of contaminant proteins. Increase the imidazole concentration in the binding and wash buffers. A good starting point is 20-40 mM. Perform additional wash steps.[6]
Contaminants are associated with the target protein. Increase the salt concentration (e.g., up to 500 mM NaCl) in the buffers to disrupt ionic interactions.[4][8] Add non-ionic detergents (e.g., Triton X-100, Tween 20) or glycerol to the wash buffer to reduce non-specific hydrophobic interactions.[8]
Inefficient washing. Increase the volume of the wash buffer (e.g., 10-20 column volumes). Ensure the resin is thoroughly resuspended during batch washing.[6][10]
Co-purification of host proteins with histidine patches. Use a different metal ion. Cobalt (Co²⁺) often provides higher purity than Nickel (Ni²⁺), although it may have a lower binding capacity.[11]

Experimental Protocols

Protocol 1: Optimization of Imidazole Concentration for Binding and Washing

This protocol outlines a method to determine the optimal imidazole concentration to maximize purity without significantly compromising yield.

  • Prepare Buffers: Prepare a series of binding and wash buffers (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) containing a range of imidazole concentrations (e.g., 5 mM, 10 mM, 20 mM, 40 mM, 60 mM, 80 mM). Prepare an elution buffer with a high imidazole concentration (e.g., 500 mM).

  • Equilibrate Resin: Equilibrate small aliquots of this compound resin with the binding buffer containing the lowest imidazole concentration.

  • Batch Binding: Add the clarified protein lysate to each aliquot of resin and incubate with gentle agitation for 1 hour at 4°C.

  • Wash: Wash each resin aliquot with the corresponding binding/wash buffer. Collect the flow-through and wash fractions for analysis.

  • Elute: Elute the bound protein from each aliquot using the high-concentration elution buffer. Collect the elution fractions.

  • Analyze: Analyze all collected fractions (flow-through, wash, and elution) by SDS-PAGE to determine the imidazole concentration that provides the best balance between purity and yield.

Protocol 2: Standard His-Tagged Protein Purification Workflow

experimental_workflow cluster_prep Sample Preparation cluster_chromatography This compound Chromatography cluster_analysis Analysis cell_lysis Cell Lysis clarification Clarification (Centrifugation/Filtration) cell_lysis->clarification equilibration Column Equilibration (Binding Buffer) clarification->equilibration sample_loading Sample Loading equilibration->sample_loading wash Wash (Wash Buffer with low Imidazole) sample_loading->wash elution Elution (Elution Buffer with high Imidazole) wash->elution sds_page SDS-PAGE Analysis elution->sds_page protein_quant Protein Quantification elution->protein_quant

Caption: A standard workflow for His-tagged protein purification using this compound chromatography.

Signaling Pathways and Logical Relationships

Binding and Elution Mechanism

The following diagram illustrates the competitive binding mechanism of the His-tag and imidazole to the this compound resin.

binding_elution_mechanism cluster_binding Binding Phase cluster_elution Elution Phase resin_ni This compound Resin + Ni²⁺ bound_complex [Resin-Ni²⁺]-[His-Protein] resin_ni->bound_complex High Affinity his_protein His-tagged Protein his_protein->bound_complex eluted_protein Eluted His-tagged Protein bound_complex->eluted_protein resin_imidazole [Resin-Ni²⁺]-[Imidazole] bound_complex->resin_imidazole imidazole High [Imidazole] imidazole->resin_imidazole Competition

Caption: Competitive binding and elution mechanism in this compound chromatography.

Troubleshooting Logic Flow

This diagram provides a logical workflow for troubleshooting common issues in His-tagged protein purification.

Caption: A troubleshooting decision tree for His-tagged protein purification.

References

Technical Support Center: Regeneration of Tris-NTA Functionalized Surfaces and Beads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration of Tris-NTA functionalized surfaces and beads.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over traditional mono-NTA for protein purification?

This compound, or tris-nitrilotriacetic acid, offers a significant advantage in affinity chromatography due to its multivalent binding to polyhistidine-tagged (His-tagged) proteins. Unlike mono-NTA which has a single chelating group, this compound possesses three NTA groups. This trivalent interaction results in a much higher binding affinity and stability for His-tagged proteins. This increased stability minimizes ligand dissociation and baseline drift, which is particularly crucial for applications like Surface Plasmon Resonance (SPR) that require a stable signal.[1]

Q2: How many times can I regenerate and reuse my this compound functionalized surface or beads?

This compound surfaces are highly robust and can be regenerated multiple times without a significant loss of binding capacity. For example, studies on ProteOn™ HTG sensor chips, which utilize a this compound surface, have shown consistent and reproducible ligand capture over at least nine consecutive regeneration cycles.[1] The reusability of this compound beads is also high, with some specialized resins retaining full binding capacity for up to 30 uses when following the recommended cleaning-in-place (CIP) protocol.[2] However, the exact number of regeneration cycles will depend on the nature of the samples being used and the stringency of the cleaning protocol.

Q3: What are the key steps in a general regeneration protocol for this compound surfaces and beads?

A typical regeneration protocol involves three main stages:

  • Elution of the bound His-tagged protein: This is usually achieved with a competitive agent like imidazole (B134444) or by lowering the pH.

  • Stripping of the nickel ions: A strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), is used to remove the Ni2+ ions from the NTA groups.[1]

  • Recharging with nickel ions: The surface or beads are re-loaded with a solution of a nickel salt, such as nickel sulfate (B86663) (NiSO4) or nickel chloride (NiCl2).

Following these steps, a series of washes are performed to remove any residual reagents and prepare the surface or beads for the next use or for storage.

Q4: Can I use reducing agents like DTT or chelating agents like EDTA in my buffers when working with this compound?

While standard this compound resins are sensitive to high concentrations of reducing and chelating agents, some advanced this compound-based technologies, such as Cube Biotech's INDIGO resin, have been developed to be resistant to agents like EDTA and DTT.[2][3] For standard this compound, it is generally recommended to avoid these agents in the binding and wash buffers, or to use them at very low concentrations. If their use is unavoidable, a regeneration step after each purification run is strongly advised.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low protein yield after regeneration Incomplete removal of stripping or cleaning agents: Residual EDTA can prevent efficient recharging with nickel ions.Ensure thorough washing with high-purity water after the stripping step to completely remove the chelating agent before recharging.
Incomplete recharging with nickel: Insufficient incubation time or a low concentration of the nickel solution can lead to a lower density of active binding sites.Use the recommended concentration of NiSO4 or NiCl2 (e.g., 100 mM) and ensure adequate contact time with the this compound surface or beads.
Degradation of the this compound ligand: Harsh cleaning conditions (e.g., prolonged exposure to strong acids or bases) can damage the NTA groups.Follow the manufacturer's recommendations for cleaning-in-place. Avoid extreme pH for extended periods.
High non-specific binding after regeneration Incomplete removal of previously bound proteins or contaminants: Some proteins or cellular components may adhere strongly to the surface or beads.Include a stringent wash step with a denaturing agent (e.g., 6 M guanidine (B92328) hydrochloride) or a detergent in your regeneration protocol to remove strongly bound contaminants.
Presence of precipitated protein: Inadequate clarification of the cell lysate can lead to clogging and non-specific binding.Ensure your sample is properly clarified by centrifugation and/or filtration before applying it to the regenerated surface or beads.
Color change of the beads (e.g., browning) Reduction of Ni2+ ions: The presence of reducing agents in the sample or buffers can reduce the nickel ions, leading to a color change and loss of binding capacity.Perform a full regeneration cycle, including stripping and recharging, to restore the correct oxidation state of the nickel. If reducing agents are necessary, use them at the lowest effective concentration and regenerate the resin after each use.[4]
Slow flow rate in column chromatography Clogging of the column: This can be caused by precipitated protein, cellular debris, or fines from the beads.Ensure the lysate is fully clarified. If the beads are old, they may be breaking down; consider replacing them. For cleaning, a wash with 0.5 M NaOH can help remove precipitated proteins.

Data Presentation

Comparison of this compound and Mono-NTA Surface Performance

The following table summarizes the qualitative and semi-quantitative differences in performance between this compound and mono-NTA surfaces, based on data from Bio-Rad's ProteOn™ HTG Sensor Chip.

FeatureThis compound SurfaceMono-NTA SurfaceSource
Binding Stability High stability with minimal ligand dissociation.Weaker binding leading to ligand decay and baseline drift.[1]
Regeneration Consistency Highly uniform ligand capture over 9+ cycles (1030-1070 RU).Not specified, but prone to variability due to weaker binding.[1]
Remaining Bound Protein (5 min post-dissociation) Protein A: 100%Protein A/G: 96%Ubiquitin: 92%Protein A: 97%Protein A/G: 88%Ubiquitin: 45%[1]

RU = Resonance Units, a measure of surface binding in SPR.

Experimental Protocols

Protocol 1: Standard Regeneration of this compound Beads

This protocol is a general guideline for the regeneration of this compound agarose (B213101) or magnetic beads. Volumes are given in bed volumes (BV).

  • Wash: Wash the beads with 5 BV of a wash buffer (e.g., PBS with 10 mM imidazole) to remove loosely bound molecules.

  • Elute: Elute the His-tagged protein with 5 BV of an elution buffer (e.g., PBS with 250-500 mM imidazole).

  • Wash: Wash the beads with 10 BV of high-purity water.

  • Strip: Incubate the beads with 5 BV of a stripping buffer (e.g., 100 mM EDTA, pH 8.0) for 15-20 minutes with gentle agitation. The beads will typically lose their blue color and become white.

  • Wash: Wash the beads extensively with 10-15 BV of high-purity water to completely remove the EDTA. This step is critical.

  • Recharge: Incubate the beads with 5 BV of a recharging buffer (e.g., 100 mM NiSO4) for 15-20 minutes with gentle agitation. The beads should regain their blue color.

  • Wash: Wash the beads with 10 BV of high-purity water to remove excess nickel ions.

  • Equilibrate: Equilibrate the beads with 5 BV of your binding buffer for immediate use or with a storage buffer (e.g., 20% ethanol) for long-term storage at 4°C.

Protocol 2: Stringent Cleaning and Regeneration of this compound Surfaces (e.g., for SPR Chips)

This protocol is suitable for surfaces that have been exposed to complex samples like cell lysates.

  • Dissociation: Inject a high concentration of imidazole (e.g., 1 M) or a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound protein.

  • Stripping: Inject a solution of 50 mM EDTA in water for a defined contact time (e.g., 60 seconds) to strip the nickel ions.

  • Stringent Wash (Optional): If significant non-specific binding is observed, inject a solution of 0.5 M NaOH for a short contact time, followed by extensive washing with water until the pH is neutral.

  • Recharging: Inject a solution of 50 mM NiCl2 or NiSO4 to recharge the surface with nickel ions.

  • Equilibration: Equilibrate the surface with your running buffer until a stable baseline is achieved.

Mandatory Visualization

Regeneration_Workflow cluster_0 Purification Cycle Used_Tris_NTA Used this compound (Protein Bound) Elution Elution (e.g., Imidazole) Used_Tris_NTA->Elution Remove Protein Stripped_Tris_NTA Stripped this compound (Ni2+ Removed) Stripping Stripping (e.g., EDTA) Stripped_Tris_NTA->Stripping Remove Ni2+ Recharging Recharging (e.g., NiSO4) Regenerated_Tris_NTA Regenerated this compound (Ready for Use) Recharging->Regenerated_Tris_NTA Add Ni2+ Regenerated_Tris_NTA->Used_Tris_NTA Next Purification Cycle

Caption: Workflow for the regeneration of this compound functionalized surfaces and beads.

TrisNTA_Binding_Principle cluster_1 This compound Complex cluster_2 His-Tagged Protein Tris_NTA This compound NTA1 NTA Tris_NTA->NTA1 NTA2 NTA Tris_NTA->NTA2 NTA3 NTA Tris_NTA->NTA3 His_Tag His-Tag (6x His) NTA1->His_Tag Ni2+ mediated binding NTA2->His_Tag NTA3->His_Tag Protein Protein Protein->His_Tag fused to

Caption: Principle of multivalent binding between this compound and a His-tagged protein.

References

Technical Support Center: Tris-NTA and Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris-NTA chelated resins and reducing agents.

Troubleshooting Guide

Issue 1: My Ni-NTA resin turns brown after applying a buffer containing DTT.

Question: Why is my Ni-NTA resin turning brown, and how can I prevent this?

Answer:

A brown coloration of the Ni-NTA resin is a common indicator that the Ni²⁺ ions are being reduced to Ni⁰, which compromises the resin's ability to bind His-tagged proteins.[1][2] Dithiothreitol (DTT) is a strong reducing agent that can cause this reduction, especially at higher concentrations.[1][2][3]

Solutions:

  • Switch to a more compatible reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) is a highly recommended alternative as it does not reduce the nickel ions and is compatible with immobilized metal affinity chromatography (IMAC).[1][4][5][6][7][8][9] β-mercaptoethanol (BME) is another option that is less aggressive than DTT and can be used at concentrations up to 20 mM.[1][10]

  • Optimize DTT concentration: If DTT must be used, it is crucial to keep the concentration as low as possible, ideally 1 mM or less.[1][11] However, even at low concentrations, some reduction can occur over time.

  • Pre-wash the column: Before applying your sample with the reducing agent, wash the column with elution buffer (containing imidazole) and then re-equilibrate with binding buffer. This can help remove any weakly bound or "free" nickel ions that are more susceptible to reduction.[8]

Issue 2: My His-tagged protein is not binding to the this compound resin in the presence of a reducing agent.

Question: I've included a reducing agent in my buffer to maintain protein stability, but now my protein won't bind to the column. What could be the problem?

Answer:

This issue can stem from several factors, including the choice and concentration of the reducing agent, as well as other buffer components.

Troubleshooting Steps:

  • Confirm His-tag accessibility: The His-tag may be buried within the protein's three-dimensional structure, preventing its interaction with the this compound.[12] To test this, you can try purifying a small sample under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride). If the protein binds under these conditions, it indicates an accessibility issue.[12]

  • Evaluate your reducing agent: As mentioned previously, DTT can strip the nickel ions from the resin, leading to a loss of binding capacity.[2][3] If you are using DTT, switch to TCEP, which is known to be compatible with Ni-NTA resins.[5][6][7][8][9]

  • Check buffer composition:

    • pH: Ensure the pH of your binding buffer is optimal for His-tag binding, typically between 7.5 and 8.0. Low pH can lead to the protonation of histidine residues, preventing their coordination with the nickel ions.[13]

    • Imidazole (B134444): While low concentrations of imidazole (10-20 mM) are often used to reduce non-specific binding, higher concentrations can compete with the His-tag for binding to the resin.[14]

    • Chelating agents: Avoid chelating agents like EDTA in your buffers, as they will strip the nickel ions from the NTA.[3]

Decision-Making Workflow for Protein Binding Issues

G start Protein not binding to this compound resin check_his_tag Is the His-tag accessible? start->check_his_tag denaturing_test Perform purification under denaturing conditions check_his_tag->denaturing_test  Test   check_reducing_agent Evaluate the reducing agent check_his_tag->check_reducing_agent  Accessible   denaturing_binds Protein binds under denaturing conditions denaturing_test->denaturing_binds  Yes   denaturing_no_bind Protein does not bind under denaturing conditions denaturing_test->denaturing_no_bind  No   switch_to_tcep Switch to TCEP is_dtt Are you using DTT? check_reducing_agent->is_dtt is_dtt->switch_to_tcep  Yes   check_buffer Check buffer composition (pH, imidazole, chelators) is_dtt->check_buffer  No   switch_to_tcep->check_buffer optimize_buffer Optimize buffer conditions check_buffer->optimize_buffer re_run Re-run purification optimize_buffer->re_run

Caption: Troubleshooting workflow for His-tagged protein binding issues.

FAQs: Handling this compound with Reducing Agents

Q1: What is the maximum concentration of DTT that can be used with Ni-NTA resin?

A1: While some sources suggest that up to 10 mM DTT has been used successfully, it is generally recommended to use a maximum of 1 mM to minimize nickel reduction.[10][11] However, for optimal results and to avoid potential issues, it is highly advisable to use an alternative reducing agent like TCEP.[1][5][6][7][8][9]

Q2: Is TCEP compatible with all downstream applications?

A2: TCEP is a versatile reducing agent, but it's important to be aware of a few limitations. TCEP is not compatible with isoelectric focusing (IEF) due to its charge in solution.[5] Additionally, high concentrations of TCEP can quench the fluorescence of certain dyes used in labeling and binding assays, such as MicroScale Thermophoresis (MST).[15]

Q3: Can I regenerate a Ni-NTA column that has turned brown due to DTT?

A3: Yes, it is often possible to regenerate the column. You can strip the reduced nickel ions using a chelating agent like EDTA, followed by extensive washing to remove all traces of the EDTA. The column can then be recharged with a fresh solution of Ni²⁺.[2]

Data Presentation: Reducing Agent Compatibility

Reducing AgentRecommended Concentration for Ni-NTAAdvantagesDisadvantages
DTT ≤ 1 mM[11]Effective reducing agentCan reduce Ni²⁺ ions, causing resin browning and loss of binding capacity.[1][2][3]
β-mercaptoethanol (BME) ≤ 20 mM[10]Less aggressive than DTTCan still cause some nickel reduction at higher concentrations; has a strong odor.[1]
TCEP 0.5 - 5 mMDoes not reduce Ni²⁺ ions; stable over a wide pH range; odorless.[5][6][7][8][9]More expensive than DTT and BME; incompatible with IEF.[5]

Experimental Protocols

Protocol: His-tagged Protein Purification using this compound with TCEP

Materials:

  • Cleared cell lysate containing His-tagged protein

  • Equilibration/Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, 0.5 mM TCEP, pH 8.0

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, 0.5 mM TCEP, pH 8.0

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, 0.5 mM TCEP, pH 8.0

  • This compound resin

Procedure:

  • Column Equilibration:

    • Pack the this compound resin in a suitable column.

    • Equilibrate the column with 5-10 column volumes (CV) of Equilibration/Binding Buffer.

  • Sample Loading:

    • Load the cleared cell lysate onto the equilibrated column. Collect the flow-through to check for unbound protein.

  • Washing:

    • Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the His-tagged protein with 5-10 CV of Elution Buffer. Collect fractions and analyze by SDS-PAGE.

Experimental Workflow for Protein Purification with TCEP

G start Start equilibrate Equilibrate this compound column with Binding Buffer + TCEP start->equilibrate load_sample Load cleared cell lysate equilibrate->load_sample wash Wash with Wash Buffer + TCEP load_sample->wash elute Elute with Elution Buffer + TCEP wash->elute analyze Analyze fractions by SDS-PAGE elute->analyze end End analyze->end

Caption: Standard workflow for His-tagged protein purification using TCEP.

References

Technical Support Center: Tris-NTA His-tag Complex Stability and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of the Tris-NTA His-tag complex.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for binding a His-tagged protein to a this compound resin?

A1: The optimal binding of a His-tagged protein to a this compound resin typically occurs in a pH range of 7.0 to 8.0.[1][2][3] This near-neutral to slightly basic pH ensures that the imidazole (B134444) side chains of the histidine residues in the His-tag are deprotonated and can efficiently coordinate with the nickel ions chelated by the NTA.

Q2: How does a low pH affect the stability of the this compound His-tag complex?

A2: A low pH leads to the protonation of the histidine residues in the His-tag. This protonation disrupts the coordination between the histidine imidazole ring and the nickel ions on the this compound resin, causing the dissociation of the complex and the elution of the His-tagged protein.[1][4][5] This principle is often utilized for the elution of bound proteins.

Q3: Can Tris buffer be used in the purification of His-tagged proteins with this compound resin?

A3: Yes, Tris is a commonly used buffer in the purification of His-tagged proteins with NTA resins. However, it's important to be aware that some sources suggest that buffers with secondary or tertiary amines, like Tris, may potentially reduce the nickel ions on the resin.[6] While widely used, it is recommended to use sodium phosphate (B84403) buffer as an alternative if issues with nickel reduction are suspected.

Q4: What is the effect of pH on the binding of non-specific proteins?

A4: The pH of the buffers can influence the binding of contaminating host cell proteins. Operating within the optimal pH range of 7.0-8.0 for His-tag binding can sometimes lead to non-specific binding of endogenous proteins with exposed histidine residues. Including a low concentration of imidazole (10-20 mM) in the binding and wash buffers can help to minimize this non-specific binding.

Q5: How can I elute my His-tagged protein from the this compound resin using a pH gradient?

A5: Elution can be achieved by lowering the pH of the buffer. A stepwise or linear gradient from the binding pH (e.g., pH 8.0) down to a more acidic pH (e.g., pH 4.5-5.9) will cause the protonation of the His-tag and subsequent elution of the protein.[5] Care must be taken as some proteins may be sensitive to low pH and could denature or precipitate.

Troubleshooting Guides

Problem 1: Poor or no binding of the His-tagged protein to the this compound resin.
Possible Cause Recommended Solution
Incorrect pH of the binding buffer Ensure the pH of your binding buffer is between 7.0 and 8.0. Verify the pH of your buffer after all components, including imidazole, have been added, as imidazole can slightly alter the pH.[4][7]
His-tag is inaccessible The His-tag may be buried within the folded protein. Try performing the purification under denaturing conditions using urea (B33335) or guanidinium (B1211019) hydrochloride to unfold the protein and expose the tag.[4]
Presence of chelating or reducing agents Buffers should be free of strong chelating agents like EDTA or reducing agents like DTT, which can strip the nickel ions from the resin.
Problem 2: The His-tagged protein elutes prematurely during the wash steps.
Possible Cause Recommended Solution
Wash buffer pH is too low If using a pH step in your wash, ensure it is not too acidic. A slight decrease in pH (e.g., to 6.3) can be used to remove weakly bound contaminants, but a significant drop may elute your protein.[5]
High imidazole concentration in the wash buffer Reduce the concentration of imidazole in your wash buffer. The optimal concentration is protein-dependent.
Weak binding of the His-tag Consider increasing the pH of the binding and wash buffers to the higher end of the optimal range (e.g., pH 8.0) to enhance the interaction.
Problem 3: The His-tagged protein does not elute from the this compound resin.
Possible Cause Recommended Solution
Elution buffer pH is not low enough If using pH-based elution, ensure the pH is sufficiently low to protonate the His-tag. A pH of 4.5 is often effective.[5] A gradient elution from pH 6.0 down to 4.5 can be tested.
Strong multivalent binding If your protein forms oligomers, the avidity for the resin may be very high. A lower pH or a combination of low pH and a high concentration of imidazole may be required for elution.[5]
Protein has precipitated on the column The low pH of the elution buffer may have caused your protein to precipitate. Try eluting with a buffer containing a high concentration of imidazole at a neutral pH. You can also try adding solubilizing agents like non-ionic detergents or glycerol (B35011) to the elution buffer.

Quantitative Data

While specific quantitative data for the this compound His-tag complex is limited in the literature, the following table provides data for the closely related Ni-NTA system, which operates on the same principles.

Table 1: Effect of pH on the Binding Affinity of a 6xHis-tag to Ni-NTA Resin

pHDissociation Constant (Kd)Notes
8.010-13 MHigh-affinity binding, optimal for protein capture.[5]
< 6.0Significantly IncreasedProtonation of histidine residues leads to a dramatic decrease in affinity, facilitating elution.

Note: The binding capacity of the resin is also pH-dependent and will generally be highest in the optimal binding pH range.

Experimental Protocols

Protocol 1: Standard Purification of a His-tagged Protein using this compound Resin with pH Gradient Elution

This protocol outlines a general procedure for purifying a His-tagged protein under native conditions.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0

  • Elution Buffer 1: 50 mM Sodium Acetate, 300 mM NaCl, pH 5.0

  • Elution Buffer 2: 50 mM Sodium Acetate, 300 mM NaCl, pH 4.5

  • Equilibration Buffer: Lysis Buffer

  • This compound Agarose Resin

Procedure:

  • Resin Equilibration: Equilibrate the this compound resin with 5-10 column volumes of Equilibration Buffer.

  • Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove unbound and weakly bound proteins.

  • Elution:

    • Elute the protein with 5 column volumes of Elution Buffer 1 (pH 5.0) and collect the fractions.

    • Subsequently, elute with 5 column volumes of Elution Buffer 2 (pH 4.5) and collect the fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified protein.

Protocol 2: Assessing the pH Stability of a Pre-formed this compound His-tag Complex

This protocol is an adaptation of a general method for assessing protein-ligand stability and can be used to determine the pH at which the this compound His-tag complex begins to dissociate.

Materials:

  • Purified His-tagged protein

  • This compound resin

  • A series of buffers with pH values ranging from 8.0 down to 4.0 (e.g., Tris-HCl for pH 7.0-8.0, Sodium Phosphate for pH 6.0-7.0, and Sodium Acetate for pH 4.0-5.5)

  • Microcentrifuge tubes

  • Bradford assay reagent or Nanodrop spectrophotometer

Procedure:

  • Complex Formation: Incubate a known amount of purified His-tagged protein with a specific volume of equilibrated this compound resin in the optimal binding buffer (pH 8.0) for 1 hour at 4°C with gentle agitation.

  • Washing: Pellet the resin by centrifugation and wash three times with the binding buffer to remove any unbound protein.

  • pH Incubation: Resuspend the resin-protein complex in a series of buffers with different pH values (e.g., in 0.5 pH unit increments from 8.0 to 4.0). Incubate for 30 minutes at 4°C with gentle agitation.

  • Separation: Centrifuge the tubes to pellet the resin. Carefully collect the supernatant from each tube.

  • Quantification: Measure the protein concentration in each supernatant using a Bradford assay or by measuring absorbance at 280 nm.

  • Data Analysis: Plot the amount of eluted protein as a function of pH. The pH at which a significant amount of protein is detected in the supernatant indicates the point of complex dissociation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding cluster_wash Washing cluster_elution Elution cluster_analysis Analysis Lysate Clarified Cell Lysate (pH 8.0) Incubate Incubate Lysate with Resin Lysate->Incubate Resin Equilibrated this compound Resin (pH 8.0) Resin->Incubate Wash Wash with Buffer (pH 8.0, low imidazole) Incubate->Wash Load onto column Elute_pH5 Elute with Buffer (pH 5.0) Wash->Elute_pH5 Remove contaminants Elute_pH4_5 Elute with Buffer (pH 4.5) Elute_pH5->Elute_pH4_5 Collect fractions SDS_PAGE SDS-PAGE Analysis Elute_pH4_5->SDS_PAGE Collect fractions ph_effect cluster_high_ph Optimal Binding (pH 7.0-8.0) cluster_low_ph Elution (pH < 6.0) His_deprotonated Deprotonated Histidine Ni_NTA Ni2+-NTA Complex His_deprotonated->Ni_NTA Strong Coordination His_protonated Protonated Histidine His_deprotonated->His_protonated pH decrease His_protonated->His_deprotonated pH increase Ni_NTA2 Ni2+-NTA Complex His_protonated->Ni_NTA2 Coordination Disrupted Proton H+

References

Technical Support Center: Overcoming Steric Hindrance with Long-Linker Tris-NTA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced protein interaction analysis. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Tris-NTA technology to capture and analyze His-tagged proteins. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance, a common issue that can mask His-tags and prevent efficient binding. We will explore how long-linker this compound reagents can be a powerful tool to overcome these spatial constraints.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from traditional mono-NTA?

A1: this compound, or tris-nitrilotriacetic acid, is a high-affinity chelating agent designed for the stable and specific capture of hexahistidine (His6)-tagged proteins. Unlike conventional mono-NTA, which has a single NTA group, this compound complexes three NTA moieties. This trivalent structure allows for a multivalent interaction with the His-tag, resulting in a significantly stronger and more stable binding.[1][2] The affinity of this compound for a 6xHis-tag can be in the nanomolar range, which is approximately four orders of magnitude higher than that of mono-NTA (micromolar range).[1][2] This enhanced stability is crucial for applications requiring long-term immobilization or sensitive detection of His-tagged proteins.

Q2: What is steric hindrance in the context of His-tagged proteins?

A2: Steric hindrance occurs when the three-dimensional structure of a protein physically obstructs access to the His-tag.[3][4] This can happen if the tag is buried within a protein fold or located in a sterically crowded region, preventing it from binding effectively to purification resins or sensor surfaces.[3][4] This issue can lead to low purification yields, weak signals in binding assays, or a complete failure to capture the target protein.

Q3: How can a long-linker this compound help overcome steric hindrance?

A3: A long-linker this compound incorporates a flexible spacer, often a polyethylene (B3416737) glycol (PEG) chain, between the this compound headgroup and a point of attachment (e.g., a biotin (B1667282) molecule or a chromatography bead). This linker acts as a flexible arm, extending the high-affinity this compound group away from the surface.[5][6] This increased reach allows the this compound to access His-tags that are partially buried or located in sterically challenging environments within the protein's structure. The flexibility of the linker enables the this compound to navigate around bulky protein domains to effectively capture the His-tag.[6]

Q4: When should I consider using a long-linker this compound?

A4: You should consider using a long-linker this compound when you experience or suspect the following issues:

  • Low or no binding of your His-tagged protein to standard NTA or short-linker this compound reagents, despite confirming protein expression.[4][7]

  • Inconsistent results in protein purification or immobilization experiments.

  • Working with large, complex proteins or multi-protein complexes where the His-tag may be partially obscured.

  • When denaturing purification conditions are not desirable as they would compromise the protein's activity.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments where steric hindrance may be a factor.

Problem 1: Low or No Binding of His-Tagged Protein

Possible Cause: The His-tag is inaccessible due to the protein's tertiary or quaternary structure, leading to steric hindrance.[3][4]

Troubleshooting Workflow:

Troubleshooting workflow for low or no His-tag protein binding.

Solutions:

  • Confirm Protein Expression and Tag Integrity: Before troubleshooting binding conditions, verify that the His-tagged protein is being expressed and that the tag has not been cleaved. This can be done via Western blot using an anti-His antibody.

  • Optimize Binding Buffer: Ensure your binding buffer is at an optimal pH (typically 7.4-8.0) and contains an appropriate concentration of imidazole (B134444) (usually 10-20 mM) to minimize non-specific binding without out-competing the His-tag.[4]

  • Test Binding Under Denaturing Conditions: To confirm if steric hindrance is the issue, attempt to purify a small sample of your protein under denaturing conditions (e.g., with 6M guanidinium-HCl or 8M urea). If the protein binds under these conditions, it strongly suggests the His-tag is hidden in the native conformation.[4]

  • Employ Long-Linker this compound: For applications where maintaining the protein's native structure is crucial, using a this compound reagent with a long, flexible linker can provide the necessary reach and flexibility to access the sterically hindered His-tag.[5][6]

  • Modify the Protein Construct: If using a long-linker this compound is not feasible, another option is to re-engineer the protein construct to include a flexible linker (e.g., a series of glycine (B1666218) and serine residues) between the protein and the His-tag.[3][4] This can provide the necessary separation for the tag to become accessible.

Problem 2: Inconsistent or Low Yields in Protein Immobilization on Surfaces (e.g., Biosensors, Microarrays)

Possible Cause: Steric clashes between the protein and the surface are preventing efficient and uniform immobilization. The proximity of the His-tag to a bulky domain of the protein can lead to suboptimal orientation and reduced binding.

Solutions:

  • Utilize Long-Linker this compound for Surface Functionalization: Functionalizing your surface with a long-linker this compound can create a more accessible and flexible binding interface. The linker extends the high-affinity binding sites away from the surface, reducing the likelihood of steric clashes between the immobilized protein and the surface itself.

  • Optimize Protein Concentration and Incubation Time: Ensure that you are using an optimal concentration of your His-tagged protein and allow for sufficient incubation time to facilitate binding, especially when dealing with potentially hindered tags.

  • Control Surface Density of this compound: A lower density of the long-linker this compound on the surface can sometimes provide more space for large proteins to bind without interfering with each other, leading to a more uniform and active immobilized layer.

Data Presentation

The choice of linker length can significantly impact the binding affinity and overall performance of this compound reagents, especially in cases of steric hindrance. While specific data for a single protein with and without a long-linker this compound is often proprietary or application-specific, the following table summarizes typical binding affinities for different NTA-based reagents.

ReagentTypical Dissociation Constant (Kd)Key Characteristics
Mono-NTA ~10 µMMonovalent interaction, lower stability, may be insufficient for sterically hindered tags.[1][2]
This compound (Short Linker) ~1-10 nMMultivalent interaction, high affinity and stability, suitable for accessible His-tags.[1][2]
This compound (Long Linker) ~1-10 nMMultivalent interaction, high affinity and stability, flexible linker provides extended reach to overcome steric hindrance.

Experimental Protocols

Protocol: Immobilization of a Sterically Hindered His-Tagged Protein onto a Biotinylated Surface using Long-Linker this compound-Biotin

This protocol describes the steps for capturing a His-tagged protein with a potentially inaccessible tag onto a streptavidin-coated surface for downstream interaction studies.

Materials:

  • Streptavidin-coated biosensor chip or microplate

  • Long-Linker this compound-Biotin conjugate

  • His-tagged protein of interest

  • Binding Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM Imidazole, pH 7.5

  • Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 20 mM Imidazole, pH 7.5

  • NiCl₂ solution (10 mM)

Experimental Workflow:

Immobilization_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Immobilization cluster_2 Step 3: Protein Capture cluster_3 Step 4: Analysis PrepSurface Equilibrate Streptavidin Surface with Binding Buffer PrepTrisNTA Prepare Ni(II)-charged Long-Linker this compound-Biotin PrepSurface->PrepTrisNTA LoadTrisNTA Load Ni(II)-charged this compound-Biotin onto Streptavidin Surface PrepTrisNTA->LoadTrisNTA Wash1 Wash with Binding Buffer LoadTrisNTA->Wash1 LoadProtein Load His-tagged Protein onto this compound Surface Wash1->LoadProtein Wash2 Wash with Wash Buffer LoadProtein->Wash2 Analysis Proceed with Downstream Interaction Analysis Wash2->Analysis

Workflow for protein immobilization using long-linker this compound-Biotin.

Procedure:

  • Preparation of Ni(II)-charged Long-Linker this compound-Biotin:

    • Prepare a working solution of Long-Linker this compound-Biotin in the Binding Buffer.

    • Add NiCl₂ to the this compound-Biotin solution to a final concentration that is in molar excess to the NTA groups and incubate for 30 minutes at room temperature.

  • Surface Preparation and this compound Immobilization:

    • Equilibrate the streptavidin-coated surface by washing with Binding Buffer according to the manufacturer's instructions.

    • Load the Ni(II)-charged Long-Linker this compound-Biotin solution onto the streptavidin surface and incubate to allow for biotin-streptavidin binding.

    • Wash the surface thoroughly with Binding Buffer to remove any unbound this compound-Biotin.

  • Capture of His-Tagged Protein:

    • Introduce the solution containing your His-tagged protein to the functionalized surface.

    • Incubate to allow the this compound to capture the His-tag. The incubation time may need to be optimized depending on the protein and its concentration.

    • Wash the surface with Wash Buffer to remove any non-specifically bound protein.

  • Downstream Application:

    • The immobilized protein is now ready for your downstream application, such as surface plasmon resonance (SPR), bio-layer interferometry (BLI), or other interaction analyses.

By leveraging the high affinity of this compound and the extended reach provided by a long linker, researchers can effectively address the challenges posed by steric hindrance, leading to more reliable and successful protein analysis experiments.

References

Technical Support Center: Optimizing His-Tagged Protein Purification with Tris-NTA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the dissociation of His-tagged proteins when using Tris-based buffers with Nitrilotriacetic acid (NTA) resins.

Frequently Asked Questions (FAQs)

Q1: Why is my His-tagged protein dissociating from the Ni-NTA resin when I use a Tris-based buffer?

A: The primary issue is the interference of Tris [tris(hydroxymethyl)aminomethane] with the immobilized nickel ions on the NTA resin. Buffers containing secondary or tertiary amines, like Tris, can reduce the Ni2+ ions coordinated by the NTA.[1][2] This reduction of nickel ions weakens their interaction with the histidine residues of your protein's His-tag, leading to decreased binding affinity and potential dissociation or failure to bind. For this reason, buffers like sodium phosphate (B84403) or HEPES are often recommended as they are more compatible with Ni-NTA chromatography.[1][2]

It is also important to clarify the terminology. While "Tris-NTA" is sometimes used, it generally refers to using a Tris-based buffer with a standard Ni-NTA resin. A distinct technology, "this compound," is used in applications like surface plasmon resonance and involves three NTA groups for more stable binding, which is different from the context of column chromatography.[3]

Q2: What are the recommended concentrations for components in my Tris-based buffer?

A: If you must use a Tris-based buffer, it's crucial to optimize the concentrations of its components to minimize protein dissociation. While up to 100 mM Tris has been used successfully in some cases, it is generally advisable to use the lowest effective concentration.[1][2]

ComponentRecommended ConcentrationPurposePotential Issues
Tris-HCl 20-50 mMBuffering agentCan reduce Ni2+ ions, weakening binding.
NaCl 300-500 mMReduces non-specific ionic interactionsConcentrations below 300 mM may lead to contamination.
Imidazole (B134444) 10-20 mM (in binding/wash buffer)Prevents non-specific binding of contaminating proteinsHigher concentrations can elute the His-tagged protein.
pH 7.4-8.0Optimal for His-tag bindingpH below 7.0 can lead to protonation of histidine, preventing binding.[4]
Q3: What are the best alternative buffers to Tris for His-tag purification?

A: Sodium phosphate and HEPES are the most commonly recommended alternatives to Tris for His-tag purification.[1][5]

BufferRecommended ConcentrationpH RangeAdvantagesDisadvantages
Sodium Phosphate 20-50 mM6.0-8.0Highly compatible with Ni-NTA, does not interfere with nickel ions.[1]Can sometimes precipitate at high concentrations or low temperatures.
HEPES 20-50 mM6.8-8.2Good buffering capacity in the physiological pH range, compatible with Ni-NTA.[5][6]More expensive than Tris and phosphate buffers.
Q4: My protein is in the flow-through. What are the possible causes and solutions?

A: There are several reasons why your His-tagged protein might not be binding to the resin:

  • Hidden His-tag: The His-tag may be buried within the three-dimensional structure of the folded protein.[4] To test for this, you can perform the purification under denaturing conditions using 6 M Guanidinium-HCl or 8 M Urea.[2] If the protein binds under these conditions, it confirms a hidden tag.

  • Buffer Composition: The pH of your buffer may be too low, causing protonation of the histidine residues and preventing their coordination with the nickel ions.[4] Ensure your buffer pH is between 7.4 and 8.0. Additionally, the presence of chelating agents like EDTA or reducing agents like DTT can strip the nickel ions from the resin.[2][4]

  • High Imidazole Concentration: The concentration of imidazole in your lysis or binding buffer may be too high, preventing the protein from binding. Start with a low concentration (10-20 mM) to reduce non-specific binding without eluting your target protein.[2]

Troubleshooting Guides

Problem 1: Low yield of purified protein.

This can be due to a variety of factors, from inefficient lysis to premature elution.

Caption: Troubleshooting workflow for low protein yield.

  • Prepare Buffers: Prepare three sets of binding, wash, and elution buffers: one with 50 mM Tris-HCl, one with 50 mM Sodium Phosphate, and one with 50 mM HEPES. Keep all other components (e.g., 500 mM NaCl, pH 7.5) constant.

  • Parallel Purifications: Perform three small-scale parallel purifications of your His-tagged protein, each with one of the buffer systems.

  • Analyze Results: Run SDS-PAGE on the flow-through, wash, and elution fractions from each purification.

  • Quantify Yield: Measure the protein concentration in the elution fractions to determine which buffer system provides the highest yield.

Problem 2: Contaminating proteins in the elution fraction.

The presence of other proteins alongside your target protein indicates non-specific binding.

ContaminationWorkflow Start Contamination in Elution Step1 Increase Imidazole in Wash Buffer (e.g., 20-40 mM) Start->Step1 Step2 Increase NaCl Concentration (e.g., 0.5-1 M) Step1->Step2 Step3 Add Non-ionic Detergent (e.g., 0.1% Triton X-100) Step2->Step3 Step4 Perform Gradient Elution Step3->Step4 End Pure Protein Step4->End

Caption: Workflow for reducing protein contamination.

  • Prepare Wash Buffers: Create a series of wash buffers with increasing concentrations of imidazole (e.g., 20 mM, 40 mM, 60 mM, 80 mM).

  • Bind Protein: After binding your protein to the Ni-NTA resin, proceed to the wash steps.

  • Stepwise Wash: Sequentially wash the column with 5-10 column volumes of each increasing imidazole concentration buffer.

  • Collect Fractions: Collect the fractions from each wash step.

  • Elute and Analyze: Elute your target protein and analyze all wash and elution fractions by SDS-PAGE to determine the optimal imidazole concentration for removing contaminants without eluting your protein of interest.

Chemical Interactions

The interaction between the His-tag and the Ni-NTA resin is a coordination bond. The nitrogen atoms in the imidazole rings of the histidine residues donate lone pairs of electrons to the empty d-orbitals of the Ni2+ ion.

Caption: His-tag interaction with Ni-NTA and Tris interference.

References

Technical Support Center: Chelator-Resistant Tris-NTA Variants for Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful application of chelator-resistant Tris-NTA variants in complex biological samples.

FAQs: Understanding Chelator-Resistant this compound Technology

Q1: What is this compound and how does it differ from traditional mono-NTA for His-tagged protein capture?

This compound, or tris-nitrilotriacetic acid, is a high-affinity chelating agent designed for the capture of polyhistidine-tagged (His-tagged) proteins. Unlike conventional mono-NTA, which has a single NTA moiety, this compound utilizes a multivalent approach, typically presenting three NTA groups. This trivalent binding to the His-tag significantly increases the avidity and stability of the interaction, resulting in a much lower dissociation rate compared to mono-NTA.[1][2] This enhanced stability is crucial for experiments requiring robust protein immobilization, especially in complex samples or during long incubation periods.[2]

Q2: What does "chelator-resistant" mean in the context of this compound variants?

"Chelator-resistant" refers to this compound variants that are engineered to withstand the presence of common chelating agents like Ethylenediaminetetraacetic acid (EDTA).[3][4] EDTA is often included in lysis buffers to inhibit metalloproteases and prevent protein degradation. However, it can also strip the nickel ions (Ni²⁺) from traditional NTA resins, leading to the loss of His-tagged protein binding.[5] Chelator-resistant variants employ multidentate ligands that bind the Ni²⁺ ion more tightly than NTA, which is a tetradentate chelator (four coordination sites).[6] For instance, some commercial resins use a proprietary pentadentate ligand (five coordination sites), making them resistant to EDTA.[3] This allows for the direct purification of His-tagged proteins from samples containing chelators without the need for buffer exchange.[3][7]

Q3: When should I use a chelator-resistant this compound variant?

You should consider using a chelator-resistant this compound variant when your experimental workflow involves:

  • Complex biological samples: Cell lysates, tissue extracts, or cell culture supernatants that require the presence of EDTA or other chelators to maintain protein integrity and function.[3]

  • Secreted proteins: Purification of His-tagged proteins secreted into culture media that often contains chelating agents.[7]

  • Pull-down assays from crude lysates: When studying protein-protein interactions in a complex environment where protease inhibition is critical.

  • Surface-based assays (e.g., SPR): For stable immobilization of His-tagged proteins in buffers that may contain low levels of chelators.

Q4: Can chelating agents still affect my experiment even if I use a chelator-resistant variant?

While chelator-resistant variants show significantly improved tolerance, extremely high concentrations of strong chelators may still have an impact. It is always recommended to adhere to the manufacturer's guidelines for the specific variant you are using regarding the maximum permissible concentration of chelating agents.

Troubleshooting Guide

This guide addresses common issues encountered when using chelator-resistant this compound variants with complex samples.

Problem Possible Cause Recommended Solution
Low or no binding of His-tagged protein His-tag is inaccessible: The tag may be buried within the folded protein structure.Perform a pilot experiment under denaturing conditions (e.g., using urea (B33335) or guanidinium (B1211019) chloride) to see if binding improves. If so, consider optimizing the position of the His-tag (N- vs. C-terminus) or adding a flexible linker between the tag and the protein.
Suboptimal buffer conditions: Incorrect pH or high concentrations of competing substances.Ensure the pH of your binding buffer is appropriate for His-tag binding (typically 7.5-8.0). Avoid high concentrations of substances that can interfere with binding, such as imidazole (B134444) in the lysis buffer.
Presence of strong reducing agents: High concentrations of DTT or β-mercaptoethanol can reduce the Ni²⁺ ions.While some chelator-resistant resins are also more tolerant to reducing agents, it is best to keep their concentration to a minimum (e.g., ≤ 20 mM β-mercaptoethanol).[8]
High background/non-specific binding Contaminating proteins from the lysate: Host proteins with exposed histidine clusters or metal-binding motifs can co-purify.[9]Increase the stringency of your wash steps. This can be achieved by adding a low concentration of imidazole (e.g., 10-20 mM) to your wash buffer or by increasing the salt concentration (e.g., up to 500 mM NaCl).
Hydrophobic or ionic interactions with the resin: Proteins can non-specifically adhere to the agarose (B213101) matrix.Add non-ionic detergents (e.g., 0.1% Triton™ X-100 or Tween® 20) or glycerol (B35011) (up to 20%) to your buffers to minimize non-specific interactions.
Protein elutes with low purity Inefficient washing: Contaminants are not sufficiently removed before elution.Increase the number of wash steps or the volume of wash buffer. Consider a step-wise increase in imidazole concentration during the wash phase.
Co-purification of interacting partners: The His-tagged protein is pulling down its natural binding partners from the lysate.This can be an intended outcome for pull-down experiments. To differentiate between contaminants and true interactors, perform a control experiment with a mock lysate or a lysate lacking the His-tagged protein.
Protein precipitates after elution High protein concentration: The eluted protein is too concentrated and aggregates.Elute into a larger volume or directly into a buffer that is optimal for the protein's stability. Consider adding stabilizing agents like glycerol or arginine to the elution buffer.
Leached Ni²⁺ ions promoting aggregation: Free nickel ions in the eluate can sometimes cause protein aggregation.Add a small amount of EDTA to the elution collection tube to chelate any leached Ni²⁺.[5] This should be done post-purification and followed by dialysis or buffer exchange to remove the EDTA and nickel.

Quantitative Data Summary

The affinity of this compound variants for His-tagged proteins is significantly higher than that of mono-NTA. The length and flexibility of the spacer arm connecting the NTA moieties to the scaffold can also influence the binding affinity.

Chelator Number of NTA Groups Typical Dissociation Constant (Kd) Key Characteristics
mono-NTA1~10 µM[2]Reversible binding, prone to dissociation, sensitive to chelators.
This compound3Sub-nanomolar to ~10 nM[2][10]High affinity, stable binding, improved performance in complex samples.
Chelator-Resistant this compound3 (with modified chelation)Sub-nanomolarHigh affinity, stable binding, resistant to chelating agents like EDTA.

Note: The exact Kd can vary depending on the specific protein, the length of the His-tag, and the experimental conditions.

Experimental Protocols

Protocol 1: Pull-Down Assay of a His-Tagged Protein and Interacting Partners from Cell Lysate

This protocol describes the enrichment of a His-tagged "bait" protein and its interacting "prey" proteins from a complex cell lysate using a chelator-resistant this compound magnetic bead slurry.

Materials:

  • Chelator-resistant Ni-Tris-NTA magnetic beads

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM PMSF, 1x protease inhibitor cocktail, 5 mM EDTA

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 20 mM Imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250 mM Imidazole

  • Cell lysate containing the overexpressed His-tagged protein

Procedure:

  • Bead Preparation: Resuspend the magnetic beads and transfer the desired amount to a microcentrifuge tube. Place the tube on a magnetic rack and discard the supernatant.

  • Equilibration: Add 1 mL of Lysis Buffer (without EDTA if the beads are not chelator-resistant) to the beads, vortex briefly, and place on the magnetic rack to remove the buffer. Repeat this step twice.

  • Binding: Add the cell lysate to the equilibrated beads and incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing: Place the tube on the magnetic rack and discard the supernatant. Wash the beads three times with 1 mL of Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then separate on the magnetic rack.

  • Elution: Add Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with occasional vortexing.

  • Sample Analysis: Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted proteins. Analyze the eluate by SDS-PAGE and Western blotting or mass spectrometry to identify interacting partners.

Protocol 2: Immobilization of a His-Tagged Protein for Surface Plasmon Resonance (SPR) Interaction Studies

This protocol outlines the immobilization of a His-tagged ligand onto a this compound sensor chip for kinetic analysis of its interaction with an analyte.

Materials:

  • SPR instrument with a this compound sensor chip

  • Running Buffer: HBS-EP+ (or a suitable buffer for the specific interaction)

  • Ni²⁺ solution: 10 mM NiSO₄ or NiCl₂

  • His-tagged ligand protein

  • Analyte protein

  • Regeneration Solution: 350 mM EDTA

Procedure:

  • System Priming: Prime the SPR system with Running Buffer until a stable baseline is achieved.

  • Chip Activation: Inject the Ni²⁺ solution over the sensor surface to charge the this compound with nickel ions.

  • Ligand Immobilization: Inject the His-tagged ligand at a low concentration (e.g., 10-50 nM) over the activated surface until the desired immobilization level is reached. The high affinity of this compound ensures stable capture.[11][12]

  • Analyte Injection: Inject the analyte at various concentrations over the immobilized ligand surface to monitor the association and dissociation phases of the interaction.

  • Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Surface Regeneration: Inject the Regeneration Solution to strip the Ni²⁺ ions and the His-tagged ligand, preparing the chip surface for the next experiment.

Visualizations

Experimental_Workflow_Pull_Down cluster_prep Bead Preparation cluster_binding Binding cluster_wash Washing cluster_elution Elution & Analysis B1 Start with Chelator-Resistant Ni-Tris-NTA Beads B2 Equilibrate beads in Lysis Buffer B1->B2 Wash C1 Incubate with Cell Lysate (containing bait & prey) B2->C1 D1 Wash with low imidazole buffer C1->D1 D2 Remove non-specific binders D1->D2 E1 Elute with high imidazole buffer D2->E1 E2 Analyze eluate (SDS-PAGE, MS) E1->E2

Caption: Workflow for a pull-down assay using chelator-resistant this compound beads.

SPR_Workflow A Start with this compound Sensor Chip B Activate with Ni²⁺ A->B C Immobilize His-tagged Ligand B->C D Inject Analyte (Association/Dissociation) C->D E Kinetic Analysis (ka, kd, KD) D->E F Regenerate with EDTA D->F End of cycle F->B Next cycle

Caption: Experimental cycle for SPR analysis using a this compound sensor chip.

Signaling_Pathway_Logic cluster_cell Inside the Cell cluster_assay Pull-Down Assay Receptor Receptor (His-tagged) Kinase Kinase A Receptor->Kinase activates PullDown Pull down Receptor and its interactors Receptor->PullDown Capture from lysate Substrate Substrate B Kinase->Substrate phosphorylates Response Cellular Response Substrate->Response Beads This compound Beads Beads->PullDown Analysis Identify Kinase A by Mass Spec PullDown->Analysis

Caption: Logic for using this compound pull-downs to identify signaling pathway components.

References

Improving signal-to-noise ratio in Tris-NTA fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers improve the signal-to-noise ratio in Tris-NTA fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound fluorescence assays?

This compound (Tris-nitrilotriacetic acid) fluorescence assays are used to detect and quantify biomolecular interactions. The assay relies on the high-affinity interaction between a His-tagged protein and a fluorescently labeled this compound molecule. When the fluorescent probe binds to the His-tag on the protein, its fluorescence properties, such as intensity or polarization, change. This change is measured to determine binding affinities and interaction kinetics.

Q2: What are the common sources of high background noise in this compound fluorescence assays?

High background noise in fluorescence assays can originate from several sources:

  • Autofluorescence: Endogenous fluorescence from cellular components or media ingredients.[1]

  • Nonspecific Binding: The fluorescent probe may bind to other molecules or the surfaces of the microplate.[1]

  • Light Leakage and Scattering: Improper light shielding or scattering of the excitation light can elevate background readings.[1]

  • Detector Noise: Electronic noise from the photodetector, particularly at high gain settings, can be a significant factor.[1]

  • Contaminated Reagents: Buffers or other reagents containing fluorescent impurities.[2]

Q3: How can I minimize autofluorescence in my assay?

To reduce autofluorescence, consider the following approaches:

  • Use Phenol (B47542) Red-Free Media: Phenol red is a known source of fluorescence in cell culture media.[1]

  • Select Red-Shifted Dyes: Cellular autofluorescence is more prominent in the blue and green spectral regions. Utilizing fluorescent probes that excite and emit at longer wavelengths (red or far-red) can circumvent this issue.[1] Dyes like RED-tris-NTA, which emit around 650-660 nm, can help reduce interference from the intrinsic fluorescence of library compounds during screening.[3]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal, leading to a poor signal-to-noise ratio.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Autofluorescence from buffer or media components Use phenol red-free media for cell-based assays.[1] Prepare fresh, filtered buffers and test for intrinsic fluorescence before use. Consider using a buffer with minimal fluorescent components.[2]
Nonspecific binding of the fluorescent probe Optimize the concentration of the this compound probe. Add a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the buffer to reduce nonspecific binding.[4] Ensure adequate blocking of microplate wells if applicable.
High concentration of labeled protein or probe Titrate both the His-tagged protein and the this compound probe to find the optimal concentrations that provide a good signal without excessive background.[3][5]
Contaminated reagents or labware Use high-purity reagents and thoroughly clean all labware. Filter all buffers before use.[6] Use black microplates to reduce background noise and autofluorescence.[7]
Instrument settings are not optimal Adjust the gain setting on the plate reader to avoid saturation from high-signal samples.[7] Increase the number of flashes per read to average out outliers and reduce background noise.[7]
Issue 2: Low or No Signal

A weak or absent signal can prevent the detection of a true binding event.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect filter or laser wavelength Ensure the correct fluorescent filter and excitation laser wavelength are being used for the specific this compound fluorophore.[8]
Inefficient labeling of the His-tagged protein Verify the presence and accessibility of the His-tag. Ensure the this compound probe concentration is sufficient for labeling. Incubate the protein and probe for an adequate amount of time (e.g., 30 minutes at room temperature).[3]
Protein instability or aggregation Centrifuge samples to remove aggregates.[4] Optimize buffer conditions (pH, salt concentration) to ensure protein stability.[4]
Low concentration of interacting molecules Increase the concentration of the His-tagged protein or the binding partner to a level appropriate for the expected binding affinity (Kd). The optimal target concentration should be in the same range or lower than the expected Kd.[4]
Instrument sensitivity is too low Increase the gain or detector voltage on the instrument. Ensure the focal height is correctly adjusted for the sample volume and plate type.[7]

Experimental Protocols & Data

Optimizing Protein and Dye Concentrations

A critical step for improving the signal-to-noise ratio is to determine the optimal concentrations of the His-tagged protein and the this compound fluorescent dye. This can be achieved by performing a matrix titration.

Table 1: Example Matrix for Optimizing BbHtrA and RED-tris-NTA Concentrations

BbHtrA Concentration (µM)RED-tris-NTA Concentration (nM)Signal-to-Noise Ratio (Arbitrary Units)
3.0500High
3.0166.7High
3.055.6Moderate
3.018.5Low
1.0500Moderate
1.0166.7Moderate
1.055.6Low
1.018.5Low
Data adapted from a study on BbHtrA and RED-tris-NTA.[3]

Protocol for Optimizing Concentrations:

  • Prepare a series of dilutions for the His-tagged protein.

  • Prepare a series of dilutions for the this compound fluorescent dye.

  • In a microplate, mix the different concentrations of the protein and dye to create a matrix of conditions.

  • Incubate the plate at room temperature for 30 minutes to allow for labeling.[3]

  • Measure the fluorescence signal using a suitable plate reader.

  • Analyze the data to identify the combination of protein and dye concentrations that yields the highest signal-to-noise ratio.

Visual Guides

This compound Labeling and Assay Workflow

Tris_NTA_Workflow Figure 1. This compound Labeling and Assay Workflow cluster_prep Preparation cluster_labeling Labeling cluster_assay Assay cluster_analysis Analysis HisProtein His-tagged Protein Incubation Incubate Protein + Fluorophore HisProtein->Incubation TrisNTA This compound Fluorophore TrisNTA->Incubation AddLigand Add Ligand/Binding Partner Incubation->AddLigand Measure Measure Fluorescence AddLigand->Measure AnalyzeData Analyze Data (Signal vs. Noise) Measure->AnalyzeData

Caption: Figure 1. A schematic of the experimental workflow for a this compound fluorescence assay.

Troubleshooting Logic for Poor Signal-to-Noise Ratio

Troubleshooting_Signal_Noise Figure 2. Troubleshooting Decision Tree Start Poor Signal-to-Noise Ratio CheckBackground High Background? Start->CheckBackground CheckSignal Low Signal? CheckBackground->CheckSignal No OptimizeConc Optimize Protein/Dye Concentration CheckBackground->OptimizeConc Yes VerifyLabeling Verify Protein Labeling CheckSignal->VerifyLabeling Yes ChangeBuffer Check/Change Buffer OptimizeConc->ChangeBuffer CheckContamination Check for Contamination ChangeBuffer->CheckContamination AdjustSettings Adjust Instrument Settings CheckContamination->AdjustSettings End Improved S/N Ratio AdjustSettings->End CheckProtein Check Protein Integrity VerifyLabeling->CheckProtein IncreaseConc Increase Reactant Concentrations CheckProtein->IncreaseConc CheckInstrument Check Instrument Sensitivity IncreaseConc->CheckInstrument CheckInstrument->End

Caption: Figure 2. A decision tree to guide troubleshooting of poor signal-to-noise ratios.

References

Best practices for storing and handling Tris-NTA reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the proper storage and handling of Tris-NTA reagents.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound powder?

A1: Lyophilized this compound powder should be stored in a cool, dry place. For optimal stability, it is recommended to store it at 2-8°C in a tightly sealed container to minimize moisture absorption.[1] For long-term storage, dividing the powder into smaller, single-use aliquots can reduce the risk of degradation from repeated exposure to air and moisture.[1]

Q2: What is the best way to store this compound solutions?

A2: this compound solutions should be stored in a dark, cool place, as light can cause degradation over time.[1] Using amber-colored bottles or wrapping the container in aluminum foil is recommended.[1] For short-term storage (up to a few weeks), 4°C is suitable. For long-term storage, it is best to prepare single-use aliquots and store them at -20°C or -80°C.[2][3][4] Avoid repeated freeze-thaw cycles.[3][4][5]

Q3: Can I add any preservatives to my this compound solution?

A3: To prevent microbial growth in this compound solutions, you can add a preservative like sodium azide (B81097). However, exercise caution as sodium azide is toxic.[1] Alternatively, you can filter-sterilize the solution using a 0.22 μm filter and store it at 2-8°C.[1][2]

Q4: My this compound solution has precipitated after freezing. What should I do?

A4: Precipitation after freezing can indicate that the buffer was not prepared correctly, stored improperly, or is past its useful life.[6] Before use, allow the solution to thaw completely at room temperature and gently mix to redissolve any precipitates. If the precipitate does not dissolve, it is best to prepare a fresh solution.

Q5: What is the shelf life of this compound reagents?

A5: The shelf life can vary depending on the storage conditions. Lyophilized this compound can be stable for 24 months when stored at 4°C.[7] Stock solutions stored at -80°C can be stable for up to 6 months, while those at -20°C are typically stable for about 1 month.[2] Always refer to the manufacturer's datasheet for specific recommendations.

Troubleshooting Guide

Problem Possible Cause Solution
Low protein yield after purification Inaccessible His-tag: The His-tag on the protein may be buried within the protein's 3D structure.[8][9]Perform the purification under denaturing conditions using agents like urea (B33335) or guanidinium (B1211019) chloride to unfold the protein.[9] Consider re-engineering the protein with the His-tag at a different terminus or adding a flexible linker.
Incorrect buffer composition: The pH of the buffer may be too low, causing protonation of the histidine side chains and preventing binding.[9] The presence of chelating agents (e.g., EDTA) or reducing agents (e.g., DTT) can strip the metal ions from the NTA resin.[9]Ensure the pH of your binding buffer is appropriate (typically around 8.0).[10] Avoid EDTA and use alternative reducing agents like β-mercaptoethanol at low concentrations (≤20 mM).
Imidazole (B134444) concentration is too high in the binding/wash buffer: High concentrations of imidazole will compete with the His-tag for binding to the Ni-NTA.[8][11]Reduce the imidazole concentration in the lysis and wash buffers (typically 10-20mM is used to reduce non-specific binding).[8]
Protein does not elute from the column Elution conditions are too mild: The concentration of the competing agent (e.g., imidazole) in the elution buffer is not high enough to displace the His-tagged protein.Increase the concentration of imidazole in the elution buffer. A step or gradient elution with increasing imidazole concentrations can be optimized for your specific protein.[11]
Protein has precipitated on the column: High concentrations of the eluted protein can lead to precipitation.Try to elute the protein in a larger volume or add stabilizing agents like glycerol (B35011) to the elution buffer.[8] Perform elution at room temperature if the protein is prone to aggregation at lower temperatures.[12]
Non-specific proteins co-elute with the target protein Insufficient washing: Non-specifically bound proteins are not adequately removed before elution.Increase the number of wash steps or the volume of wash buffer.[13] Including a low concentration of imidazole (10-20 mM) in the wash buffer can help to reduce non-specific binding.[8]
Hydrophobic or ionic interactions: Contaminating proteins may be interacting with the target protein or the resin.Add non-ionic detergents (e.g., Triton X-100, Tween-20) or increase the salt concentration (e.g., up to 2M NaCl) in the wash buffer to disrupt these interactions.[8][11][12]
Ni-NTA resin has changed color (e.g., turned brown) Presence of reducing agents: Strong reducing agents like DTT can reduce the nickel ions, causing the resin to turn brown.[14]Avoid using DTT. If a reducing agent is necessary, use β-mercaptoethanol at a concentration of 20 mM or less.[15] The resin can potentially be regenerated by stripping the old nickel ions and recharging with fresh NiSO4.[14]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound Reagents

Reagent FormTemperatureDurationKey Considerations
Lyophilized Powder2 - 8°C[1]Up to 24 months[7]Store in a tightly sealed container in a dry place.
Stock Solution (in water)-20°C[2][3][4]Up to 1 month[2]Aliquot to avoid freeze-thaw cycles. Protect from light.[2]
-80°C[2]Up to 6 months[2]Aliquot to avoid freeze-thaw cycles. Protect from light.[2]
Working Solution2 - 8°CShort-termFilter-sterilize for longer storage.[1][2]

Table 2: Compatibility of Common Reagents with Ni-NTA Chromatography

Reagent ClassCompatible ReagentsMax ConcentrationNotes
Buffering AgentsTris, HEPES, MOPSUp to 100 mM[8][12]Buffers with secondary or tertiary amines may reduce nickel ions.[8]
Chelating AgentsEDTA, EGTA< 1 mMStrips nickel ions from the resin.[8]
Reducing Agentsβ-mercaptoethanolUp to 20 mM[12]DTT and DTE are generally not recommended as they can reduce the nickel ions.
DetergentsTriton X-100, Tween-20Up to 2%[12]Can be used to reduce non-specific hydrophobic interactions.
SaltsNaClUp to 2 M[8]Helps to prevent non-specific ionic interactions. At least 300 mM is recommended.[8]
DenaturantsUreaUp to 8 M[11]Used for purification under denaturing conditions.
Guanidine HClUp to 6 M[11]Used for purification under denaturing conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Dissolution: Dissolve the lyophilized this compound powder in high-purity, nuclease-free water to a desired stock concentration (e.g., 10 mM).

  • Mixing: Gently vortex or invert the tube until the powder is completely dissolved.

  • Sterilization (Optional): For applications requiring sterile conditions, filter the solution through a 0.22 μm syringe filter.[2]

  • Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2] Protect from light.[2]

Protocol 2: General His-tagged Protein Purification using Ni-NTA
  • Resin Equilibration:

    • Add the appropriate amount of Ni-NTA resin slurry to a chromatography column.

    • Allow the storage buffer to drain.

    • Equilibrate the resin by washing with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0).

  • Sample Loading:

    • Load the clarified cell lysate containing the His-tagged protein onto the column.

    • Collect the flow-through to analyze for unbound protein.

  • Washing:

    • Wash the column with 10-20 column volumes of wash buffer (same as binding buffer) to remove non-specifically bound proteins.

    • Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0).

    • Collect the eluate in fractions.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to confirm the purity and size of the eluted protein.

Visualizations

Tris_NTA_Storage_Workflow This compound Reagent Handling Workflow cluster_powder Lyophilized Powder cluster_solution Solution Preparation & Storage cluster_usage Experimental Use powder Receive Lyophilized This compound Powder store_powder Store at 2-8°C in a dry, dark place powder->store_powder Short-term aliquot_powder Aliquot for long-term use powder->aliquot_powder Long-term prepare_stock Prepare Stock Solution (e.g., 10 mM in H2O) store_powder->prepare_stock aliquot_powder->store_powder filter_sterilize Filter Sterilize (0.22 µm) prepare_stock->filter_sterilize Optional aliquot_solution Aliquot into single-use tubes prepare_stock->aliquot_solution filter_sterilize->aliquot_solution store_minus_20 Store at -20°C (up to 1 month) aliquot_solution->store_minus_20 store_minus_80 Store at -80°C (up to 6 months) aliquot_solution->store_minus_80 thaw Thaw one aliquot at room temperature store_minus_20->thaw store_minus_80->thaw use Use in Experiment thaw->use

Caption: Workflow for storing and preparing this compound reagents.

Protein_Purification_Troubleshooting Troubleshooting Logic for His-tag Protein Purification start Start Purification check_yield Low Protein Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No inaccessible_tag Inaccessible His-tag? check_yield->inaccessible_tag Yes success Successful Purification check_purity->success No insufficient_wash Insufficient Washing? check_purity->insufficient_wash Yes denaturing_conditions Use Denaturing Conditions inaccessible_tag->denaturing_conditions Yes wrong_buffer Incorrect Buffer? inaccessible_tag->wrong_buffer No denaturing_conditions->check_purity check_ph_additives Check pH & Remove Incompatible Additives wrong_buffer->check_ph_additives Yes high_imidazole High Imidazole in Wash? wrong_buffer->high_imidazole No check_ph_additives->check_purity high_imidazole->check_purity No reduce_imidazole Reduce Imidazole Concentration high_imidazole->reduce_imidazole Yes reduce_imidazole->check_purity increase_wash Increase Wash Steps/Volume insufficient_wash->increase_wash Yes nonspecific_interactions Non-specific Interactions? insufficient_wash->nonspecific_interactions No increase_wash->success nonspecific_interactions->success No add_detergent_salt Add Detergent or Increase Salt in Wash nonspecific_interactions->add_detergent_salt Yes add_detergent_salt->success

Caption: Troubleshooting flowchart for His-tagged protein purification.

References

Technical Support Center: Validating Immobilized Protein Activity on Tris-NTA Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the activity of proteins immobilized on Tris-nitrilotriacetic acid (Tris-NTA) surfaces. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein immobilization?

Tris-nitrilotriacetic acid (this compound) is a chelating agent used to functionalize surfaces for the specific and reversible immobilization of histidine-tagged (His-tagged) proteins.[1][2][3] The three NTA groups on the molecule create a high-affinity binding site for the polyhistidine tag on a recombinant protein when charged with a metal ion, typically Nickel (Ni²⁺).[3] This method is favored because it allows for a controlled and uniform orientation of the immobilized protein, which is often crucial for maintaining its biological activity.[1][4]

Q2: Why is it essential to validate the activity of immobilized proteins?

The process of immobilization, even with a gentle method like His-tag capture, can sometimes alter a protein's conformation and, consequently, its activity.[5][6][7][8] Validating the activity ensures that the immobilized protein is functional and that any subsequent binding or activity data is reliable. This is particularly critical in applications such as drug screening, diagnostic assays, and studying protein-protein interactions.[9]

Q3: What are the common methods for validating the activity of proteins immobilized on this compound surfaces?

Several techniques can be employed to assess the activity of immobilized proteins. The choice of method depends on the protein's function (e.g., enzyme, receptor, antibody). Common methods include:

  • Surface Plasmon Resonance (SPR): A label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index at the sensor surface.[10] It is widely used to determine binding kinetics and affinity.[1][2][11]

  • Biolayer Interferometry (BLI): Another label-free method that measures the interference pattern of white light reflected from the biosensor tip to monitor biomolecular interactions in real-time.[12][13][14]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that can be adapted to measure the enzymatic activity or binding capabilities of an immobilized protein.[15][16][17][18] Detection is typically achieved through an enzyme-conjugated antibody that generates a colorimetric or fluorescent signal.[15][16][17]

  • Fluorescence-Based Assays: These assays use fluorescently labeled binding partners or substrates to quantify the activity of the immobilized protein.[5][6][7] The signal can be measured using a plate reader or a microscope.

Q4: What factors can influence the activity of proteins immobilized on this compound?

Several factors can impact the functionality of immobilized proteins:

  • Protein Orientation: The position of the His-tag on the protein can influence its orientation on the surface, potentially blocking the active site.[19][20]

  • Surface Density: A high density of immobilized protein can lead to steric hindrance, preventing binding partners from accessing the active sites.

  • Buffer Conditions: The pH, ionic strength, and presence of additives in the buffer can affect protein stability and activity.[21]

  • Non-specific Binding: Binding of the protein or its interaction partners to the surface itself can interfere with the assay.

  • Denaturation: The protein may partially or fully denature upon immobilization, leading to a loss of activity.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the validation of immobilized protein activity.

Problem Possible Causes Recommended Solutions
No or Low Protein Binding to the this compound Surface The His-tag is inaccessible or "hidden" within the protein's folded structure.[21]- Perform immobilization under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride) and then refold the protein on the surface. - Re-engineer the protein with the His-tag at the opposite terminus or add a flexible linker between the protein and the tag.[21]
Buffer components are interfering with binding.[21]- Ensure the buffer does not contain chelating agents like EDTA or strong reducing agents like DTT.[21] - Maintain a buffer pH above 7.0, as low pH can protonate histidine residues and prevent binding.[21][22] - Avoid buffers with secondary or tertiary amines, such as Tris, if experiencing issues, as they can interact with the metal ions.[23]
The this compound surface is not properly charged with Ni²⁺ ions.- Ensure the surface is adequately saturated with a NiCl₂ solution before protein immobilization.[24]
Protein Binds but Shows No or Reduced Activity The active site is sterically hindered due to the protein's orientation.- If possible, re-engineer the protein with the His-tag at a location distal to the active site.[19]
The protein is denatured or conformationally altered upon immobilization.[8]- Optimize immobilization conditions, such as pH and buffer composition, to better maintain the protein's native structure.
The surface density of the immobilized protein is too high, causing steric hindrance.- Reduce the concentration of the protein solution used for immobilization to achieve a lower surface density.[1]
High Background Signal in the Assay Non-specific binding of the analyte to the sensor surface.- Add a blocking agent (e.g., BSA) to the assay buffer. - Include a non-ionic detergent (e.g., Tween-20) in the wash and assay buffers.[25]
Contaminants in the protein preparation are binding to the surface.- Further purify the His-tagged protein, for example, by an additional chromatography step like size-exclusion chromatography.[26]
Unstable Baseline in SPR/BLI Experiments The His-tagged protein is dissociating from the this compound surface.[2]- Use a this compound surface instead of a mono-NTA surface, as it provides a more stable interaction.[1][2] - Consider using a longer His-tag (e.g., 10xHis) for a more stable attachment.[11] - For SPR, it is possible to covalently couple the captured ligand to the sensor chip after initial immobilization.[24]
The buffer composition is not optimal, causing refractive index mismatches.- Ensure the running buffer and the analyte solution are well-matched. Dialyze the analyte against the running buffer if necessary.

Experimental Protocols & Visualizations

Experimental Workflow for Immobilization and Activity Validation

The general workflow involves preparing the this compound surface, immobilizing the His-tagged protein, and then performing an activity assay.

G cluster_prep Surface Preparation cluster_immob Protein Immobilization cluster_activity Activity Validation prep_surface Start with this compound functionalized surface charge_ni Charge surface with NiCl₂ solution prep_surface->charge_ni wash1 Wash with buffer to remove excess Ni²⁺ charge_ni->wash1 immobilize Inject His-tagged protein solution wash1->immobilize wash2 Wash to remove unbound protein immobilize->wash2 add_analyte Introduce substrate, ligand, or binding partner wash2->add_analyte measure Measure signal (SPR, BLI, fluorescence, etc.) add_analyte->measure analyze Analyze data to determine activity or binding kinetics measure->analyze

Figure 1. General workflow for protein immobilization and activity validation.
Troubleshooting Decision Tree

This diagram helps to diagnose common problems encountered during the validation process.

G decision decision issue issue solution solution start Start Troubleshooting q1 Is the protein binding to the surface? start->q1 q2 Is the bound protein showing activity? q1->q2 Yes issue1 Binding Failure q1->issue1 No q3 Is the baseline stable in SPR/BLI? q2->q3 Yes issue2 No Activity q2->issue2 No solution_ok Assay is likely working correctly q3->solution_ok Yes issue3 Unstable Baseline q3->issue3 No solution1 Use denaturants or re-engineer protein. Optimize buffer. issue1->solution1 Check His-tag accessibility and buffer composition solution2 Re-engineer protein or optimize immobilization conditions. issue2->solution2 Investigate steric hindrance or denaturation solution3 Use this compound, longer His-tag, or covalent coupling. issue3->solution3 Address protein dissociation

Figure 2. Decision tree for troubleshooting common issues.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol outlines a general procedure for analyzing a protein-protein interaction using SPR with a His-tagged ligand immobilized on an NTA sensor chip.[4][24]

  • System Preparation:

    • Equilibrate the SPR instrument with a suitable running buffer (e.g., HBS-P+ with 50 µM EDTA).[4]

    • Bring the NTA sensor chip to room temperature before use.[10]

  • Surface Activation and Ligand Immobilization:

    • Inject a solution of 0.5 mM NiCl₂ over the sensor surface for 60 seconds at a flow rate of 5-10 µL/min to charge the NTA groups with nickel.[24]

    • Perform an extra wash with running buffer containing 3 mM EDTA to remove any unbound nickel from the system.[24]

    • Inject the His-tagged ligand (protein of interest) solution (typically 5-50 µg/mL in running buffer) over the surface to achieve the desired immobilization level.[24] Use low flow rates (5-10 µL/min) to conserve the ligand.[24]

  • Analyte Interaction Analysis:

    • Inject a series of concentrations of the analyte (binding partner) over the sensor surface. Include a zero-concentration (buffer only) injection for double referencing.

    • Monitor the association and dissociation phases in real-time.

    • The binding response is recorded in Resonance Units (RU).

  • Surface Regeneration:

    • Inject a regeneration solution (e.g., 350 mM EDTA) to strip the nickel and the His-tagged ligand from the surface.[24]

    • The surface is now ready for the next cycle, starting with NiCl₂ injection.

Protocol 2: Biolayer Interferometry (BLI) for Kinetic Analysis

This protocol describes a typical BLI experiment using Ni-NTA biosensors to capture a His-tagged protein.[27][28]

  • Biosensor and Sample Preparation:

    • Hydrate the Ni-NTA biosensors in the running buffer (e.g., 1x kinetics buffer) for at least 10 minutes.[13][28]

    • Prepare a dilution series of the analyte in the running buffer.

  • Experimental Steps in the BLI Instrument:

    • Baseline: Equilibrate the biosensors in the running buffer for 60 seconds.[28]

    • Loading: Immerse the biosensors in the His-tagged ligand solution (e.g., 50 µg/mL) for a defined period (e.g., 3 minutes) to immobilize the protein.[28]

    • Baseline 2: Move the biosensors back to the running buffer to establish a new baseline.[28]

    • Association: Transfer the biosensors to the wells containing the different analyte concentrations and record the association for a set time (e.g., 2 minutes).[28]

    • Dissociation: Move the biosensors back to the running buffer wells and record the dissociation for a set time (e.g., 2 minutes).[28]

  • Data Analysis:

    • The instrument software is used to fit the association and dissociation curves to a suitable binding model to determine the kinetic constants (kₐ, kₔ) and the affinity (Kₔ).

Principle of Sandwich ELISA for Activity Validation

This diagram illustrates how a sandwich ELISA can be adapted to measure the activity of an immobilized enzyme.

G cluster_elisa Sandwich ELISA Workflow s1 1. Immobilize Capture Antibody on Microplate Well s2 2. Add His-tagged Enzyme (Antigen) s1->s2 s3 3. Add Biotinylated Detection Antibody s2->s3 s4 4. Add Streptavidin-HRP (Enzyme Conjugate) s3->s4 s5 5. Add Substrate (e.g., TMB) s4->s5 s6 6. Measure Color Change (Enzyme Activity) s5->s6

Figure 3. Sandwich ELISA workflow for detecting an immobilized protein.
Protocol 3: ELISA-Based Activity Assay

This protocol provides a framework for an ELISA-based assay to confirm the binding activity of an immobilized protein. This example assumes the immobilized protein is a capture antibody.

  • Immobilization:

    • Coat the wells of a 96-well plate with a solution of your His-tagged protein (e.g., an antibody) in a suitable coating buffer.[18]

    • Incubate overnight at 4°C.[18]

    • Wash the wells several times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.[18]

  • Binding Reaction:

    • Add the antigen (the binding partner of your immobilized protein) at various dilutions to the wells.

    • Incubate for a suitable period (e.g., 2 hours) at room temperature to allow binding.

    • Wash the wells to remove any unbound antigen.

  • Detection:

    • Add a detection antibody that also binds to the antigen (at a different epitope than the capture antibody).[17] This antibody should be conjugated to an enzyme like horseradish peroxidase (HRP).

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells thoroughly.

  • Signal Development:

    • Add the enzyme's substrate (e.g., TMB for HRP).

    • Allow the color to develop, then stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of bound antigen, confirming the activity of the immobilized protein.

Protocol 4: Fluorescence-Based Binding Assay

This protocol outlines a general method for assessing the binding activity of an immobilized protein using a fluorescently labeled ligand.

  • Protein Immobilization:

    • Immobilize the His-tagged protein on a this compound functionalized surface (e.g., a glass slide or a microplate) as described in previous protocols.

  • Binding Assay:

    • Prepare a dilution series of the fluorescently labeled ligand in a suitable binding buffer.

    • Add the ligand solutions to the surface with the immobilized protein.

    • Incubate for a sufficient time to reach binding equilibrium.

    • Wash the surface carefully to remove unbound fluorescent ligand.

  • Detection and Analysis:

    • Measure the fluorescence intensity on the surface using a suitable instrument (e.g., fluorescence microplate reader, fluorescence microscope).

    • The intensity of the fluorescence signal correlates with the amount of bound ligand, which indicates the activity of the immobilized protein.

    • By plotting the fluorescence intensity against the ligand concentration, a binding curve can be generated to estimate the binding affinity.[6]

Principle of Surface Plasmon Resonance (SPR)

This diagram illustrates the fundamental principle behind SPR for detecting biomolecular interactions.

G cluster_spr SPR Principle light Light Source prism Prism light->prism Polarized Light sensor Gold Film with Immobilized Ligand prism->sensor Evanescent Wave detector Detector sensor->detector Reflected Light analyte Analyte in Flow Channel analyte->sensor Binding Event note Binding of analyte changes the refractive index at the surface, shifting the angle of minimum reflected intensity (SPR angle).

Figure 4. The basic principle of Surface Plasmon Resonance (SPR).

References

Technical Support Center: Troubleshooting Background Signal in Tris-NTA-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating high background signals in Tris-NTA-based assays. The following sections offer solutions to common issues encountered during these experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of high background signal in my this compound assay?

High background signal often originates from non-specific binding of assay components to the sensor surface or to each other. The primary culprits can be categorized as follows:

  • Issues with Blocking: Inadequate or ineffective blocking of the sensor surface can leave exposed sites that non-specifically bind the analyte or detection reagents.[1][2][3]

  • Suboptimal Reagent Concentrations: Excessively high concentrations of the capture protein, analyte, or detection reagents can lead to increased non-specific interactions.[1][4][5]

  • Inefficient Washing: Insufficient or poorly optimized wash steps may fail to remove unbound or weakly bound molecules, contributing to background noise.[1][4][5]

  • Buffer Composition: The composition of your assay and wash buffers, including pH, ionic strength, and the presence of detergents, can significantly influence non-specific binding.[6][7][8]

  • Sample Quality and Contamination: Impurities in the sample, such as other proteins or particulates, can bind non-specifically to the sensor surface.[7][9] Additionally, contamination of reagents or buffers can introduce interfering substances.[2][10]

  • Autofluorescence (for fluorescence-based detection): Some biological molecules or compounds in the sample may inherently fluoresce at the same wavelength as the detection fluorophore, leading to a high background.[11][12]

Q2: My background signal is consistently high across all wells, including my negative controls. What should I investigate first?

A uniformly high background suggests a systemic issue with the assay setup. Here’s a logical workflow to diagnose the problem:

Start High Background in All Wells Check_Blocking 1. Review Blocking Step - Inadequate blocker? - Insufficient incubation time/temp? Start->Check_Blocking Check_Reagents 2. Examine Reagent Concentrations - Titrate detection antibody/reagent - Check for reagent contamination Check_Blocking->Check_Reagents If no improvement Check_Washing 3. Evaluate Wash Protocol - Increase number of washes - Increase wash duration/volume Check_Reagents->Check_Washing If no improvement Check_Buffer 4. Assess Buffer Composition - Add detergent (e.g., Tween-20)? - Optimize salt concentration? Check_Washing->Check_Buffer If no improvement Solution Systematic Optimization Leads to Reduced Background Check_Buffer->Solution

Caption: Systematic troubleshooting for uniform high background.

Start by scrutinizing your blocking protocol. Ensure the blocking agent is appropriate for your assay and that the incubation time and temperature are optimal.[1][2] If blocking appears sufficient, move on to titrating your detection reagents to find a concentration that provides a good signal-to-noise ratio.[1][4] Concurrently, enhance your washing procedure by increasing the number and duration of wash steps.[1][5] Finally, consider modifying your buffer by adding a non-ionic detergent like Tween-20 to disrupt non-specific hydrophobic interactions.[4][8]

Q3: How can I optimize my blocking step to reduce non-specific binding?

Effective blocking is crucial for minimizing background. Consider the following optimization strategies:

ParameterRecommendationRationale
Blocking Agent Test different blockers such as Bovine Serum Albumin (BSA), casein, or commercially available protein-free blocking buffers.Different blockers have varying effectiveness depending on the nature of the interacting molecules.[3][13]
Concentration Titrate the concentration of your blocking agent (e.g., 1-5% BSA).[4]An insufficient concentration may not adequately cover all non-specific binding sites.[1]
Incubation Time Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[1][4]Allows for more complete saturation of non-specific sites on the surface.
Temperature Compare blocking at room temperature versus 37°C or 4°C.Temperature can affect the efficiency of the blocking process.
Addition of Detergent Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your blocking buffer.This can help to reduce hydrophobic interactions that contribute to non-specific binding.[2]

Q4: What components of my assay buffer can I modify to lower the background?

Buffer composition plays a significant role in controlling non-specific interactions.[7] Here are key components to consider for optimization:

Buffer ComponentRecommended ModificationExpected Outcome
Detergents Add a non-ionic detergent (e.g., 0.05% - 0.1% Tween-20).[4][8]Reduces non-specific hydrophobic interactions.
Salt Concentration Increase the salt concentration (e.g., NaCl from 150 mM to 500 mM).[8]Disrupts non-specific electrostatic interactions.
pH Ensure the buffer pH is appropriate for the interacting molecules and does not promote non-specific binding.The charge of proteins can be altered by pH, influencing their tendency for non-specific binding.[14]
Additives Consider adding blocking agents like BSA or salmon sperm DNA to the assay buffer.[15]These act as competitive inhibitors for non-specific binding.
Chelating Agents Avoid chelating agents like EDTA if using Ni-NTA, as they can strip the nickel ions from the surface.Maintains the integrity of the His-tag capture functionality.

Q5: Can the His-tagged protein itself contribute to high background? What can I do about it?

Yes, the His-tagged protein can be a source of variability and background. Here is a workflow for troubleshooting issues related to the capture molecule:

Start High Background Potentially from His-tagged Protein Check_Purity 1. Assess Protein Purity & Aggregation - Run SDS-PAGE/Size Exclusion - Filter or centrifuge sample Start->Check_Purity Optimize_Concentration 2. Optimize Immobilization Density - Titrate His-protein concentration Check_Purity->Optimize_Concentration If protein is pure Check_Nonspecific 3. Test for Non-Specific Binding - Run analyte over a non-His-tag control surface Optimize_Concentration->Check_Nonspecific If background persists Solution Reduced Background from Optimized Capture Conditions Check_Nonspecific->Solution

Caption: Troubleshooting the His-tagged capture protein.

Ensure your His-tagged protein is of high purity and not aggregated. Aggregates can cause significant non-specific binding. Consider purifying the protein further or using size-exclusion chromatography to remove aggregates. Also, titrate the concentration of the His-tagged protein used for immobilization. An overly dense surface can sometimes lead to increased background.

Experimental Protocols

Protocol 1: Optimizing Wash Steps

  • Baseline: Start with your standard wash protocol (e.g., 3 washes with 1X PBS + 0.05% Tween-20 for 5 minutes each).

  • Increase Wash Number: Increase the number of washes to 4, 5, or 6, keeping the duration and volume constant.

  • Increase Wash Duration: Extend the duration of each wash to 10 or 15 minutes.

  • Incorporate a Soak Step: After the final wash, add a "soak" step where the wells are incubated with wash buffer for 30 minutes before aspiration.[1]

  • Increase Detergent Concentration: If background persists, incrementally increase the Tween-20 concentration in the wash buffer to 0.1%.

  • Analysis: Compare the signal-to-noise ratio for each condition to determine the optimal washing protocol.

Protocol 2: Checkerboard Titration of Detection Reagent

  • Prepare Reagent Dilutions: Prepare a serial dilution of your detection reagent (e.g., a fluorescently labeled antibody) in your assay buffer.

  • Prepare Analyte Dilutions: Prepare a serial dilution of your analyte, including a zero-analyte control.

  • Assay Setup: On a 96-well plate, set up a checkerboard titration. Add the different analyte concentrations along the rows and the different detection reagent concentrations along the columns.

  • Perform Assay: Run the this compound assay according to your standard protocol.

  • Data Analysis: Generate a heat map of the signal intensities. Identify the lowest concentration of detection reagent that still provides a robust signal for the highest analyte concentrations while yielding the lowest signal in the zero-analyte controls. This concentration is your optimal working concentration.

References

Validation & Comparative

Tris-NTA Outperforms Mono-NTA in High-Affinity His-Tag Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring stable and high-affinity binding of His-tagged proteins, Tris-nitrilotriacetic acid (Tris-NTA) demonstrates a significant advantage over the traditional mono-nitrilotriacetic acid (mono-NTA). Experimental data consistently shows that the multivalent nature of this compound leads to a substantially lower dissociation constant, indicating a much stronger and more stable interaction with hexahistidine (His6) tags. This enhanced affinity is critical for applications demanding robust protein immobilization, such as surface plasmon resonance (SPR) biosensors, and for the development of stable protein complexes.

The superior performance of this compound stems from its structure, which presents three NTA moieties in close proximity. This trivalent arrangement leads to a significant avidity effect, where the combined strength of the three NTA-His interactions is much greater than the sum of individual interactions. This results in a dramatically slower off-rate and a more stable complex compared to the single binding site offered by mono-NTA.

Quantitative Comparison of Binding Affinity

The binding affinities of mono-NTA and this compound for His-tagged proteins have been quantified using techniques such as Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (KD) is a key metric, with a lower KD value indicating a higher binding affinity.

LigandTypical KD for His6-tagged proteinFold Increase in Affinity (approx.)Reference
Mono-NTA~10 µM1x[1]
This compound~1-10 nM1,000-10,000x[1][2][3]

Note: The binding affinity of this compound can be further optimized and may reach sub-nanomolar levels depending on the linker chemistry between the NTA groups.[1]

Visualizing the Binding Interaction

The fundamental difference in how mono-NTA and this compound engage with a His-tagged protein is illustrated below. The multivalent binding of this compound provides a more stable anchor for the protein.

G start Start chip_prep Sensor Chip Activation (EDC/NHS) start->chip_prep immobilize_mono Immobilize Mono-NTA chip_prep->immobilize_mono immobilize_tris Immobilize This compound chip_prep->immobilize_tris deactivate Deactivate Surface (Ethanolamine) immobilize_mono->deactivate immobilize_tris->deactivate ni_charge Charge with NiCl2 deactivate->ni_charge capture_protein Capture His-tagged Protein ni_charge->capture_protein analyte_injection Inject Analyte Series capture_protein->analyte_injection data_analysis Data Analysis (ka, kd, KD) analyte_injection->data_analysis compare Compare KD values data_analysis->compare end End compare->end

References

A Head-to-Head Battle for Stability: Tris-NTA vs. Streptavidin-Biotin in Protein Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal protein immobilization strategy. This guide delves into the quantitative differences in binding strength, provides detailed experimental protocols, and visualizes key workflows to inform your experimental design.

In the realm of protein analysis and drug discovery, the effective immobilization of proteins onto a solid support is a critical first step for a multitude of assays, including Surface Plasmon Resonance (SPR), ELISA, and pull-down assays. The choice of immobilization chemistry dictates the stability, orientation, and functionality of the tethered protein, thereby influencing the quality and reliability of the experimental data. Two of the most prevalent and powerful techniques for non-covalent protein immobilization are the Tris-Nitrilotriacetic acid (Tris-NTA) chelation of histidine-tagged (His-tagged) proteins and the high-affinity interaction between streptavidin and biotin (B1667282).

This guide provides an in-depth comparison of these two systems, focusing on the quantitative aspects of their binding strength and offering detailed protocols for their implementation.

At a Glance: Comparing Immobilization Strengths

The fundamental difference between the this compound and streptavidin-biotin systems lies in their binding affinity and, consequently, the stability of the immobilized protein. The streptavidin-biotin interaction is renowned for being one of the strongest non-covalent bonds in nature, exhibiting an extremely low dissociation constant. In contrast, the this compound system, while offering a strong and specific interaction with His-tagged proteins, provides a reversible binding that can be advantageous for applications requiring protein elution or surface regeneration.

FeatureThis compound - His-tagStreptavidin - Biotin
Dissociation Constant (Kd) ~1 nM to 10 nM[1][2][3]~10⁻¹⁴ M to 10⁻¹⁵ M[4][5][6][7]
Binding Nature Reversible, multivalent chelation[3][8][9]Essentially irreversible, non-covalent[6][10]
Interaction Ni²⁺ or Co²⁺ ions chelated by three NTA groups interact with a polyhistidine tag (e.g., 6xHis) on the protein.[8][9][11]Four binding sites on the tetrameric streptavidin protein recognize and bind the biotin molecule with high specificity.[4][5]
Regeneration Yes, using chelating agents like EDTA or competitive elution with imidazole.[3][9]Generally no, due to the extremely slow off-rate.[10]
Protein Modification Requires a genetically encoded polyhistidine tag.Requires chemical biotinylation of the protein.
Stability Stable for many applications, but susceptible to disruption by chelating agents or high concentrations of imidazole.[12]Exceptionally stable, resistant to extremes of pH, temperature, and denaturing agents.[4][6]

Visualizing the Immobilization Chemistries

To better understand the underlying principles of these two immobilization strategies, the following diagrams illustrate the key interactions.

TrisNTA_Immobilization cluster_surface Solid Support cluster_protein Protein of Interest Surface Surface TrisNTA This compound Ni_ion Ni²⁺ TrisNTA->Ni_ion Chelation HisTag 6xHis Tag Ni_ion->HisTag Coordinate Bond Protein Protein HisTag->Protein StreptavidinBiotin_Immobilization cluster_surface Solid Support cluster_protein Protein of Interest Surface Surface Streptavidin Streptavidin Biotin Biotin Streptavidin->Biotin High-Affinity Binding Protein Protein Biotin->Protein TrisNTA_Protocol start Start prime Equilibrate with Running Buffer start->prime activate Inject NiCl₂ Solution prime->activate immobilize Inject His-tagged Protein activate->immobilize wash Wash with Running Buffer immobilize->wash analyze Inject Analyte wash->analyze regenerate Inject EDTA Solution analyze->regenerate regenerate->activate Re-use surface end End regenerate->end StreptavidinBiotin_Protocol start Start prepare Prepare Streptavidin Surface (Wash Beads or Equilibrate Chip) start->prepare immobilize Incubate with Biotinylated Protein prepare->immobilize wash Wash to Remove Unbound Protein immobilize->wash block Block with Free Biotin (Optional) wash->block application Proceed to Downstream Application block->application end End application->end

References

A Comparative Guide to Validating Protein Orientation with Tris-NTA Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise orientation of immobilized proteins is paramount for the accurate study of biomolecular interactions, enzymatic activity, and the development of novel therapeutics. Tris-nitrilotriacetic acid (Tris-NTA) has emerged as a superior method for the site-specific, oriented immobilization of histidine-tagged (His-tagged) proteins. This guide provides an objective comparison of this compound with alternative immobilization techniques, supported by experimental data, detailed protocols, and visualizations to aid in experimental design and execution.

Comparison of Protein Immobilization Techniques

The choice of immobilization strategy significantly impacts the functionality and stability of surface-bound proteins. This compound offers distinct advantages over traditional methods by providing a stable, oriented, and regenerable surface for His-tagged proteins.

FeatureThis compoundMono-NTARandom Covalent Coupling (e.g., Amine Coupling)
Binding Principle Multivalent chelation to a His-tag (typically 6xHis) via three NTA groups complexed with Ni2+ or Co2+ ions.[1][2]Monovalent chelation to a His-tag via a single NTA group.[1]Covalent bond formation with surface-accessible functional groups (e.g., primary amines on lysine (B10760008) residues).[3]
Orientation Control High degree of uniform orientation due to site-specific tagging at the N- or C-terminus.[3][4]Moderate orientation control, but weaker binding can lead to heterogeneity.[5]Random orientation, as coupling can occur at any available site on the protein surface.[3]
Binding Affinity (Kd) High affinity (sub-nanomolar to low nanomolar range).[1][6]Moderate affinity (micromolar range).[1]Not applicable (irreversible covalent bond).
Binding Stability High stability with very slow dissociation, enabling long-term experiments.[1]Lower stability with noticeable dissociation over time, leading to signal drift.[1][7]Very high stability (irreversible bond).
Reversibility Reversible; the surface can be regenerated using chelating agents like EDTA or competitive ligands like imidazole.[1][8]Reversible and easily regenerated.[5]Irreversible; the surface cannot be regenerated.
Protein Requirement Requires a recombinant protein with a polyhistidine tag.[9]Requires a recombinant protein with a polyhistidine tag.[9]Can be used with any protein that has accessible reactive groups.
Quantitative Data Summary: this compound vs. Mono-NTA

The multivalent nature of this compound dramatically enhances the binding affinity and stability of His-tagged proteins compared to the monovalent interaction of mono-NTA.

ParameterThis compoundMono-NTAReference
Equilibrium Dissociation Constant (Kd) ~1 nM - 10 nM~10 µM[1][6]
Binding Stability Enables stable immobilization with minimal baseline drift in SPR/BLI experiments.[1]Prone to rapid baseline drift due to protein dissociation.[1]
Protein Retention Retains His-tagged proteins more strongly.[3][4]Weaker retention of His-tagged proteins.[3][4]

Experimental Protocols

Protocol 1: Immobilization of His-Tagged Protein on a this compound Surface for Surface Plasmon Resonance (SPR)

This protocol outlines the general steps for immobilizing a His-tagged protein onto a this compound functionalized sensor chip for kinetic analysis.

Materials:

  • This compound sensor chip

  • His-tagged protein of interest in a suitable buffer (e.g., PBS or HBS, pH 7.4)

  • Activation solution: 5 mM NiCl2

  • Regeneration solution: 300 mM EDTA

  • Running buffer (e.g., HBS-P+)

Procedure:

  • System Priming: Equilibrate the SPR system with running buffer until a stable baseline is achieved.

  • Surface Activation: Inject the activation solution (5 mM NiCl2) over the this compound sensor surface to charge the NTA groups with nickel ions.[1]

  • Protein Immobilization: Inject the His-tagged protein solution over the activated surface. The protein will bind to the Ni-NTA complexes. The desired immobilization level can be controlled by adjusting the protein concentration or injection time.

  • Stabilization: Wash the surface with running buffer to remove any non-specifically bound protein and to allow the baseline to stabilize.

  • Analyte Injection: Inject the analyte of interest at various concentrations to measure the binding kinetics.

  • Surface Regeneration: After each binding cycle, inject the regeneration solution (300 mM EDTA) to strip the nickel ions and the bound His-tagged protein from the sensor surface.[1] This prepares the chip for the next experiment.

  • Re-activation: Before the next protein immobilization, repeat the activation step with NiCl2.

Protocol 2: Validation of Protein Orientation using Time-Resolved Fluorescence Anisotropy

This technique can be used to determine the orientation of a fluorescently labeled protein immobilized on a surface. Different orientations will result in different rotational freedom, which is reflected in the anisotropy decay time.

Materials:

  • Fluorescently labeled His-tagged protein

  • This compound functionalized glass slide or surface

  • Phosphate-buffered saline (PBS)

  • Time-resolved fluorescence microscope with polarizing optics

Procedure:

  • Protein Immobilization: Immobilize the fluorescently labeled His-tagged protein onto the this compound surface following a similar procedure as described for SPR (activation with NiCl2 followed by protein incubation).

  • Washing: Thoroughly wash the surface with PBS to remove any unbound protein.

  • Microscopy Setup: Place the sample on the stage of the time-resolved fluorescence microscope.

  • Data Acquisition: Excite the sample with vertically polarized light and measure the fluorescence emission parallel and perpendicular to the excitation polarization over time.

  • Anisotropy Calculation: Calculate the fluorescence anisotropy (r(t)) as a function of time using the formula: r(t) = (I_parallel(t) - G * I_perpendicular(t)) / (I_parallel(t) + 2 * G * I_perpendicular(t)) where G is a correction factor for the detection system.

  • Data Analysis: Fit the anisotropy decay curve to a suitable model. Proteins in a more constrained orientation (e.g., "end-on") will exhibit a slower decay and a higher residual anisotropy compared to proteins with more rotational freedom (e.g., "side-on").[8][10] By comparing the anisotropy decay times of proteins with His-tags placed at different locations, the preferred orientation on the surface can be determined.[8][10][11]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for immobilizing a His-tagged protein on a this compound surface and subsequently performing a binding analysis.

G cluster_prep Surface Preparation cluster_immob Immobilization cluster_analysis Binding Analysis cluster_regen Regeneration TrisNTA This compound Surface Activation Activate with NiCl2 TrisNTA->Activation Step 1 HisProtein Inject His-tagged Protein Activation->HisProtein Step 2 Wash1 Wash to remove unbound protein HisProtein->Wash1 Step 3 Analyte Inject Analyte Wash1->Analyte Step 4 Measure Measure Binding Analyte->Measure Step 5 Regenerate Regenerate with EDTA Measure->Regenerate Step 6 Regenerate->Activation Repeat Cycle

Caption: Workflow for protein immobilization and analysis using a this compound surface.

Protein-Ligand Interaction Pathway

Oriented immobilization is critical for studying interactions where a specific protein domain must be accessible, such as the binding of a ligand to a cell surface receptor.

G cluster_surface Sensor Surface Receptor His-tagged Receptor (Oriented) Binding Specific Binding Event Receptor->Binding TrisNTA This compound-Ni2+ TrisNTA->Receptor Ligand Ligand Ligand->Binding Signal Downstream Signaling or Measurable Response Binding->Signal

Caption: Oriented receptor immobilization for studying specific ligand binding events.

References

A Head-to-Head Battle for Purity: Ni-NTA vs. Co-NTA in Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in life sciences and professionals in drug development, the purification of recombinant proteins is a cornerstone of daily work. The most prevalent method for this task is Immobilized Metal Affinity Chromatography (IMAC), particularly utilizing histidine-tagged (His-tagged) proteins. At the heart of this technique lies the choice between different metal ions chelated to a resin. The two most common contenders are Nickel-Nitrilotriacetic acid (Ni-NTA) and Cobalt-NTA (Co-NTA). This guide provides a comprehensive comparative analysis of these two popular resins, supported by experimental data, to aid in the selection of the most suitable matrix for your specific protein purification needs.

The fundamental principle of IMAC involves the interaction between the imidazole (B134444) rings of the polyhistidine tag on the recombinant protein and the immobilized transition metal ions (Ni²⁺ or Co²⁺) on the chromatography resin.[1] This interaction allows for the selective capture of the His-tagged protein from a complex mixture of cellular components. The choice between nickel and cobalt as the chelating metal ion significantly impacts the purity, yield, and overall success of the purification process.

Performance Comparison: Purity, Yield, and Binding Affinity

The primary trade-off between Ni-NTA and Co-NTA lies in the balance between binding affinity and specificity. Ni-NTA resins are known for their strong binding affinity to His-tagged proteins, which often translates to higher protein yields.[2][3] However, this high affinity can also lead to increased non-specific binding, where contaminant proteins with histidine-rich regions are co-purified, potentially compromising the final purity.[2][3]

Conversely, Co-NTA resins exhibit a higher specificity for the His-tag.[2][3] The cobalt ions form a slightly weaker complex with the histidine residues compared to nickel ions.[2] This reduced binding strength results in lower non-specific binding and, consequently, a higher purity of the eluted protein directly from the column.[2][3] This makes Co-NTA a preferred choice when high purity is critical for downstream applications such as crystallography or functional assays.[4] The compromise for this enhanced purity is often a lower overall protein yield compared to Ni-NTA.[2][3]

A study comparing the purification of recombinant human erythropoietin (rhEPO) demonstrated that while both resins yielded similar levels of protein purity, Ni-NTA had a significantly higher binding capacity. The average amount of protein bound by Ni-NTA was 183.5 µg/mL, whereas Co-TALON (a cobalt-based resin) bound 38.7 µg/mL.[5][6]

FeatureNi-NTA ResinCo-NTA ResinKey Considerations
Binding Affinity HigherLowerStronger binding can be beneficial for low-expressing proteins.
Specificity LowerHigherHigher specificity reduces the co-purification of contaminants.[2][3]
Protein Purity Good to HighVery HighCo-NTA often yields purer protein in a single step.[2][4]
Protein Yield HigherLowerNi-NTA generally results in a greater quantity of purified protein.[2][3]
Non-specific Binding HigherLowerLower non-specific binding with Co-NTA simplifies the purification process.[2][3]
Binding Capacity Higher (e.g., up to 80 mg/mL for GFP)Lower (e.g., up to 19 mg/mL for GFP)Varies depending on the specific protein and resin manufacturer.[7]
Recommended Use Cases Routine purifications, high yield requirements, antibody production.[4]High-purity applications (crystallography, functional assays), complex protein mixtures.[4]The choice depends on the experimental goals and the nature of the target protein.
Experimental Workflow for His-tagged Protein Purification

The following diagram illustrates a typical workflow for purifying a His-tagged protein using either Ni-NTA or Co-NTA resin.

IMAC_Workflow cluster_preparation Sample Preparation cluster_purification IMAC Purification cluster_analysis Analysis Cell_Culture Cell Culture & Expression Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Harvest Cells Clarification Lysate Clarification Cell_Lysis->Clarification Centrifugation/Filtration Binding Sample Loading (Binding) Clarification->Binding Apply Lysate Equilibration Column Equilibration Equilibration->Binding Wash Washing Binding->Wash Remove Unbound Proteins Elution Elution Wash->Elution Elute Tagged Protein SDS_PAGE SDS-PAGE Analysis Elution->SDS_PAGE Quantification Protein Quantification Elution->Quantification

IMAC Experimental Workflow
Detailed Experimental Protocol

This protocol provides a general guideline for the purification of a His-tagged protein under native conditions. Optimization may be required for specific proteins and expression systems.

Materials:

  • Ni-NTA or Co-NTA resin

  • Chromatography column

  • Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Clarified cell lysate containing the His-tagged protein

Procedure:

  • Resin Preparation and Column Packing:

    • Resuspend the resin slurry in its storage buffer.

    • Transfer the desired amount of slurry to a chromatography column.

    • Allow the storage buffer to drain by gravity flow.

  • Column Equilibration:

    • Equilibrate the resin by washing with 5-10 column volumes (CV) of Lysis Buffer.[8] This ensures the resin is at the correct pH and ionic strength for protein binding.

  • Sample Loading:

    • Apply the clarified cell lysate to the equilibrated column.[9] The flow rate should be slow enough to allow for efficient binding of the His-tagged protein to the resin.

    • Collect the flow-through fraction for analysis by SDS-PAGE to assess binding efficiency.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.[10] The imidazole in the wash buffer helps to compete off weakly interacting contaminants.

    • Collect the wash fractions for analysis.

  • Elution:

    • Elute the bound His-tagged protein by applying 5-10 CV of Elution Buffer. The high concentration of imidazole in the elution buffer competes with the His-tag for binding to the metal ions, thus releasing the target protein.

    • Collect the eluate in fractions.

  • Analysis:

    • Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to determine the purity of the target protein.

    • Measure the protein concentration in the elution fractions using a suitable method (e.g., Bradford assay).

Logical Framework for Resin Selection

The decision between Ni-NTA and Co-NTA should be guided by the specific requirements of the downstream application.

Resin_Selection Start Start: Need to Purify a His-tagged Protein Purity_Yield Primary Goal? Start->Purity_Yield High_Purity High Purity is Critical (e.g., Crystallography, Functional Assays) Purity_Yield->High_Purity Purity High_Yield High Yield is the Priority (e.g., Antibody Production, Screening) Purity_Yield->High_Yield Yield Choose_CoNTA Choose Co-NTA Resin High_Purity->Choose_CoNTA Choose_NiNTA Choose Ni-NTA Resin High_Yield->Choose_NiNTA Optimization Consider Further Optimization (e.g., Wash Buffer Imidazole Concentration) Choose_CoNTA->Optimization Choose_NiNTA->Optimization

Resin Selection Logic

Conclusion

The choice between Ni-NTA and Co-NTA for protein purification is not a one-size-fits-all decision. Ni-NTA is a robust and high-capacity resin ideal for routine purifications where maximizing yield is the primary objective. In contrast, Co-NTA offers superior specificity, leading to higher purity in a single chromatographic step, making it the preferred choice for applications that are sensitive to protein contaminants. By understanding the fundamental differences in their performance and considering the specific requirements of the intended downstream applications, researchers can make an informed decision to optimize their protein purification workflow and achieve the desired experimental outcomes.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Tris-NTA in Metal-Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the purification of His-tagged proteins, achieving high purity is paramount. Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for this purpose. However, a common challenge is the cross-reactivity of the chromatography resin with endogenous metal-binding proteins from the host organism, leading to contamination of the final purified product. The choice of chelating ligand and metal ion on the IMAC resin plays a critical role in determining the specificity of the purification.

This guide provides a comprehensive comparison of Tris-NTA (Tris-Nitrilotriacetic Acid) with other common IMAC chelators, focusing on their potential for cross-reactivity with non-His-tagged metal-binding proteins. By understanding the performance differences and the underlying principles, researchers can make more informed decisions to optimize their protein purification strategies.

Understanding the Players in Metal-Affinity Chromatography

The core of IMAC lies in the interaction between a polyhistidine tag (His-tag) engineered onto the recombinant protein and a transition metal ion immobilized on a chromatography matrix. This interaction is mediated by a chelating ligand that coordinates the metal ion. The most common chelators include Iminodiacetic Acid (IDA), Nitrilotriacetic Acid (NTA), and the more advanced this compound.

  • IDA (Iminodiacetic Acid): A tridentate chelator that offers three coordination sites for the metal ion. This leaves more sites on the metal ion available for binding to histidine residues, which can lead to higher binding capacity but also increased non-specific binding.[1][2][3][4]

  • NTA (Nitrilotriacetic Acid): A tetradentate chelator that provides four coordination sites for the metal ion. This stronger chelation reduces metal ion leaching and generally offers higher specificity compared to IDA.[1][2][3][4]

  • This compound: A multivalent chelator that presents three NTA moieties in close proximity. This arrangement leads to a significant increase in the avidity and binding affinity for His-tagged proteins compared to mono-NTA, with reported affinities in the nanomolar range.[5][6]

The choice of metal ion, most commonly nickel (Ni²⁺) or cobalt (Co²⁺), also significantly influences the performance of the IMAC resin. Nickel generally provides higher affinity and capacity, while cobalt offers greater specificity and reduced non-specific binding.[7][8]

Performance Comparison of IMAC Chelators

The selection of an IMAC resin often involves a trade-off between yield and purity. While a high binding capacity is desirable for maximizing the recovery of the target protein, high specificity is crucial for minimizing contamination from host cell proteins.

FeatureIDA (e.g., Ni-IDA)NTA (e.g., Ni-NTA)This compound (e.g., Ni-Tris-NTA)Co-TALON® (Cobalt-based)
Chelator Type TridentateTetradentateMultivalent (3x Tetradentate)Tetradentate
Binding Affinity for His-tag ModerateHighVery High (nM range)[5][6]Moderate
Binding Specificity LowerModerateGenerally high for His-tagsHigh[7][9]
Cross-Reactivity Potential HigherModeratePotentially lower for some proteins due to specific geometry, but high affinity may capture weakly interacting proteins.Lower[7][9]
Metal Ion Leaching Higher[1][3]Lower[1][3]LowLow
Ideal Application High-yield purification where purity is less critical.General purpose His-tag protein purification.Applications requiring very stable binding, such as surface immobilization or when purifying low-abundance proteins.High-purity protein purification for sensitive downstream applications.

Common Metal-Binding Proteins Exhibiting Cross-Reactivity

Several classes of endogenous proteins are known to possess metal-binding properties and can co-purify with His-tagged proteins during IMAC. Understanding these potential contaminants is the first step toward mitigating their presence.

Protein ClassExample(s)Rationale for Binding
Zinc-Finger Proteins Transcription factorsContain zinc-coordinating domains that can interact with the immobilized metal ions on the IMAC resin.
Calcium-Binding Proteins Calmodulin, ParvalbuminPossess EF-hand or other calcium-binding motifs that can also chelate other divalent cations.
Serum Albumins Bovine Serum Albumin (BSA), Human Serum Albumin (HSA)Have multiple surface-exposed histidine residues that can lead to non-specific binding to IMAC resins.[10][11]
Carbonic Anhydrases Carbonic Anhydrase IIThis metalloenzyme contains a zinc ion in its active site and has been shown to bind to IMAC resins even without a His-tag.
Certain Bacterial Proteins SlyD (E. coli)A peptidyl-prolyl isomerase with a metal-binding domain that often contaminates IMAC purifications from E. coli.

Experimental Protocol for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of different IMAC resins, a systematic approach is required. The following protocol outlines a general workflow for comparing the binding of non-His-tagged metal-binding proteins to this compound and other IMAC resins.

Objective: To quantify and compare the non-specific binding of a panel of metal-binding proteins to Ni-Tris-NTA, Ni-NTA, Ni-IDA, and Co-TALON® resins.

Materials:

  • IMAC Resins: Ni-Tris-NTA, Ni-NTA, Ni-IDA, and Co-TALON®

  • Chromatography columns

  • Panel of purified, non-His-tagged metal-binding proteins (e.g., Calmodulin, Carbonic Anhydrase, Bovine Serum Albumin)

  • Binding/Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • SDS-PAGE analysis reagents and equipment

  • Protein quantification assay (e.g., Bradford or BCA)

Procedure:

  • Resin Preparation:

    • Equilibrate each of the four types of IMAC resins with 5-10 column volumes (CV) of Binding/Wash Buffer.

  • Protein Loading:

    • For each resin type, load a known amount (e.g., 1 mg) of a single, purified non-His-tagged metal-binding protein.

    • Collect the flow-through fraction for analysis.

  • Washing:

    • Wash the column with 10 CV of Binding/Wash Buffer to remove any unbound or weakly bound protein.

    • Collect the wash fractions for analysis.

  • Elution:

    • Elute any bound protein with 5 CV of Elution Buffer.

    • Collect the elution fraction.

  • Analysis:

    • Determine the protein concentration in the flow-through, wash, and elution fractions for each resin and each protein tested.

    • Analyze the fractions by SDS-PAGE to visualize the presence and relative amount of protein in each fraction.

  • Data Interpretation:

    • Calculate the percentage of each non-His-tagged protein that bound to and was eluted from each resin.

    • Compare the elution profiles and the percentage of bound protein across the different resins to assess their relative cross-reactivity.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Resin_Equilibration Equilibrate IMAC Resins (this compound, NTA, IDA, TALON) Load_Protein Load Protein onto Column Resin_Equilibration->Load_Protein Protein_Sample Prepare Purified Non-His-tagged Metal-Binding Proteins Protein_Sample->Load_Protein Wash_Column Wash with Binding/Wash Buffer Load_Protein->Wash_Column Collect Flow-through Elute_Protein Elute with Elution Buffer Wash_Column->Elute_Protein Collect Wash Quantify_Protein Quantify Protein in Flow-through, Wash, and Elution Fractions Elute_Protein->Quantify_Protein Collect Elution SDS_PAGE SDS-PAGE Analysis Elute_Protein->SDS_PAGE Compare_Results Compare Cross-Reactivity Profiles Quantify_Protein->Compare_Results SDS_PAGE->Compare_Results

Caption: Experimental workflow for assessing the cross-reactivity of IMAC resins.

Signaling Pathway of IMAC Purification

The interaction between a His-tagged protein and an IMAC resin can be conceptualized as a signaling pathway, where the binding of the protein to the resin is the primary event, and elution is the controlled termination of this signal.

IMAC_Pathway His_Protein His-tagged Protein Bound_Complex His-Protein::IMAC-Resin Complex His_Protein->Bound_Complex Binding IMAC_Resin IMAC Resin (e.g., Ni-Tris-NTA) IMAC_Resin->Bound_Complex Eluted_Protein Purified His-tagged Protein Bound_Complex->Eluted_Protein Elution Free_Resin Free IMAC Resin Bound_Complex->Free_Resin Dissociation Imidazole Imidazole (Competitor) Imidazole->Bound_Complex

Caption: Simplified pathway of His-tagged protein binding and elution in IMAC.

Conclusion

The choice of IMAC resin has a significant impact on the purity of the final protein product. While this compound offers superior affinity for His-tagged proteins, which can be advantageous for capturing low-expression targets or for stable surface immobilization, its potential for cross-reactivity with other metal-binding proteins should be considered. For applications demanding the highest purity, cobalt-based resins like Co-TALON® often provide a better alternative due to their inherent higher specificity. By understanding the characteristics of different IMAC systems and systematically evaluating their performance with relevant contaminating proteins, researchers can select the optimal purification strategy to achieve their desired level of purity and yield.

References

A Head-to-Head Comparison of SPR Capture Chemistries: Tris-NTA vs. Amine Coupling and Streptavidin-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Surface Plasmon Resonance (SPR) for biomolecular interaction analysis, the choice of ligand immobilization strategy is a critical decision that directly impacts data quality, reproducibility, and experimental efficiency. This guide provides an objective comparison of the prevalent capture methods—Tris-NTA for His-tagged molecules, traditional Amine Coupling, and the high-affinity Streptavidin-Biotin system—supported by experimental data and detailed protocols.

The method of anchoring a ligand to the sensor chip surface can profoundly influence its orientation, stability, and biological activity. A well-chosen strategy ensures that the ligand's binding sites are accessible and that the surface can be reliably regenerated for subsequent experiments. This guide delves into the principles, advantages, and limitations of three widely used methods to inform your experimental design.

At a Glance: Performance Comparison of SPR Capture Methods

The following table summarizes key performance indicators for this compound, Amine Coupling, and Streptavidin-Biotin capture methods. The data is compiled from various studies to provide a comparative overview.

ParameterThis compound CaptureAmine CouplingStreptavidin-Biotin Capture
Immobilization Principle Reversible, oriented capture of His-tagged ligands via Ni²⁺ chelation.[1]Covalent, random immobilization via primary amine groups (e.g., Lysine).[2]High-affinity, non-covalent capture of biotinylated ligands onto a streptavidin-coated surface.[3]
Ligand Orientation Uniformly oriented.[4]Random.[2]Generally oriented, depending on biotinylation site.
Surface Regeneration Fully regenerable by removing Ni²⁺ with EDTA.[1]Not possible to remove ligand; analyte is removed with harsh regeneration solutions.Ligand capture is essentially irreversible; analyte is removed with regeneration solutions.
Ligand Stability (% remaining) High (e.g., Protein A/G: >95% after 1000s).[1]Covalently bound, very high stability.Very high due to the strong biotin-streptavidin interaction (KD ~10⁻¹⁵ M).[3]
Reproducibility High, with reported RSD <2%.[4]Can be variable due to random orientation and potential surface heterogeneity.High, due to specific and strong interaction.
Ligand Modification Requires a polyhistidine-tag (e.g., 6xHis).No modification required for most proteins.Requires biotinylation of the ligand.
Suitability for Crude Samples Yes, offers on-chip purification.[1]No, requires purified ligand.Yes, if the ligand is the only biotinylated molecule.

In-Depth Analysis of Capture Methods

This compound: The Reversible and Oriented Approach

The Tris-nitrilotriacetic acid (this compound) surface provides a significant advancement over traditional mono-NTA systems for the capture of histidine-tagged proteins. The trivalent nature of this compound leads to a more stable and selective capture of the His-tag, resulting in a stable baseline ideal for kinetic analysis.[1]

Advantages:

  • Oriented Capture: Ensures that the ligand's binding sites are uniformly exposed, leading to more reliable kinetic data.[4]

  • High Stability: His-tagged proteins are captured more strongly compared to mono-NTA surfaces, with minimal ligand dissociation over time.[1]

  • Full Regenerability: The entire ligand-analyte complex can be removed using EDTA, allowing for multiple experiments on a fresh surface without the need for a new chip.[1]

  • Crude Sample Compatibility: The specificity of the His-tag/NTA interaction allows for the capture of ligands directly from complex mixtures like cell lysates.[1]

Limitations:

  • Requires the genetic modification of the ligand to include a polyhistidine tag.

  • The interaction can be sensitive to buffer components like EDTA or imidazole.

A study by Bio-Rad demonstrated the superior stability of their this compound (HTG) chip compared to a mono-NTA chip. For the protein Ubiquitin, 92% remained on the HTG chip surface after a set period, compared to only 45% on the standard NTA chip.[1]

Amine Coupling: The Workhorse of SPR

Amine coupling is the most common and broadly applicable immobilization chemistry.[5] It involves the activation of a carboxymethylated dextran (B179266) surface with EDC and NHS to form reactive esters that then form covalent bonds with primary amines on the ligand.

Advantages:

  • Universal Applicability: Most proteins contain accessible lysine (B10760008) residues and an N-terminus, making this method widely compatible.

  • High Stability: The formation of a covalent bond results in a very stable ligand surface.

  • High Capacity: It is often possible to achieve high ligand densities on the sensor surface.

Limitations:

  • Random Orientation: Ligands are attached in random orientations, which can lead to a heterogeneous surface where some binding sites are inaccessible, potentially affecting the accuracy of kinetic measurements.[5]

  • Potential for Inactivation: The low pH conditions often required for pre-concentration and the chemical modification itself can sometimes denature or inactivate the ligand.[5]

  • Irreversible: The ligand cannot be removed, and harsh regeneration conditions that only remove the analyte can lead to a gradual loss of ligand activity over multiple cycles.

Streptavidin-Biotin: The High-Affinity Champion

This method leverages the exceptionally strong and specific interaction between streptavidin and biotin. Typically, streptavidin is first covalently attached to the sensor surface, which then acts as a capture layer for any biotinylated ligand.

Advantages:

  • Exceptional Stability: The biotin-streptavidin bond is one of the strongest non-covalent interactions known, making the captured ligand virtually permanent.[3]

  • Oriented Immobilization: If the ligand is biotinylated at a specific site away from the active center, a uniform orientation can be achieved.

  • High Specificity: The capture is highly specific, allowing for the use of non-purified, biotinylated ligands.

Limitations:

  • Irreversible Capture: The strength of the interaction means the biotinylated ligand cannot be removed. While the surface can be regenerated by removing the analyte, the capture molecule itself is permanently bound.

  • Requires Ligand Modification: The ligand must be chemically or enzymatically biotinylated prior to the experiment.

  • Potential for Steric Hindrance: The large size of streptavidin (approx. 53 kDa) could potentially interfere with the interaction of smaller analytes.

Experimental Protocols

Below are detailed protocols for each immobilization method, providing a practical guide for implementation.

Protocol 1: this compound Capture of His-Tagged Proteins

This protocol describes the reversible capture of a His-tagged ligand on a this compound sensor chip.

Materials:

  • This compound Sensor Chip

  • Running Buffer (e.g., HBS-EP+)

  • Activation Solution: 10 mM NiSO₄

  • Ligand: His-tagged protein (10-100 µg/mL in running buffer)

  • Regeneration Solution: 300 mM EDTA, pH 8.5

Procedure:

  • Chip Conditioning: Perform startup cycles with running buffer. Condition the chip surface with injections of 0.5% SDS, 50 mM NaOH, and 100 mM HCl to remove any contaminants.

  • Surface Activation: Inject the 10 mM NiSO₄ solution for 2 minutes at a flow rate of 30 µL/min to charge the NTA groups with nickel.[1]

  • Ligand Capture: Inject the His-tagged protein solution at a flow rate of 30 µL/min. Monitor the response (RU) to achieve the desired immobilization level.

  • Stabilization: Allow the baseline to stabilize in running buffer. The stability of the captured ligand should be confirmed by a flat baseline.

  • Analyte Injection: Proceed with the injection of the analyte at various concentrations to measure binding kinetics.

  • Surface Regeneration: Inject the 300 mM EDTA solution for 2 minutes at 30 µL/min to strip the nickel and the captured ligand from the surface.[1] The surface is now ready for a new cycle of activation and capture.

Protocol 2: Amine Coupling Immobilization

This protocol details the covalent immobilization of a protein ligand onto a carboxymethylated dextran sensor chip (e.g., CM5).

Materials:

  • CM5 Sensor Chip

  • Running Buffer (e.g., HBS-EP+)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0, or 5.5

  • Activation Reagents: 0.4 M EDC and 0.1 M NHS (from Amine Coupling Kit)

  • Ligand: Protein at 5-20 µg/mL in the selected immobilization buffer

  • Blocking Solution: 1 M Ethanolamine-HCl, pH 8.5

Procedure:

  • pH Scouting (Optional but Recommended): To find the optimal pre-concentration pH, inject the ligand in different immobilization buffers over the activated surface. Select the pH that gives the best electrostatic attraction.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups on the sensor surface.

  • Ligand Immobilization: Inject the ligand solution at a flow rate of 5-10 µL/min. The contact time can be varied to achieve the target immobilization level (e.g., 3000-5000 RU for initial tests).

  • Deactivation: Inject the 1 M Ethanolamine-HCl solution for 7 minutes at 10 µL/min to block any remaining active esters on the surface.

  • Analyte Injection: Proceed with analyte binding experiments.

  • Regeneration: After each analyte injection, regenerate the surface using a solution that dissociates the analyte-ligand complex without denaturing the ligand (e.g., 10 mM Glycine-HCl, pH 1.5-3.0).

Protocol 3: Streptavidin-Biotin Capture

This protocol describes the capture of a biotinylated ligand on a streptavidin-coated sensor chip (e.g., SA chip).

Materials:

  • Streptavidin (SA) Sensor Chip

  • Running Buffer (e.g., HBS-EP+)

  • Ligand: Biotinylated protein in running buffer

  • Regeneration Solution (for analyte removal)

Procedure:

  • Chip Conditioning: Perform several startup injections with a conditioning solution (e.g., 1 M NaCl with 50 mM NaOH) to remove any non-covalently bound streptavidin and stabilize the surface.

  • Ligand Capture: Inject the biotinylated ligand solution over the SA surface at a flow rate of 5-10 µL/min. The high affinity of the interaction means that even low concentrations of the ligand will be captured efficiently. Monitor the RU to reach the desired immobilization level.

  • Surface Wash: Wash the surface thoroughly with running buffer to remove any unbound ligand.

  • Analyte Injection: Proceed with the analyte binding experiments.

  • Regeneration: After each analyte run, inject a regeneration solution to remove the bound analyte. The biotinylated ligand will remain stably captured on the surface.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each capture method.

Tris_NTA_Workflow cluster_chip Sensor Chip Surface Start This compound Surface Activated Ni²⁺-Activated This compound Surface Start->Activated Inject NiSO₄ Captured His-Ligand Captured Activated->Captured Inject His-Ligand Bound Analyte Bound Captured->Bound Inject Analyte Regenerated Regenerated Surface Captured->Regenerated Inject EDTA Bound->Captured Dissociation Regenerated->Activated Re-activate

Caption: Workflow for this compound capture and regeneration.

Amine_Coupling_Workflow cluster_chip Sensor Chip Surface Start Carboxyl Surface (CM5) Activated NHS-Ester Activated Surface Start->Activated Inject EDC/NHS Immobilized Ligand Covalently Immobilized Activated->Immobilized Inject Ligand Blocked Blocked Surface Immobilized->Blocked Inject Ethanolamine Bound Analyte Bound Blocked->Bound Inject Analyte Bound->Blocked Regeneration

Caption: Workflow for covalent amine coupling.

Streptavidin_Biotin_Workflow cluster_chip Sensor Chip Surface Start Streptavidin (SA) Surface Captured Biotin-Ligand Captured Start->Captured Inject Biotin-Ligand Bound Analyte Bound Captured->Bound Inject Analyte Bound->Captured Regeneration

Caption: Workflow for streptavidin-biotin capture.

Conclusion: Selecting the Right Tool for the Job

The optimal SPR immobilization strategy is highly dependent on the specific ligand-analyte system and the goals of the experiment.

  • This compound capture is the superior choice for researchers working with His-tagged proteins, offering a combination of oriented capture, high stability, and complete surface regenerability. It is particularly advantageous for kinetic analysis and when working with crude samples.

  • Amine coupling remains a robust, universal method when protein modification is not feasible. However, researchers must be mindful of the potential for random orientation and its impact on data interpretation.

  • Streptavidin-biotin capture provides an exceptionally stable surface and is ideal when a biotinylated ligand is available and irreversibility of the capture is acceptable.

References

High-Affinity Tris-NTA Interactions with His-Tagged Proteins: A Thermodynamic Comparison by Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Protein Science

The precise characterization of protein-ligand interactions is fundamental to drug discovery and a deep understanding of biological processes. The polyhistidine-tag (His-tag) system is a cornerstone of recombinant protein purification and analysis, relying on the affinity of histidine residues for immobilized metal ions. While the conventional monomeric nitrilotriacetic acid (mono-NTA) chelated to a metal ion (typically Ni²⁺) is widely used, the development of multivalent chelators, such as Tris-Nitrilotriacetic Acid (Tris-NTA), has enabled significantly higher affinity interactions.

Comparison of High-Affinity vs. Standard His-Tag Binding Systems

To illustrate the advantages of a higher-affinity binding system analogous to this compound, we present a comparison between a standard single hexahistidine tag (His6) and a high-affinity double hexahistidine tag (double-His6). Research has shown that increasing the valency of the His-tag results in a significant increase in binding affinity to Ni-NTA surfaces, a principle that mirrors the enhanced affinity of multivalent this compound.[3][4]

ParameterStandard Affinity (Single His6-tag)High Affinity (Double His6-tag)Reference
Binding Stability LowerSignificantly Higher[3][4]
Dissociation Rate (from Ni-NTA surface) Faster10 times slower[3]
Required Imidazole (B134444) Concentration for Elution Lower6-8 fold higher[3]
Binding Affinity (K D ) Micromolar (µM) rangeNanomolar (nM) to sub-nanomolar range[5]

Note: The binding affinity for this compound has been reported to be in the nanomolar to sub-nanomolar range, similar to the high-affinity double-His6 tag system.

Thermodynamic Insights into the Interaction

The interaction between a His-tag and a metal-chelated NTA moiety is primarily driven by enthalpy, resulting from the formation of coordination bonds between the nitrogen atoms of the histidine imidazole rings and the metal ion. Isothermal Titration Calorimetry directly measures this enthalpy change (ΔH).[2] From the ITC data, the dissociation constant (K D ), and subsequently the Gibbs free energy change (ΔG), can be calculated. The entropy change (ΔS) is then determined from the Gibbs-Helmholtz equation (ΔG = ΔH - TΔS).

A more negative ΔG indicates a stronger binding affinity. The multivalent nature of the this compound interaction with a His-tag leads to a significant avidity effect, where the overall binding strength is much greater than the sum of the individual interactions. This results in a substantially lower K D value and a more negative ΔG compared to the monovalent mono-NTA interaction.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

A typical ITC experiment to characterize the binding of a this compound compound to a His-tagged protein involves the following steps:

  • Sample Preparation:

    • The His-tagged protein is extensively dialyzed against the desired experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to ensure buffer matching.

    • The this compound solution is prepared in the same dialysis buffer to minimize heats of dilution. The this compound is charged with a metal ion, typically NiCl₂, in a stoichiometric manner.

    • The concentrations of both the protein and the this compound ligand are determined accurately.

    • All solutions are degassed immediately prior to the experiment to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Instrument Setup:

    • The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

    • The sample cell (typically ~200 µL) is loaded with the His-tagged protein solution (e.g., 10-20 µM).

    • The injection syringe (typically ~40 µL) is filled with the Ni-Tris-NTA solution (e.g., 100-200 µM).

  • Titration:

    • A series of small, precise injections (e.g., 1-2 µL) of the Ni-Tris-NTA solution are made into the protein solution in the sample cell.

    • The heat change associated with each injection is measured by the instrument's sensitive thermopile.

    • The injections are continued until the protein binding sites are saturated, and subsequent injections only produce the heat of dilution.

  • Data Analysis:

    • The raw data, consisting of heat pulses for each injection, is integrated to determine the heat change per mole of injectant.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: K D , ΔH, ΔS, and n.

Important Experimental Considerations:
  • Buffer Choice: The choice of buffer is critical in ITC experiments. Buffers with high ionization enthalpies, such as Tris, can contribute significantly to the measured heat and mask the true binding enthalpy. It is often preferable to use buffers with low ionization enthalpies, such as phosphate (B84403) or HEPES.

  • pH Control: The pH of the protein and ligand solutions must be identical to avoid large heats of neutralization.

  • Control Experiments: A control titration of the ligand into the buffer alone is recommended to determine the heat of dilution, which can then be subtracted from the experimental data.

Visualizing the Experimental Workflow and Molecular Interactions

To better understand the experimental process and the underlying molecular events, the following diagrams were generated using Graphviz.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_itc 2. ITC Experiment cluster_analysis 3. Data Analysis p_prep His-tagged Protein in Buffer degas Degas Solutions p_prep->degas l_prep Ni-Tris-NTA in Matched Buffer l_prep->degas load_cell Load Protein into Sample Cell degas->load_cell load_syringe Load Ni-Tris-NTA into Syringe degas->load_syringe titrate Titrate Ligand into Protein load_cell->titrate load_syringe->titrate measure Measure Heat Change titrate->measure raw_data Raw ITC Data (Heat Pulses) measure->raw_data integrate Integrate Peaks raw_data->integrate isotherm Generate Binding Isotherm integrate->isotherm fit_model Fit to Binding Model isotherm->fit_model thermo_params Determine Thermodynamic Parameters (KD, ΔH, ΔS, n) fit_model->thermo_params

Caption: Workflow of an Isothermal Titration Calorimetry experiment.

Caption: Schematic of the this compound and His-tag interaction.

Conclusion

The use of this compound provides a significant advantage over traditional mono-NTA for applications requiring high-affinity and stable binding of His-tagged proteins. This enhanced affinity is a result of the multivalent nature of the interaction, leading to a more favorable Gibbs free energy of binding. Isothermal Titration Calorimetry is an indispensable tool for characterizing the thermodynamics of these interactions, providing a complete picture of the binding energetics. While direct comparative ITC data for this compound versus mono-NTA is sparse, the principles of multivalency and the data from analogous high-affinity systems strongly support the superior binding properties of this compound. For researchers in drug development and protein science, a thorough thermodynamic characterization of their systems using ITC is crucial for making informed decisions and advancing their research.

References

A Quantitative Comparison of Protein Loading Capacity on Tris-NTA Surfaces Versus Alternative Immobilization Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stable immobilization of proteins onto sensor surfaces is a critical step in a multitude of applications, from surface plasmon resonance (SPR) and biolayer interferometry (BLI) to the development of novel diagnostics and therapeutics. The choice of immobilization strategy directly impacts the functional activity of the immobilized protein and the overall quality of the resulting data. This guide provides an objective comparison of the protein loading capacity and performance of Tris-NTA surfaces against two widely used alternatives: amine coupling and streptavidin-biotin interaction.

Tris-nitrilotriacetic acid (this compound) surfaces have emerged as a powerful tool for the site-specific, oriented immobilization of histidine-tagged (His-tagged) proteins. This technology leverages the high affinity and specificity of the interaction between the this compound chelated with a metal ion (typically Nickel) and the polyhistidine tag engineered onto the recombinant protein. This oriented capture is a key advantage over random covalent attachment methods like amine coupling.

Quantitative Comparison of Protein Loading Capacity

The protein loading capacity of a sensor surface is a critical parameter that influences the signal response in binding assays. The following table summarizes the typical protein loading capacities for this compound, amine coupling, and streptavidin-biotin surfaces based on data from various sensor chip manufacturers. It is important to note that the actual loading capacity can vary significantly depending on the specific protein's size, pI, and the surface chemistry of the sensor chip.

Immobilization ChemistrySurface TypeTypical Protein Loading Capacity (RU)¹Approximate Loading Capacity (ng/mm²)²Key AdvantagesKey Disadvantages
This compound Bio-Rad ProteOn HTG/HTE[1][2][3]HTG: Lower density for protein-protein interactions; HTE: Higher density for small moleculesVaries with proteinOriented immobilization, regenerable surface, capture from crude lysates.[1]Potential for ligand dissociation over time, requires His-tagged protein.[4]
Cytiva Biacore NTA[5][6][7]High capacity, suitable for low-molecular-weight analytesVaries with proteinVersatile for various His-tagged molecules, regenerable.[5]Can exhibit baseline drift due to protein dissociation.[4]
Sartorius Octet NTA[8][9][10][11][12]Dynamic range of 0.5 – 1000 µg/mL for quantitationVaries with proteinRapid and label-free quantitation and kinetics of His-tagged proteins.[9]Requires identical standard for accurate quantitation.[9]
Amine Coupling Bio-Rad ProteOn GLH[13][14]>20,000 RU>20 ng/mm²High capacity, covalent and stable linkage, widely applicable.Random orientation of immobilized protein, potential for inactivation.
Bio-Rad ProteOn GLM[2][14]Intermediate capacityVaries with proteinVersatile for protein-protein and protein-small molecule interactions.Random orientation.
Bio-Rad ProteOn GLC[2][14]Approx. one protein monolayerVaries with proteinSuitable for protein-protein interaction analysis.Random orientation.
Cytiva Biacore CM5[15]Varies with protein and immobilization conditionsVaries with proteinRobust and widely used for various biomolecules.Can be difficult for acidic proteins (pI < 3.5).[15]
Streptavidin-Biotin Bio-Rad ProteOn NLC[13][14]~2,000 RU (for IgG)~2 ng/mm² (for IgG)Very high affinity and stable interaction, site-specific immobilization.[16]Requires biotinylation of the protein, generally not regenerable.[17]
Sartorius Octet SA[18][19]Varies with biotinylated ligandVaries with proteinQuick and stable immobilization of biotinylated molecules.[19]Requires optimization of biotinylation ratio.[18]
Cytiva Biacore SA[17]Varies with biotinylated ligandVaries with proteinExtremely stable non-covalent binding.[17]Not suitable for regeneration.[17]

¹RU (Response Units) is a common unit in SPR and is proportional to the surface mass density. 1 RU ≈ 1 pg/mm². ²Approximate conversion from RU, assuming 1 RU = 1 pg/mm². This is a simplification and the actual value depends on the protein's refractive index.

Experimental Protocols

Detailed methodologies for each immobilization technique are crucial for reproducibility and for achieving optimal protein loading.

This compound Immobilization of His-tagged Proteins

This protocol is a general guideline for immobilizing a His-tagged protein onto a this compound sensor surface for SPR analysis.

Materials:

  • This compound sensor chip

  • His-tagged protein in a suitable buffer (e.g., HBS-P+)

  • Nickel solution (e.g., 500 µM NiSO₄)

  • Regeneration solution (e.g., 350 mM EDTA)

Procedure:

  • Surface Activation: Inject the nickel solution over the this compound surface to charge it with Ni²⁺ ions.[1]

  • Ligand Immobilization: Inject the His-tagged protein solution over the activated surface. The protein will be captured via the His-tag. The desired immobilization level can be controlled by adjusting the protein concentration and injection time.[6]

  • Stabilization: A stable baseline should be achieved after the protein injection.

  • Analyte Injection: Inject the analyte of interest to perform the binding assay.

  • Surface Regeneration: Inject the regeneration solution to strip the captured protein and metal ions, preparing the surface for the next cycle.[5]

Amine Coupling

This protocol describes the standard procedure for covalent immobilization of a protein onto a carboxymethylated dextran (B179266) surface.[15][20]

Materials:

  • Carboxymethylated sensor chip (e.g., CM5)

  • Protein to be immobilized in a low ionic strength buffer with a pH below the protein's pI (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Activation solution: A freshly prepared 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).[20]

  • Deactivation solution: 1 M ethanolamine-HCl, pH 8.5.[15]

Procedure:

  • Surface Activation: Inject the EDC/NHS mixture to activate the carboxyl groups on the sensor surface, forming reactive NHS esters.[15]

  • Ligand Immobilization: Inject the protein solution. The primary amine groups (lysine residues and N-terminus) on the protein will react with the NHS esters, forming stable amide bonds.

  • Deactivation: Inject the ethanolamine (B43304) solution to quench any unreacted NHS esters and block the remaining active sites on the surface.[15]

Streptavidin-Biotin Immobilization

This protocol outlines the capture of a biotinylated protein on a streptavidin-coated sensor surface.[16][18][21]

Materials:

  • Streptavidin-coated sensor chip

  • Biotinylated protein in a suitable buffer (e.g., PBS)

  • Biotinylation reagent (e.g., NHS-PEG4-Biotin) if the protein is not already biotinylated.[18]

Procedure:

  • Protein Biotinylation (if necessary): a. Ensure the protein is in an amine-free buffer (e.g., PBS).[18] b. React the protein with the biotinylation reagent according to the manufacturer's instructions. A 1:1 molar coupling ratio of biotin (B1667282) to protein is often recommended as a starting point.[18] c. Remove excess, unreacted biotin using a desalting column.[18]

  • Ligand Immobilization: Inject the biotinylated protein solution over the streptavidin-coated surface. The high-affinity interaction between streptavidin and biotin will lead to stable capture of the protein.[16][21]

  • Washing: Wash the surface to remove any non-specifically bound protein.

Visualizing the Immobilization Workflows

The following diagrams, generated using Graphviz, illustrate the key steps in each immobilization workflow.

Tris_NTA_Workflow cluster_0 This compound Immobilization Start Start Activate Activate Surface (Inject Ni²⁺) Start->Activate 1. Immobilize Immobilize Ligand (Inject His-tagged Protein) Activate->Immobilize 2. Analyze Perform Binding Assay (Inject Analyte) Immobilize->Analyze 3. Regenerate Regenerate Surface (Inject EDTA) Analyze->Regenerate 4. Regenerate->Activate Reuse End End Regenerate->End

This compound Immobilization Workflow

Amine_Coupling_Workflow cluster_1 Amine Coupling Immobilization Start Start Activate Activate Surface (Inject EDC/NHS) Start->Activate 1. Immobilize Immobilize Ligand (Inject Protein) Activate->Immobilize 2. Deactivate Deactivate Surface (Inject Ethanolamine) Immobilize->Deactivate 3. Analyze Perform Binding Assay (Inject Analyte) Deactivate->Analyze 4. End End Analyze->End

Amine Coupling Workflow

Streptavidin_Biotin_Workflow cluster_2 Streptavidin-Biotin Immobilization Start Start Biotinylate Biotinylate Protein (if necessary) Start->Biotinylate Immobilize Immobilize Ligand (Inject Biotinylated Protein) Biotinylate->Immobilize 1. Wash Wash Surface Immobilize->Wash 2. Analyze Perform Binding Assay (Inject Analyte) Wash->Analyze 3. End End Analyze->End

Streptavidin-Biotin Workflow

References

A Head-to-Head Battle of Affinity Tags: Tris-NTA vs. Strep-tag and FLAG-tag

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of life sciences and drug development, the efficient purification of recombinant proteins is a critical step. The choice of an affinity tag is a key determinant of success, directly impacting purity, yield, and the bioactivity of the final protein product. This guide provides an objective comparison of the Tris-NTA system, a high-affinity variant for His-tagged proteins, against two other popular affinity tags: Strep-tag and FLAG-tag. The comparison is supported by available experimental data to aid researchers in selecting the most suitable system for their specific needs.

Performance Benchmark: A Quantitative Comparison

The selection of an affinity tag often involves a trade-off between purity, yield, and cost. The following table summarizes the key performance indicators for this compound, Strep-tag II, and FLAG-tag based on available data. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in published literature, and performance can vary depending on the protein of interest and the expression system used.

FeatureThis compound (for His-tag)Strep-tag IIFLAG-tag
Binding Principle Chelating interaction between three NTA groups and a polyhistidine tag (e.g., 6xHis) in the presence of a divalent metal ion (e.g., Ni²⁺).Highly specific binding of the Strep-tag II peptide to an engineered streptavidin, Strep-Tactin®.Immunoprecipitation based on the specific binding of the FLAG peptide epitope to an anti-FLAG antibody.
Binding Affinity (Kd) Sub-nanomolar to low nanomolar (e.g., <1 nM to 20 nM)[1]~1 µM[2]~100 nM[3]
Purity Moderate to high; dependent on optimization to reduce non-specific binding of host proteins with histidine residues.[4][5] Can be >95% with optimization.[6]Very high (>95%) in a single step due to the high specificity of the interaction.[6]Very high, often yielding the highest purity due to the specificity of the antibody-antigen interaction.[4][7]
Yield Generally high (5–40 mg/mL resin), but can be protein-dependent.[6]Good (up to 14 mg/mL resin).[6]Lower (typically 0.6-1 mg/mL resin) due to the lower capacity of antibody-based resins.[3]
Elution Conditions Competitive elution with imidazole (B134444), or a decrease in pH.[6]Gentle, competitive elution with desthiobiotin or biotin.[6]Competitive elution with an excess of FLAG peptide, or by lowering the pH.[8]
Resin Regeneration Yes, by stripping the metal ion with EDTA and recharging.[6]Yes, by washing with a solution like HABA.Yes, by washing with a low pH buffer.
Cost Resin is generally inexpensive.[4]Resin and elution reagents are moderately priced.[4]Resin and peptide elution reagents are generally the most expensive.[4]

Experimental Protocols: A Glimpse into the Workflow

Detailed methodologies are crucial for reproducible results. Below are summarized protocols for protein purification using each of the discussed affinity tag systems.

This compound (for His-tagged proteins) Purification Protocol

This protocol is based on the principles of Immobilized Metal Affinity Chromatography (IMAC).

  • Cell Lysis: Resuspend cell pellet in a lysis buffer containing a base buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl), lysozyme (B549824), DNase I, and a protease inhibitor cocktail. Incubate on ice and then sonicate to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble His-tagged protein.

  • Resin Equilibration: Wash the this compound resin with the lysis buffer (without lysozyme and DNase I) to equilibrate it.

  • Binding: Incubate the clarified lysate with the equilibrated this compound resin on a rotator at 4°C to allow the His-tagged protein to bind to the resin.

  • Washing: Wash the resin with a wash buffer containing a low concentration of imidazole (e.g., 10-20 mM) to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Analysis: Analyze the purified protein by SDS-PAGE and quantify the protein concentration.

Strep-tag II Purification Protocol

This protocol leverages the highly specific interaction between Strep-tag II and Strep-Tactin resin.

  • Cell Lysis: Prepare a cell lysate as described for the this compound protocol.

  • Clarification: Centrifuge the lysate to obtain a clear supernatant.

  • Resin Equilibration: Equilibrate the Strep-Tactin resin with a wash buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA).

  • Binding: Apply the clarified lysate to the equilibrated Strep-Tactin column.

  • Washing: Wash the column extensively with the wash buffer to remove unbound proteins.

  • Elution: Elute the Strep-tagged protein with an elution buffer containing desthiobiotin (e.g., 2.5 mM).

  • Analysis: Analyze the purity and yield of the eluted protein.

FLAG-tag Purification Protocol

This protocol is based on immunoprecipitation using an anti-FLAG antibody-conjugated resin.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., Tris-buffered saline with a non-ionic detergent like Triton X-100) and protease inhibitors.

  • Clarification: Centrifuge the lysate to remove insoluble material.

  • Resin Equilibration: Wash the anti-FLAG affinity gel with the lysis buffer.

  • Binding: Add the clarified lysate to the equilibrated anti-FLAG resin and incubate with gentle agitation to allow the FLAG-tagged protein to bind.

  • Washing: Wash the resin several times with the lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the FLAG-tagged protein by competing with a solution containing a high concentration of 3xFLAG peptide, or by using a low pH elution buffer.

  • Analysis: Analyze the eluted fractions for the purified protein.

Visualizing the Purification Workflows

The following diagrams illustrate the experimental workflows for each affinity tag system.

Tris_NTA_Workflow cluster_0 Cell Lysate Preparation cluster_1 Purification cluster_2 Result CellPellet Cell Pellet Lysis Lysis Buffer Lysate Crude Lysate Lysis->Lysate Clarification Clarification (Centrifugation) Binding Binding to This compound Resin Clarification->Binding Washing Washing Binding->Washing Elution Elution (Imidazole) Washing->Elution PurifiedProtein Purified His-tagged Protein

This compound Purification Workflow

Strep_tag_Workflow cluster_0 Cell Lysate Preparation cluster_1 Purification cluster_2 Result CellPellet Cell Pellet Lysis Lysis Buffer Lysate Crude Lysate Lysis->Lysate Clarification Clarification (Centrifugation) Binding Binding to Strep-Tactin Resin Clarification->Binding Washing Washing Binding->Washing Elution Elution (Desthiobiotin) Washing->Elution PurifiedProtein Purified Strep-tagged Protein

Strep-tag Purification Workflow

FLAG_tag_Workflow cluster_0 Cell Lysate Preparation cluster_1 Purification cluster_2 Result CellPellet Cell Pellet Lysis Lysis Buffer Lysate Crude Lysate Lysis->Lysate Clarification Clarification (Centrifugation) Binding Binding to Anti-FLAG Resin Clarification->Binding Washing Washing Binding->Washing Elution Elution (FLAG Peptide) Washing->Elution PurifiedProtein Purified FLAG-tagged Protein

FLAG-tag Purification Workflow

Concluding Remarks

The choice between this compound, Strep-tag, and FLAG-tag systems depends on the specific requirements of the research.

  • This compound offers a significant improvement for His-tag purification, providing very high affinity that can lead to higher yields and purity with careful optimization. It is a cost-effective option for obtaining large quantities of protein.

  • Strep-tag stands out for its high specificity, resulting in very pure protein in a single step under gentle elution conditions. This makes it an excellent choice when protein activity is of utmost importance.

  • FLAG-tag is the go-to system when the highest possible purity is required, especially for applications like co-immunoprecipitation and mass spectrometry. The trade-off is typically a lower yield and higher cost.

Ultimately, researchers should consider the downstream application of their purified protein, the expression system being used, and the available budget when making a decision. For many applications, the Strep-tag system provides a good balance of purity, yield, and cost.[4] However, for applications requiring the highest affinity for a His-tagged protein, the this compound system is a compelling choice.

References

Navigating the Nuances of Affinity: A Comparative Guide to His-Tag Length and Tris-NTA Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals relying on protein purification and immobilization, the polyhistidine-tag (His-tag) system is a cornerstone technology. The advent of multivalent chelators, such as Tris-Nitrilotriacetic acid (Tris-NTA), has further refined this system, offering significantly enhanced binding affinities compared to traditional monovalent NTA (mono-NTA). This guide provides a comprehensive comparison of the impact of His-tag length on the binding affinity to this compound, supported by experimental data and detailed protocols to aid in the design and execution of your experiments.

The Verdict on Valence: this compound Outperforms Mono-NTA

The key advantage of this compound lies in its multivalent nature. By presenting three NTA moieties, it can engage with multiple histidine residues within a His-tag simultaneously, leading to a dramatic increase in binding avidity. This results in a significantly more stable complex compared to the transient interactions often observed with mono-NTA.

Experimental data consistently demonstrates that this compound exhibits a binding affinity for a standard 6xHis-tag that is approximately four orders of magnitude higher than that of conventional mono-NTA chelators.[1][2] While mono-NTA interactions are typically in the micromolar (µM) range, this compound achieves affinities in the low nanomolar (nM) to even sub-nanomolar range.[3][4] This enhanced stability is critical for applications requiring robust protein immobilization, such as Surface Plasmon Resonance (SPR) and other sensitive binding assays.

The Impact of His-Tag Length: A Quantitative Comparison

The fundamental principle is that increasing the number of histidine residues generally leads to a stronger interaction with Ni-NTA resins.[5] This is due to the increased number of potential coordination sites for the nickel ions. For this compound, which is optimized to engage with a 6xHis-tag, this trend holds true, with longer tags offering potential advantages in specific applications.

His-Tag LengthMono-NTA (Ni2+) Approx. KdThis compound (Ni2+) Approx. KdKey Considerations
4xHis ~10-100 µMNot widely reported, expected to be weaker than 6xHisMay be sufficient for basic purification but not recommended for high-affinity applications or immobilization.
6xHis (Hexahistidine) ~1-10 µM~1-10 nM [3]The industry standard, offering a strong balance between high affinity for this compound and efficient elution. Ideal for most purification and immobilization applications.
8xHis Not widely reported, stronger than 6xHisNot widely reported, expected to be in the low nM to sub-nM rangeMay provide enhanced binding stability for challenging proteins or in competitive binding assays.
10xHis (Decahistidine) Stronger than 6xHisSub-nM range (estimated)Offers the most robust binding, beneficial for applications requiring very stable immobilization, such as SPR with low molecular weight analytes.[5] May require harsher elution conditions.

Note: The Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. The values presented are approximations based on available data and established principles. Actual binding affinities can be influenced by factors such as protein structure, accessibility of the His-tag, and experimental conditions.

Visualizing the Interaction and Experimental Workflow

To better understand the molecular interactions and the process of assessing binding affinity, the following diagrams are provided.

His-Tag Binding to this compound cluster_TrisNTA This compound Complex cluster_HisTag 6xHis-Tag on Protein TrisNTA This compound Scaffold NTA NTA NTA Ni1 Ni2+ TrisNTA:n1->Ni1 Chelation Ni2 Ni2+ TrisNTA:n2->Ni2 Ni3 Ni2+ TrisNTA:n3->Ni3 HisTag His-His His-His His-His Ni1->HisTag:h1_2 Coordination Bonds Ni2->HisTag:h3_4 Ni3->HisTag:h5_6 Protein Target Protein Protein->HisTag

Caption: Molecular interaction of a 6xHis-tag with a Ni2+-loaded this compound complex.

Workflow for Assessing Binding Affinity cluster_prep Sample Preparation cluster_exp Binding Experiment cluster_analysis Data Analysis P1 Express and purify His-tagged protein P2 Prepare this compound conjugate (e.g., on a sensor chip) E1 Immobilize His-tagged protein on this compound surface P2->E1 E2 Inject analyte (binding partner) at various concentrations E1->E2 E3 Measure binding response (e.g., SPR or ITC signal) E2->E3 A1 Generate binding curves E3->A1 A2 Fit data to a binding model (e.g., 1:1 Langmuir) A1->A2 A3 Determine kinetic parameters (ka, kd, KD) A2->A3

Caption: Generalized workflow for determining the binding affinity of a His-tagged protein.

Experimental Protocols

Accurate determination of binding affinities requires meticulous experimental design and execution. Below are generalized protocols for two common techniques used to measure protein-ligand interactions.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

1. Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • This compound sensor chip

  • His-tagged protein of interest

  • Analyte (binding partner)

  • Running buffer (e.g., HBS-P+, pH 7.4)

  • Nickel solution (e.g., 500 µM NiSO4)

  • Regeneration solution (e.g., 350 mM EDTA)

2. Method:

  • Chip Activation: Equilibrate the this compound sensor chip with running buffer. Inject the nickel solution to charge the NTA groups with Ni2+ ions.

  • Ligand Immobilization: Inject the His-tagged protein over the activated sensor surface. The protein will be captured via the His-tag/Ni-NTA interaction. The density of the immobilized protein should be optimized for the specific interaction being studied.

  • Analyte Injection: Inject the analyte at a series of concentrations over the immobilized ligand surface. Monitor the change in the SPR signal (response units, RU) in real-time.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

  • Regeneration: Inject the regeneration solution to strip the Ni2+ ions and the His-tagged protein from the sensor surface, preparing it for the next experiment.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain sensorgrams. Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a single experiment.

1. Materials:

  • Isothermal titration calorimeter

  • His-tagged protein in the sample cell

  • Ni-Tris-NTA in the injection syringe (or vice versa)

  • Dialysis buffer

2. Method:

  • Sample Preparation: Dialyze both the His-tagged protein and the this compound solution extensively against the same buffer to minimize heats of dilution. Degas the solutions before use.

  • Instrument Setup: Load the His-tagged protein into the sample cell and the this compound solution into the injection syringe. Allow the system to equilibrate to the desired temperature.

  • Titration: Perform a series of small, sequential injections of the this compound solution into the sample cell containing the His-tagged protein.

  • Heat Measurement: The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of this compound to His-tagged protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka, from which Kd is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

Conclusion

The choice of His-tag length is a critical parameter in the design of experiments involving protein purification and immobilization. For applications utilizing the high-affinity this compound system, a 6xHis-tag provides a robust and reliable handle for most purposes. However, for proteins that are expressed at low levels or for assays that demand exceptionally stable immobilization, extending the His-tag to 8 or 10 residues can provide a significant advantage. By understanding the principles outlined in this guide and employing rigorous experimental techniques, researchers can optimize their use of the His-tag/Tris-NTA system to achieve their scientific goals.

References

Validating Tris-NTA Binding Specificity: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of protein-ligand interactions is paramount. The Tris-Nitrilotriacetic acid (Tris-NTA) technology offers a high-affinity platform for capturing and analyzing His-tagged proteins. However, rigorous validation of binding specificity is crucial to prevent misleading results. This guide provides a comparative overview of essential control experiments to confirm that the interaction between your His-tagged protein and this compound is specific and not an artifact of non-specific binding.

This guide outlines key control experiments, provides detailed protocols, and presents quantitative data to compare the performance of this compound with its predecessor, mono-NTA.

Understanding the Importance of Controls

Control experiments are the cornerstone of robust scientific inquiry. In the context of this compound binding, they serve to:

  • Eliminate False Positives: Ensure that the observed binding is due to the specific interaction between the His-tag and the this compound moiety, not to other surface effects or non-specific protein adsorption.

  • Confirm Target Engagement: Verify that the His-tag is accessible and responsible for the binding event.

  • Increase Confidence in Results: Provide strong evidence to support the validity of binding affinity and kinetic data.

Comparative Analysis of NTA-His Tag Binding

The trivalent nature of this compound provides a significant advantage over the monovalent mono-NTA, resulting in a much higher affinity for His-tagged proteins. This enhanced affinity is due to the avidity effect, where the three NTA groups simultaneously engage the polyhistidine tag.[1]

FeatureMono-NTAThis compound
Binding Affinity (KD) Micromolar (µM) rangeNanomolar (nM) range
Association Rate (ka) SlowerFaster
Dissociation Rate (kd) Faster (leading to unstable binding)Slower (leading to stable binding)
Binding Stability Prone to ligand drift and baseline instability in real-time assaysProvides a stable baseline, crucial for accurate kinetic analysis[1]

Essential Control Experiments for Validating Specificity

To ensure the specificity of this compound binding, a series of positive and negative control experiments should be performed.

Negative Control: Protein without a His-tag

This is the most fundamental control to rule out non-specific binding to the sensor surface or the NTA matrix itself.

Experimental Protocol:

  • Protein Preparation: Express and purify a protein that is structurally similar to your protein of interest but lacks a polyhistidine tag. If the untagged version of your target protein is available, it is the ideal negative control.

  • Immobilization Attempt: Follow the same protocol used for your His-tagged protein to attempt to immobilize the untagged protein on the this compound surface.

  • Binding Analysis: Using a technique like Surface Plasmon Resonance (SPR), inject the untagged protein over the activated this compound sensor chip.

  • Data Interpretation: No significant binding signal should be observed. Any minimal response can be attributed to bulk refractive index changes and should be subtracted from the data obtained with the His-tagged protein.

Negative Control: Competitive Elution with Imidazole (B134444) or EDTA

Imidazole, with its similar structure to the histidine side chain, acts as a competitive inhibitor for the His-tag-NTA interaction. Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent that strips the Ni2+ ions from the NTA, thus disrupting the binding.

Experimental Protocol:

  • Binding of His-tagged Protein: Immobilize your His-tagged protein on the this compound surface and confirm binding.

  • Competitive Elution:

    • Imidazole Gradient: Inject a gradient of increasing imidazole concentrations (e.g., 10 mM to 500 mM) over the surface. A decrease in the binding signal should be observed as the imidazole concentration increases, indicating specific displacement of the His-tagged protein.[2][3][4]

    • EDTA Wash: Inject a solution of EDTA (e.g., 350 mM) to completely strip the Ni2+ ions and, consequently, the His-tagged protein from the surface. This should result in a return to the baseline signal.

  • Data Analysis: The dose-dependent decrease in binding with imidazole and the complete dissociation with EDTA confirm that the binding is mediated by the His-tag-Ni2+-NTA interaction.

Positive Control: A Well-Characterized His-tagged Protein

Using a well-characterized His-tagged protein with known binding affinity to this compound serves to validate the experimental setup and the activity of the this compound surface.

Experimental Protocol:

  • Select a Standard: Choose a commercially available, purified His-tagged protein with known binding characteristics (e.g., His-tagged GFP).

  • Perform Binding Assay: Carry out the binding experiment under the same conditions as your protein of interest.

  • Compare Results: The obtained binding data (e.g., KD value) should be consistent with the known values for the standard protein. This confirms that the this compound surface is active and the experimental conditions are appropriate.[5]

Advanced Control: Site-Directed Mutagenesis

For the most rigorous validation, site-directed mutagenesis can be employed to alter or remove the His-tag from your protein of interest.

Experimental Protocol:

  • Mutagenesis: Introduce point mutations in the DNA sequence encoding the His-tag to replace the histidine residues with other amino acids (e.g., alanine) or delete the tag entirely.[6]

  • Protein Expression and Purification: Express and purify the mutated protein.

  • Binding Analysis: Perform the binding assay with the mutated protein.

  • Result Interpretation: A significant reduction or complete loss of binding to the this compound surface compared to the wild-type His-tagged protein provides definitive evidence that the binding is specific to the His-tag.[7]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key control experiments for validating this compound binding specificity.

Workflow for Validating this compound Binding Specificity.

Site_Directed_Mutagenesis_Workflow cluster_mutagenesis Mutagenesis cluster_expression Protein Expression & Purification cluster_analysis Binding Analysis cluster_conclusion_sdm Conclusion Plasmid_WT Plasmid with Gene for His-tagged Protein Mutagenesis Site-Directed Mutagenesis (Alter/Delete His-tag) Plasmid_WT->Mutagenesis Expression_WT Express Wild-Type Protein Plasmid_WT->Expression_WT Plasmid_Mutant Mutant Plasmid Mutagenesis->Plasmid_Mutant Expression_Mutant Express Mutant Protein Plasmid_Mutant->Expression_Mutant Purification_WT Purify Wild-Type Protein Expression_WT->Purification_WT Purification_Mutant Purify Mutant Protein Expression_Mutant->Purification_Mutant Binding_Assay_WT This compound Binding Assay (Wild-Type) Purification_WT->Binding_Assay_WT Binding_Assay_Mutant This compound Binding Assay (Mutant) Purification_Mutant->Binding_Assay_Mutant Strong_Binding Strong Binding Observed Binding_Assay_WT->Strong_Binding No_Binding No/Greatly Reduced Binding Binding_Assay_Mutant->No_Binding Specificity_Confirmed His-tag Specificity Confirmed Strong_Binding->Specificity_Confirmed No_Binding->Specificity_Confirmed

Workflow for Site-Directed Mutagenesis Control.

Conclusion

Rigorous validation of binding specificity is non-negotiable in protein interaction studies. By implementing the control experiments outlined in this guide, researchers can confidently demonstrate that the observed binding to this compound is a true and specific interaction mediated by the polyhistidine tag. This diligence ensures the generation of high-quality, reliable data, which is essential for advancing research and drug development.

References

A Comparative Guide to Tris-NTA Performance in Diverse Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Tris-Nitrilotriacetic Acid (Tris-NTA) has emerged as a powerful tool for the stable and oriented immobilization of histidine-tagged (His-tagged) proteins across a range of applications. Its multivalent structure offers significant advantages over its predecessor, mono-NTA, primarily by providing enhanced binding affinity and stability. This guide provides an objective comparison of this compound's performance against common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Biomolecular Interaction Analysis: SPR and BLI

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are key techniques for real-time, label-free analysis of biomolecular interactions. The stable immobilization of a ligand (e.g., a His-tagged protein) to the sensor surface is critical for accurate kinetic measurements.

Performance Comparison: this compound vs. Mono-NTA

The primary advantage of this compound over mono-NTA in this application is its significantly increased affinity for His-tags, which translates to a more stable baseline.[1][2][3] Mono-NTA's weaker affinity (equilibrium dissociation constant KD ~10 µM) often leads to rapid dissociation of the immobilized protein, causing baseline drift that complicates kinetic analysis.[1][2] this compound, through its multivalent binding, achieves a much lower KD (in the nanomolar to sub-nanomolar range), resulting in a stable ligand surface essential for accurate measurements.[1]

One study demonstrated that the binding affinity of this compound is dependent on the length and flexibility of the spacer arm, with shorter spacers leading to higher affinity.[1] This high-affinity interaction minimizes ligand decay and allows for reliable kinetic data acquisition.[2][3]

Quantitative Data Summary

FeatureMono-NTAThis compoundAdvantage of this compound
Binding Affinity (KD) to His6-tag ~10 µM[1][2]~1-10 nM (can be <1 nM)[1]~1000-fold higher affinity
Binding Stability Prone to rapid dissociation, causing baseline drift[1][2][4]Stable complex formation, minimal baseline drift[1][2]Enables accurate kinetic analysis
Surface Regeneration Yes (EDTA)[5]Yes (EDTA)[1][6][7]Comparable ease of regeneration
Analyte Rebinding MinimalRebinding effects can occur due to high surface density[8][9]Requires careful experimental design (low ligand density)[1]

Experimental Protocol: SPR Analysis Using a this compound Sensor Chip

This protocol is adapted from methodologies described for Biacore systems.[1][5]

  • Chip Preparation:

    • Pretreat a Sensor Chip SA (streptavidin-coated) with two injections of 50 mM NaOH in 1 M NaCl.

    • Wash with HBS-P running buffer (HEPES-buffered saline with surfactant P20) until the baseline is stable.

  • This compound Immobilization:

    • Inject 100 nM Biotin-Tris-NTA over the streptavidin surface to capture a response of approximately 50 Resonance Units (RU) for kinetic studies or a saturating amount (~300 RU) for general immobilization.[1]

  • Nickel Charging:

    • Activate the this compound surface by injecting a solution of 500 µM NiCl2.[9]

  • Ligand Capture (His-tagged Protein):

    • Inject the purified His-tagged protein at a low concentration (e.g., 1-10 nM) in running buffer over the Ni2+-charged surface to achieve the desired immobilization level.[1] Low surface density is crucial to avoid mass transport limitation and avidity effects.[1]

  • Analyte Injection & Kinetic Analysis:

    • Inject various concentrations of the analyte over the immobilized ligand surface at a high flow rate.

    • Monitor the association and dissociation phases in real-time.

  • Surface Regeneration:

    • Inject a solution of 350 mM EDTA to strip the Ni2+ ions and the captured His-tagged protein.[1][9]

    • Wash with buffer to stabilize the baseline before the next cycle, starting again from Nickel Charging (Step 3).

Visualizations

G cluster_0 Mono-NTA Interaction cluster_1 This compound Interaction mono_nta Ni-NTA his_tag_mono His His His His His His mono_nta:f0->his_tag_mono:p2 Weak, Reversible (KD ~10 µM) dissociation_mono Rapid Dissociation (Baseline Drift) mono_nta->dissociation_mono protein_mono Protein his_tag_mono->protein_mono tris_nta Ni-NTA Ni-NTA Ni-NTA his_tag_tris His His His His His His tris_nta:f0->his_tag_tris:p1 Strong, Stable (KD ~1-10 nM) tris_nta:f1->his_tag_tris:p3 tris_nta:f2->his_tag_tris:p5 stability_tris Stable Complex (Minimal Drift) tris_nta->stability_tris protein_tris Protein his_tag_tris->protein_tris

Caption: Mono-NTA vs. This compound binding mechanisms.

G start Start: this compound Chip charge 1. Nickel Charging (e.g., 500 µM NiCl2) start->charge immobilize 2. Ligand Capture (His-tagged Protein) charge->immobilize analyze 3. Analyte Injection (Binding Analysis) immobilize->analyze regenerate 4. Surface Regeneration (e.g., 350 mM EDTA) analyze->regenerate decision More Cycles? regenerate->decision end End of Cycle decision->charge Yes decision->end No

Caption: Experimental workflow for SPR with a this compound chip.

Protein Purification: Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a standard method for purifying recombinant His-tagged proteins. The choice of chelating ligand (e.g., NTA or IDA) and metal ion (e.g., Ni2+ or Co2+) affects purity, yield, and binding capacity.

Performance Comparison: NTA vs. IDA Resins

Nitrilotriacetic acid (NTA) is a tetradentate chelator, meaning it uses four of the metal ion's six coordination sites, leaving two free to bind the His-tag.[10] Iminodiacetic acid (IDA) is a tridentate chelator, leaving three sites free.[11][12]

  • Binding Strength & Leaching: The tetradentate nature of NTA results in a stronger hold on the metal ion, leading to significantly less metal ion leaching compared to IDA resins.[12][13] This is crucial for downstream applications where free metal ions could be detrimental.

  • Specificity & Purity: Because NTA leaves only two sites free for binding, it is generally more specific for His-tags, resulting in higher purity of the eluted protein.[13] IDA's three available sites can lead to more non-specific binding of endogenous proteins with exposed histidine residues.[10]

  • Binding Capacity: Theoretically, IDA resins can have a higher binding capacity because they can be coupled at a higher density and have more available binding sites per ion.[11][13] However, binding capacity is highly protein-dependent.[11]

  • Chemical Resistance: Ni-NTA resins have demonstrated greater robustness in the presence of chelating agents like EDTA and reducing agents like DTT compared to Ni-IDA resins.[11]

Quantitative Data Summary

FeatureNi-IDA ResinNi-NTA ResinAdvantage of Ni-NTA
Chelator Type Tridentate[11][12]Tetradentate[10][11][12]Tighter metal ion coordination
Metal Ion Leaching Higher[12][13]Substantially lower[12]Higher protein stability and purity
Binding Specificity LowerHigher[10]Reduced non-specific binding, higher purity
Resistance to EDTA/DTT Lower[11]Higher[11]More compatible with complex buffers

Experimental Protocol: His-tagged Protein Purification with Ni-NTA Resin

This is a general protocol for gravity-flow column purification.

  • Resin Equilibration:

    • Add an appropriate volume of Ni-NTA agarose (B213101) slurry to a column.

    • Allow the storage buffer to drain and wash the resin with 5-10 column volumes (CV) of deionized water.

    • Equilibrate the resin with 5-10 CV of Lysis/Binding Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).

  • Lysate Preparation & Loading:

    • Prepare cell lysate under native or denaturing conditions. Ensure the Lysis/Binding buffer contains a low concentration of imidazole (10-25 mM) to prevent non-specific binding.[10]

    • Clarify the lysate by centrifugation.

    • Load the clarified lysate onto the equilibrated column.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution:

    • Elute the His-tagged protein with 5-10 CV of Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

    • Collect fractions and analyze via SDS-PAGE to determine purity.

  • Resin Regeneration:

    • Wash the resin with a high-salt buffer followed by water.

    • Strip the nickel ions with 5-10 CV of a stripping buffer (e.g., 100 mM EDTA).

    • Recharge the resin with 2-5 CV of a metal salt solution (e.g., 100 mM NiSO4) and store in ethanol.

Surface Immobilization: Liposomes and Cryo-EM

The stable, oriented attachment of proteins to surfaces is vital for applications ranging from drug delivery via liposomes to sample preparation for cryo-electron microscopy (cryo-EM).

Performance in Liposome Formulations

This compound lipids incorporated into liposomes provide a robust method for attaching His-tagged proteins or antigens. Studies comparing mono-NTA and this compound liposomes for protein association show that while both initially bind protein effectively, the protein dissociates from mono-NTA liposomes much more quickly in the presence of serum.[14] After 4 hours, approximately 80% of a protein remained associated with this compound liposomes, whereas less than 50% remained on mono-NTA liposomes.[14] However, even with the high affinity of this compound, in vivo studies have shown that proteins can still dissociate rapidly, suggesting that further improvements in chelator design are needed for in vivo applications.[15]

Performance in Cryo-EM Sample Preparation

A major challenge in cryo-EM is the tendency for protein particles to adopt preferred orientations at the air-water interface, which hinders high-resolution 3D reconstruction.[16] Creating an affinity grid surface can help tether particles in diverse orientations. Grids functionalized with Ni-NTA lipids allow for the specific capture of His-tagged proteins, increasing the number of particles available for analysis and potentially mitigating issues with the air-water interface.[16][17] The high-affinity and stable binding offered by this compound is implicitly advantageous for ensuring particles remain tethered during the vitrification process.

References

Safety Operating Guide

Tris-NTA proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Tris-NTA (Tris-nitrilotriacetic acid) is crucial for laboratory safety and environmental protection. As a chelating agent, this compound is often used in combination with metal ions like Nickel (Ni-NTA), which dictates its classification as hazardous waste. Adherence to the following procedures, which synthesize guidelines for Tris, Nitrilotriacetic acid (NTA), and general laboratory chemical waste, is essential.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Tris can cause skin and eye irritation, and NTA is suspected of causing cancer.[1][2]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[1] If handling solid this compound, which may generate dust, work in a well-ventilated area or a chemical fume hood and use a NIOSH-approved respirator.[1][3]

  • Handling : Avoid creating dust when handling solid this compound.[1][4] After handling, wash your hands thoroughly.[1][5] Emergency eye wash fountains and showers should be readily accessible.[6]

Step-by-Step Disposal Procedures

The correct disposal method for this compound waste depends on its physical state and, most importantly, whether it is contaminated with heavy metals. Under no circumstances should this compound solutions, especially those containing metals, be poured down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. [1]

Procedure 1: Solid this compound Waste (e.g., unused powder)
  • Collection : Carefully sweep or scoop the solid material to avoid generating dust.[1] Place it into a designated, sealable chemical waste container.[1][6]

  • Containerization : Use a clean, dry, and robust container appropriate for solid chemical waste.[1]

  • Labeling : Clearly label the container as "Solid this compound Waste" and include relevant hazard warnings. Ensure the label complies with your institution's hazardous waste labeling requirements.

  • Storage and Disposal : Store the sealed container in a designated chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[1][6] Arrange for pickup and disposal through your institution’s EHS department or a licensed chemical waste contractor.[1]

Procedure 2: Liquid this compound Waste (Solutions)

This category includes buffers and rinsates. The presence of heavy metals is the critical determinant for disposal.

A. This compound Waste Contaminated with Heavy Metals (e.g., Ni-NTA from protein purification)

This is the most common form of this compound waste and must be treated as hazardous heavy metal waste.

  • Collection : Collect all waste solutions, including binding, wash, and elution buffers from chromatography, in a dedicated, leak-proof container.[7][8] Plastic containers are often preferred for chemical waste.[9]

  • Segregation : Do not mix this waste with other waste streams, particularly organic solvents or other incompatible chemicals.[8]

  • Labeling : Label the container clearly as "Hazardous Waste: this compound with Nickel" (or other appropriate metal). The label must include the full chemical names of all components and an estimate of their concentrations. Affix any required hazard pictograms.

  • Storage : Keep the container tightly sealed when not in use.[8] Store it in a designated satellite accumulation area within the laboratory.[9]

  • Disposal : When the container is full, arrange for disposal through your institution's EHS office.[1]

B. This compound Waste (Uncontaminated)

If the this compound solution is unused and not contaminated with metals or other hazardous substances:

  • Collection : Collect the solution in a clearly labeled, sealed container.

  • Consult EHS : While some very dilute Tris solutions may be drain-disposable under strict local regulations, the presence of NTA makes this unlikely.[1] NTA should not be allowed to enter drains.[2] Always consult your EHS office for guidance. The default procedure is to dispose of it as chemical waste.

  • Disposal : Follow the steps for containerization, labeling, and storage as outlined above, and arrange for EHS pickup.

Procedure 3: Contaminated PPE and Consumables
  • Gloves, Wipes, and Plasticware : Any disposable items contaminated with this compound should be placed in a sealed bag or container and disposed of as solid chemical waste.[1]

  • Glassware : Thoroughly rinse contaminated glassware with a suitable solvent (e.g., deionized water). The initial rinsate must be collected and disposed of as liquid chemical waste.[1] After thorough cleaning, the glassware can typically be washed and reused. Empty chemical containers should be triple-rinsed, with the rinsate collected as hazardous waste, before the container is disposed of or recycled according to institutional policy.[8][10][11]

Quantitative Data and Incompatibilities

ParameterGuidelineSource(s)
Physical State Solid (Crystalline Powder) or Aqueous Solution[3]
Chemical Incompatibilities Strong oxidizing agents (perchlorates, nitrates), strong bases (sodium hydroxide), aluminum, copper, copper alloys, nickel.[6]
Hazard Classification NTA is suspected of causing cancer. Tris can cause skin, eye, and respiratory irritation.[1][2]
Combustibility NTA is a combustible solid. Fine dust in the air can be an explosion hazard.[3][6]
Firefighting Media Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[6][12]
Combustion Products Poisonous gases, including Nitrogen Oxides (NOx) and Carbon Oxides (CO, CO₂), are produced in a fire.[6][12]

Experimental Protocol: Decontamination of Spills

This protocol details the steps for cleaning a small spill of this compound.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate spill area.[6] Ensure the area is well-ventilated.

  • Don PPE : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if dealing with a large quantity of powder.

  • Contain Spill : For liquid spills, use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain and collect the spillage.[13]

  • Collect Material : For solid spills, carefully scoop or sweep the material into a designated waste container, avoiding dust generation.[1][6] For absorbed liquids, place the absorbent material into the same container.

  • Neutralize (if applicable) : Some guidelines for NTA suggest neutralizing the residue with a dilute solution of sodium carbonate.[3] Consult your EHS office before attempting any neutralization.

  • Clean Area : After collecting the bulk material, clean the contaminated surface with water.[3][6] Collect the cleaning water and rinsate as liquid chemical waste.

  • Dispose of Waste : Seal and label the waste container and all contaminated cleaning materials for disposal via your institution's EHS department.[6]

Disposal Workflow Diagram

TrisNTA_Disposal_Workflow This compound Disposal Decision Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., buffer) waste_type->liquid_waste Liquid collect_solid 1. Carefully scoop into container (Avoid generating dust) 2. Label as 'Solid this compound Waste' solid_waste->collect_solid is_contaminated Contaminated with Heavy Metals (Ni, Co)? liquid_waste->is_contaminated collect_uncontaminated 1. Collect in sealed container 2. Label as 'this compound Waste' is_contaminated->collect_uncontaminated No collect_contaminated 1. Collect in dedicated container 2. Label as 'Hazardous Waste: This compound with [Metal Name]' is_contaminated->collect_contaminated Yes storage Store in designated Satellite Accumulation Area away from incompatible materials collect_solid->storage collect_uncontaminated->storage collect_contaminated->storage disposal Arrange pickup via Institutional EHS Office storage->disposal end End: Proper Disposal disposal->end

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tris-NTA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tris-NTA, a compound instrumental in protein purification and analysis. Adherence to these procedural steps will minimize risk and ensure responsible disposal, fostering a secure and efficient research workflow.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive personal protective equipment strategy is the first line of defense. The following table summarizes the recommended PPE based on safety data sheets and general laboratory safety protocols.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side-shields.To protect against potential splashes that could cause eye irritation.[1]
Skin Protection - Gloves: Chemically resistant gloves (e.g., nitrile). Inspect for degradation or perforation before use. - Lab Coat: Standard laboratory coat. - Clothing: Impervious clothing and closed-toe shoes.To prevent skin contact. While specific breakthrough times for this compound are not available, nitrile gloves offer good resistance to weak acids and organic solvents.[1][2][3][4]
Respiratory Protection A suitable respirator should be used if ventilation is inadequate or if aerosols are generated.To prevent inhalation of potentially harmful dust or aerosols.[1]

Standard Operating Procedure for Handling this compound

Following a standardized procedure is critical for minimizing exposure and ensuring the integrity of your experiments.

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

    • Confirm that a safety shower and eyewash station are readily accessible.[1]

    • Assemble all necessary materials and PPE before handling the compound.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Prevent the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, well-ventilated area.[1]

    • Recommended storage for the powder form is at -20°C, and in solvent at -80°C.[1][5]

Tris_NTA_Handling_Workflow Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handle1 Weigh/Aliquot this compound prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4 Spill_Response_Plan Figure 2: this compound Spill Response spill Spill Occurs evacuate Evacuate Area spill->evacuate protect Don PPE evacuate->protect contain Contain Spill with Absorbent protect->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose safe Area Secure dispose->safe

References

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